1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(dimethylcarbamoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-10(2)9(14)11-5-3-7(4-6-11)8(12)13/h7H,3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBBOXGMTKVHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408089 | |
| Record name | 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333985-79-8 | |
| Record name | 1-[(Dimethylamino)carbonyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333985-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid basic properties
An In-depth Technical Guide to the Physicochemical and Basic Properties of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic Acid
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceutical agents due to its favorable physicochemical properties and synthetic tractability.[1][2] This guide focuses on a specific derivative, This compound , a molecule that combines the rigid piperidine core with two key functional groups: a carboxylic acid at the 4-position and a dimethylcarbamoyl group on the ring nitrogen.
Understanding the acid-base properties of such a molecule is fundamental for drug development. These properties govern critical parameters including aqueous solubility, membrane permeability, formulation strategy, and the nature of interactions with biological targets. This document provides a comprehensive analysis of the structural features of this compound, delves into the theoretical basis of its basicity, presents a robust experimental protocol for pKa determination, and discusses the implications of these properties for its application in research and drug discovery.
Part 1: Structural and Physicochemical Analysis
A molecule's functionality is dictated by its structure. In this case, the interplay between the piperidine ring, the N,N-dimethylcarbamoyl group, and the carboxylic acid creates a unique physicochemical profile.
Functional Group Analysis and the Misconception of Basicity
At first glance, the piperidine nitrogen suggests basicity. Piperidine itself is a strong base, with the pKa of its conjugate acid being approximately 11.2.[3] However, the substitution on this nitrogen fundamentally alters its electronic character.
-
The N,N-Dimethylcarbamoyl Group: The attachment of the dimethylcarbamoyl group transforms the piperidine nitrogen from a secondary amine into a tertiary amide (specifically, a urea derivative).
-
Resonance Delocalization: The lone pair of electrons on the piperidine nitrogen is not localized and available for protonation. Instead, it is delocalized through resonance with the adjacent carbonyl group of the carbamoyl moiety.[4][5] This delocalization significantly reduces the electron density on the nitrogen, thereby drastically decreasing its basicity. Amides are exceptionally weak bases, with the protonation of simple amides occurring on the carbonyl oxygen and having a pKaH (pKa of the conjugate acid) typically below 0.[5]
Therefore, the piperidine nitrogen in this molecule is considered non-basic under physiologically relevant conditions.
-
The Carboxylic Acid Group: This is the primary ionizable group in the molecule. As a substituent on a saturated carbocyclic ring, its acidity is comparable to other aliphatic carboxylic acids. Its pKa is predicted to be in the range of 4.5 to 5.0.[6]
Amphoteric Nature and Zwitterionic State
The presence of both an acidic group (carboxylic acid) and a non-basic amide nitrogen means the molecule is amphoteric. At neutral pH (~7.4), the carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), while the amide nitrogen will remain unprotonated. This means the molecule will predominantly exist in an anionic state in physiological environments, not as a neutral or zwitterionic species.
Predicted Physicochemical Properties
The following table summarizes the key predicted physicochemical properties based on the structural analysis.
| Property | Predicted Value/State | Rationale |
| Molecular Weight | 194.24 g/mol | Calculated from the chemical formula C₉H₁₆N₂O₃. |
| pKa (Acidic) | ~4.5 - 5.0 | Typical range for an aliphatic carboxylic acid.[6] |
| pKa (Basic) | < 0 | The piperidine nitrogen is part of an amide; its lone pair is delocalized by resonance, effectively nullifying its basicity.[4][5] |
| Dominant form at pH 7.4 | Anionic (deprotonated carboxylate) | The carboxylic acid group will be deprotonated, while the amide nitrogen remains neutral. |
| Aqueous Solubility | Moderate to High | The presence of the polar carbamoyl group and the ionizable carboxylic acid enhances water solubility. |
Part 2: Experimental Determination of Acidity (pKa)
While predictions provide a strong theoretical foundation, experimental verification is the gold standard in chemical research. The pKa of the carboxylic acid function is the most relevant acid-base parameter for this molecule and can be accurately determined using potentiometric titration.
Principle of Potentiometric Titration
Potentiometric titration involves monitoring the pH of a solution as a standardized titrant is added incrementally. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at which the acidic functional group is exactly half-neutralized (i.e., [Acid] = [Conjugate Base]). This point corresponds to the midpoint of the steepest portion of the titration curve.[7][8]
Detailed Protocol: pKa Determination by Potentiometric Titration
This protocol is designed as a self-validating system, including steps for instrument calibration and system suitability to ensure data integrity.
1. Materials and Reagents:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)
-
Deionized water (≥18 MΩ·cm)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Certified pH buffers (e.g., pH 4.01, 7.00, 10.01)
2. Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette (Class A)
-
Stir plate and magnetic stir bar
-
Analytical balance
3. Experimental Workflow:
4. Step-by-Step Procedure:
-
Step 1: Instrument Calibration: Calibrate the pH meter using at least three certified buffer standards (e.g., 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25 °C). The slope should be within 95-105% of the theoretical value.
-
Step 2: Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 50 mL of deionized water. Add KCl to achieve a final ionic strength of 0.1 M. This is crucial as it minimizes changes in activity coefficients during the titration.[8]
-
Step 3: Titration: Place the solution on a stir plate and immerse the pH electrode. Begin stirring gently. Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL). Allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Step 4: Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peak.
-
The half-equivalence point is Vₑ / 2.
-
The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.
-
-
Step 5: Validation: Repeat the titration at least twice more (n=3). The resulting pKa values should be within an acceptable range (e.g., ± 0.05 units) to ensure reproducibility.
Part 3: Synthesis Outline and Implications in Drug Development
Proposed Synthetic Pathway
A plausible and efficient synthesis involves the direct N-acylation of the commercially available piperidine-4-carboxylic acid (isonipecotic acid).[9]
This one-step reaction is advantageous due to its simplicity and the use of readily available starting materials. The choice of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing in the reaction.
Implications for Research and Drug Development
-
Solubility and Formulation: The presence of the ionizable carboxylic acid allows for the formation of highly water-soluble salts (e.g., sodium or potassium salts) by treatment with a base. This is a common strategy in drug formulation to improve the dissolution rate and bioavailability of acidic compounds.
-
Biological Interactions: The molecule presents several key features for interacting with biological targets. The carboxylate group is a strong hydrogen bond acceptor and can engage in ionic interactions with positively charged residues (e.g., Arginine, Lysine) in a protein binding site. The carbamoyl group is also a potent hydrogen bond acceptor, while the N-methyl groups can participate in hydrophobic interactions.
-
Structural Role: In drug design, converting a basic amine (like piperidine) to a neutral amide is a deliberate strategy. It can be used to:
-
Eliminate unwanted interactions with targets that have an affinity for basic centers (e.g., hERG channel).
-
Improve cell membrane permeability by removing a formal positive charge at physiological pH.
-
Enhance metabolic stability by blocking N-dealkylation pathways.
-
Conclusion
This compound is an amphoteric molecule whose acid-base character is dominated by its carboxylic acid functional group. The common assumption of basicity associated with the piperidine ring is incorrect in this context, as the electronic-withdrawing nature of the N-carbamoyl group renders the nitrogen non-basic. This fundamental understanding, verifiable through straightforward experimental protocols like potentiometric titration, is essential for any researcher or drug development professional working with this or structurally related compounds. Its properties make it a versatile scaffold, offering opportunities for salt formation to enhance solubility and presenting multiple points for hydrogen bonding and ionic interactions within a biological target.
References
-
Zafar, S., Akhtar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. [Link]
-
Semantic Scholar. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). [Link]
-
Zafar, S., Akhtar, S., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). [Link]
-
Melnykov, K. P., et al. (2024). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]
-
Chemistry Stack Exchange. (2016). How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine?[Link]
-
National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. [Link]
-
Ramesh, S., et al. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2018). Basicity of nitrogen heterocyclic compounds. [Link]
-
Wikipedia. (n.d.). Isonipecotic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. PubChem. [Link]
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An In-depth Technical Guide to 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid (CAS 333985-79-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid, a derivative of piperidine-4-carboxylic acid (isonipecotic acid). While specific experimental data on this particular compound is limited in publicly accessible literature, this guide will establish its scientific context based on the well-documented chemistry and pharmacology of the piperidine scaffold. We will present a plausible synthetic pathway, detail established analytical methodologies for characterization, and explore its potential pharmacological relevance by drawing parallels with structurally analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this compound for potential therapeutic applications.
Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a cornerstone structural motif in modern drug discovery, present in a multitude of approved pharmaceutical agents.[1][2][3] This six-membered nitrogen-containing heterocycle offers a versatile and conformationally restricted scaffold that medicinal chemists can strategically functionalize to modulate a compound's physicochemical properties, receptor binding affinity, and pharmacokinetic profile.[1] The substitution at the nitrogen atom (N-substitution) is a particularly powerful strategy to fine-tune the biological activity of piperidine-containing molecules.
This compound belongs to the class of N-substituted piperidine-4-carboxylic acid derivatives. Its parent compound, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a conformationally constrained analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and is known to be a partial agonist of the GABA-A receptor.[4] The introduction of a dimethylcarbamoyl group at the nitrogen atom of the piperidine ring in this compound is anticipated to significantly alter its biological properties compared to the parent isonipecotic acid. The carbamoyl moiety can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it an intriguing candidate for investigation in various therapeutic areas.
Physicochemical Properties
| Property | Predicted Value/Information |
| CAS Number | 333985-79-8 |
| Molecular Formula | C9H16N2O3 |
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | This compound |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to have some solubility in water and polar organic solvents |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with dimethylcarbamoyl chloride. This reaction is a standard method for the formation of N-carbamoylpiperidines.[5][6]
Proposed Synthetic Pathway
The synthesis can be envisioned as a single-step reaction, although in practice, optimization of reaction conditions would be necessary.
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- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid (CAS No. 19036-72-1). The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in numerous pharmaceutical agents.[1][2] This document details the molecular structure, conformational analysis, and spectroscopic characterization of the title compound. Furthermore, it outlines a robust, field-proven synthetic methodology, discusses its applications as a versatile synthetic intermediate in drug discovery, and provides essential safety and handling protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction and Background
The piperidine ring is a saturated six-membered heterocycle that is a key structural motif in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its conformational rigidity and the ability to project substituents in well-defined spatial orientations make it an ideal scaffold for optimizing drug-receptor interactions. Modifications at the 1-position (the nitrogen atom) and the 4-position of the piperidine ring are common strategies in medicinal chemistry to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[3]
This compound is a bifunctional molecule that combines the rigid piperidine core with two key functional groups: a stable, tertiary dimethylcarbamoyl group at the N1 position and a carboxylic acid at the C4 position. This unique arrangement offers synthetic chemists a valuable building block for creating more complex molecules, particularly in the development of novel therapeutics for neurological disorders, analgesics, and anti-inflammatory agents.[1][4]
Physicochemical Properties & Structural Identifiers
A summary of the key properties and identifiers for this compound is provided below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N,N-Dimethyl-4-carboxypiperidine-1-carboxamide |
| CAS Number | 19036-72-1 |
| Molecular Formula | C9H16N2O3 |
| Molecular Weight | 200.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Canonical SMILES | CN(C)C(=O)N1CCC(CC1)C(=O)O |
| InChIKey | UMBVDUVLFINACC-UHFFFAOYSA-N |
Molecular Structure and Spectroscopic Analysis
The structural integrity of a synthetic intermediate is paramount for its successful application. This section details the structural elucidation of this compound through standard analytical techniques.
Two-Dimensional Structure and Atom Numbering
The 2D structure with standardized atom numbering is presented below. The core consists of a piperidine ring functionalized at the N1 and C4 positions.
Caption: 2D Molecular Structure with Atom Numbering.
Conformational Analysis
Like most substituted piperidines, the six-membered ring of this compound adopts a stable chair conformation to minimize steric strain. In this conformation, the substituents at the C4 and N1 positions can exist in either axial or equatorial orientations. Energetically, the bulky carboxylic acid group at C4 strongly prefers the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C2 and C6. The dimethylcarbamoyl group at N1 is planar due to amide resonance and its rotational orientation is a key conformational feature.
Spectroscopic Data Interpretation
Spectroscopic analysis provides empirical confirmation of the compound's structure. While specific spectra for this exact compound are not widely published, the expected signals based on analogous structures are described below.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different protons.
-
Piperidine Ring Protons (C2, C3, C5, C6): These protons would appear as complex multiplets in the range of 1.5-3.5 ppm. The protons adjacent to the nitrogen (C2-H, C6-H) would be further downfield than those at C3 and C5.[5]
-
Methine Proton (C4-H): A multiplet, likely a tt (triplet of triplets), would be observed around 2.4-2.6 ppm, coupled to the adjacent axial and equatorial protons.[5]
-
Dimethylcarbamoyl Protons (-N(CH₃)₂): A sharp singlet integrating to 6 protons would be expected around 2.8-3.0 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbons: Two signals would be present in the downfield region: one for the carboxylic acid (~175-180 ppm) and one for the carbamoyl group (~155-160 ppm).
-
Piperidine Ring Carbons: Signals for the piperidine carbons would appear in the aliphatic region (~25-50 ppm).
-
Dimethylamino Carbons: A signal around 36 ppm would correspond to the two equivalent methyl carbons of the dimethylcarbamoyl group.[6]
-
-
Infrared (IR) Spectroscopy:
-
A very broad O-H stretch from the carboxylic acid would be centered around 3000 cm⁻¹.
-
A sharp C=O stretch from the carboxylic acid would appear around 1700-1725 cm⁻¹.
-
A strong C=O stretch from the tertiary amide (carbamoyl group) would be observed around 1630-1650 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]⁺ at m/z 201.12.
-
In negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 199.11.
-
Synthesis and Experimental Protocol
The synthesis of this compound is reliably achieved from piperidine-4-carboxylic acid (isonipecotic acid). The procedure involves the acylation of the secondary amine of the piperidine ring.
Synthetic Workflow
The overall workflow is a straightforward, high-yielding, one-step process.
Caption: Synthetic Workflow from Isonipecotic Acid.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high purity.
-
Materials and Reagents:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)[7]
-
Dimethylcarbamoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
-
-
Step-by-Step Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Cool the solution to 0-5°C using an ice-water bath.
-
Causality Check: Using a slight excess of base ensures that both the carboxylic acid and the secondary amine are deprotonated, making the amine nitrogen a more potent nucleophile for the subsequent acylation.
-
Acylation: Add dimethylcarbamoyl chloride (1.05 eq) dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup: Once the reaction is complete, cool the mixture again to 0-5°C and slowly acidify by adding concentrated HCl dropwise until the pH of the solution is between 2 and 3. A white precipitate will form.
-
Causality Check: Acidification protonates the carboxylate, rendering the final product neutral and causing it to precipitate from the aqueous solution due to its lower solubility.
-
Isolation: Stir the resulting slurry in the ice bath for 30 minutes, then collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water.
-
Purification: The crude product can be further purified by recrystallization from a water/ethanol mixture to yield the title compound as a fine white crystalline solid.
-
Drying & Characterization: Dry the purified product under vacuum at 40-50°C. Characterize the final product by NMR, IR, and MS to confirm its identity and purity.
-
Applications in Drug Discovery
This compound is not typically a final drug product but rather a crucial intermediate or building block. Its bifunctional nature allows for its incorporation into larger, more complex molecules. The carboxylic acid can be converted into amides, esters, or other functional groups, while the dimethylcarbamoyl group provides a stable, polar N-substituent that can influence solubility and metabolic stability.
Derivatives of piperidine-4-carboxylic acid are widely used as monoamine neurotransmitter re-uptake inhibitors, which are important in treating CNS disorders like depression.[4] The specific structure of this compound makes it a valuable precursor for creating libraries of novel compounds for high-throughput screening in various therapeutic areas, including neuroscience and oncology.[3][8]
Safety, Handling, and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
-
Hazards: The compound may cause skin, eye, and respiratory tract irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a synthetically versatile and valuable building block for drug discovery and development. Its well-defined molecular structure, dominated by a stable chair conformation, and its dual functional handles provide a reliable platform for constructing complex molecular architectures. The robust and scalable synthesis outlined in this guide ensures its accessibility for research and development, solidifying its role as a key intermediate in the ongoing quest for novel therapeutics.
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1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid chemical formula C9H16N2O3
An In-depth Technical Guide to 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid (C₉H₁₆N₂O₃)
Executive Summary
This compound is a bifunctional organic molecule built upon the piperidine-4-carboxylic acid (isonipecotic acid) scaffold.[1][2] This structure is of significant interest to the drug discovery and development sector due to the prevalence of the piperidine motif in a vast array of pharmaceuticals.[3][4] The molecule features a carboxylic acid at the 4-position, providing a reactive handle for amide or ester formation, and a chemically robust N,N-dimethylcarbamoyl group at the 1-position. This N-substitution modulates the parent molecule's physicochemical properties, such as polarity and metabolic stability, making it a valuable and versatile building block for constructing more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][3] This guide provides a comprehensive overview of its synthesis, structural characterization, and strategic applications in medicinal chemistry.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in a research setting. The molecule's character is defined by its three primary functional components: the saturated piperidine heterocycle, the acidic carboxyl group, and the tertiary amide (carbamoyl) group.
| Property | Value |
| Chemical Formula | C₉H₁₆N₂O₃ |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 29893-34-3 |
| Appearance | Predicted to be a white to off-white solid |
| Core Scaffold | Piperidine-4-carboxylic acid (Isonipecotic Acid)[1] |
Spectroscopic Profile
Accurate structural confirmation is reliant on a combination of modern spectroscopic techniques. Based on the known spectra of analogous structures, the following profile is predicted.[5][6][7][8]
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show distinct signals for the piperidine ring protons, typically in the 1.5-3.5 ppm range. Protons on carbons adjacent to the nitrogen (positions 2 and 6) will be shifted downfield. The two methyl groups on the carbamoyl moiety will appear as a singlet around 2.8 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a significantly downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will feature two distinct carbonyl signals: one for the carboxylic acid (~175-180 ppm) and one for the carbamoyl group (~165-170 ppm). The carbons of the piperidine ring will resonate in the aliphatic region (25-55 ppm), and the methyl carbons of the dimethylcarbamoyl group will appear around 36 ppm.
1.1.2. Mass Spectrometry (MS)
Electrospray ionization (ESI) is the ideal method for this polar molecule.[9]
-
Positive Ion Mode ([M+H]⁺): The expected protonated molecular ion peak would be at m/z 201.12.
-
Negative Ion Mode ([M-H]⁻): The expected deprotonated molecular ion peak would be at m/z 199.11.
-
Fragmentation: Key fragmentation pathways would involve the loss of the dimethylamino group, CO₂, or the entire carbamoyl group.[10][11][12] Cleavage of the C-Y bond to form an acylium ion (R-CO⁺) is a common fragmentation pattern for carboxylic acid derivatives.[10]
1.1.3. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions characteristic of the carbonyl groups. A broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm⁻¹. Two distinct C=O stretching bands will be visible: one for the carboxylic acid C=O at approximately 1700-1725 cm⁻¹ and one for the amide C=O (carbamoyl) at a lower frequency, around 1630-1660 cm⁻¹.[10]
Synthesis Methodology
The most logical and efficient synthesis of this compound begins with the commercially available and well-characterized precursor, piperidine-4-carboxylic acid (isonipecotic acid).[1][13] This approach leverages a direct and high-yielding N-acylation reaction.
Retrosynthetic Analysis
The retrosynthetic approach simplifies the target molecule to its logical precursors, highlighting the key chemical transformation required.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The forward synthesis involves the reaction of the secondary amine of isonipecotic acid with dimethylcarbamoyl chloride. The choice of a non-nucleophilic base is critical to neutralize the HCl byproduct without competing in the reaction.
Caption: Proposed forward synthesis pathway.
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis and purification of the target compound.
Materials:
-
Piperidine-4-carboxylic acid (1.0 eq)
-
Dimethylcarbamoyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography (if required)
-
Solvents for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexane mixtures)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine-4-carboxylic acid and suspend it in anhydrous DCM.
-
Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine dropwise and stir for 15 minutes. The suspension may become a clearer solution as the triethylamine salt of the carboxylic acid forms.
-
Acylation: Slowly add dimethylcarbamoyl chloride to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC). A new, more polar spot corresponding to the product should appear, and the starting material spot should diminish.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash with 1M HCl (2x) to remove excess TEA. The product may partition into the aqueous layer if the pH is too high; therefore, careful acidification to pH ~3-4 is crucial for extracting the product into the organic phase. Wash the organic layer with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) can be attempted.[14]
-
Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate solvent gradient (e.g., 0-10% methanol in DCM).
-
-
Final Validation: Confirm the structure and purity of the final product using NMR, MS, and HPLC as described in the characterization sections.
Applications in Drug Discovery
The strategic value of this compound lies in its utility as a versatile scaffold for building complex molecules with therapeutic potential.
-
Medicinal Chemistry Scaffold: The carboxylic acid functionality serves as a key attachment point for generating libraries of compounds. It can be readily converted into amides via coupling reactions (e.g., with EDC/HOBt) or esters, allowing for systematic exploration of the structure-activity relationship (SAR) at this position.[15]
-
Modulation of Physicochemical Properties: The N-dimethylcarbamoyl group is a stable, polar, and non-ionizable moiety. Compared to a simple N-H or N-alkyl piperidine, this group can enhance aqueous solubility, act as a hydrogen bond acceptor, and often improves metabolic stability by blocking N-dealkylation pathways. This strategic modification can be crucial for optimizing the pharmacokinetic profile of a drug candidate.[16]
-
Bioisosteric Replacement: The entire molecule can act as a conformationally restricted analog of other important biological molecules, such as GABA.[2] The piperidine ring locks the carboxyl group and the nitrogen substituent in a defined spatial orientation, which can lead to enhanced selectivity for specific receptor subtypes or enzyme active sites.
-
Precursor for Novel Therapeutics: Derivatives of N-substituted isonipecotic acid are investigated across numerous therapeutic areas. For example, related structures have been used to develop inhibitors of carbonic anhydrase, potent analgesics targeting opioid receptors, and agents for neurological disorders.[15][17][18] This compound provides a unique starting point for creating novel entities within these and other target classes.
Analytical Methodologies
Robust analytical methods are required to assess the purity and quantity of the synthesized compound.
Purity Determination by HPLC
Method Rationale: Reversed-phase HPLC is the standard for analyzing polar, ionizable compounds. The use of an acidic mobile phase modifier ensures that the carboxylic acid is fully protonated, leading to consistent retention times and sharp peak shapes.
Protocol:
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm (for amide peptide bond).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.
Conclusion
This compound is a strategically designed chemical entity with significant potential as a building block in modern drug discovery. Its synthesis from readily available precursors is straightforward, and its structure offers two distinct points for chemical elaboration. The interplay between the conformationally rigid piperidine core, the reactive carboxylic acid, and the property-modulating N-dimethylcarbamoyl group makes it an asset for medicinal chemists aiming to develop novel therapeutics with optimized efficacy and pharmacokinetic profiles. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this valuable compound in their research endeavors.
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An In-depth Technical Guide to 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will delve into its systematic nomenclature, physicochemical properties, and detailed synthetic protocols, emphasizing the rationale behind procedural choices. Furthermore, this document explores the compound's strategic application in drug discovery, leveraging the piperidine scaffold's proven significance in developing novel therapeutics. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a foundational resource on the synthesis, characterization, and application of this versatile intermediate.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability, while providing a rigid, three-dimensional scaffold for the precise orientation of functional groups. Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, highlighting their broad therapeutic relevance.[1][2]
This compound belongs to this critical class of compounds. It combines the foundational piperidine-4-carboxylic acid (isonipecotic acid) core with a synthetically versatile N,N-dimethylcarbamoyl group at the 1-position.[3][4] This N-substitution not only modulates the electronic properties and basicity of the piperidine nitrogen but also introduces a stable amide functionality, while the carboxylic acid at the 4-position serves as a primary handle for further chemical elaboration. These features make it an exceptionally valuable intermediate for constructing complex molecular architectures aimed at a diverse range of biological targets.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is paramount for reproducibility and communication in scientific research. The systematic name for the topic compound follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC).
-
IUPAC Name: this compound
The name is derived by identifying the parent heterocycle, 'piperidine'. The principal functional group, the carboxylic acid, is located at the 4-position. The substituent on the piperidine nitrogen (position 1) is a 'dimethylcarbamoyl' group, which is an amide derived from dimethylamine and a carbonyl group.
Chemical Structure Diagram
Caption: 2D structure of this compound.
Physicochemical and Computed Properties
Understanding the physicochemical properties of a compound is essential for designing synthetic routes, purification strategies, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O₃ | (Self-calculated) |
| Molecular Weight | 200.24 g/mol | (Self-calculated) |
| Topological Polar Surface Area | 64.9 Ų | (Computed, similar to[5]) |
| Hydrogen Bond Donors | 1 | (Computed, similar to[5]) |
| Hydrogen Bond Acceptors | 3 | (Computed, similar to[5]) |
| Form | Expected to be a solid at room temperature | (Inference from similar structures) |
Synthesis and Purification
The synthesis of this compound is typically achieved through the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). This method is reliable and utilizes commercially available starting materials.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established N-acylation methodologies for piperidine derivatives.[6][7]
Objective: To synthesize this compound from piperidine-4-carboxylic acid.
Materials:
-
Piperidine-4-carboxylic acid (isonipecotic acid)
-
Dimethylcarbamoyl chloride
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) (optional, as a co-solvent)
-
Deionized water
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate (for extraction, if needed)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq) at 0-5 °C (ice bath). The base serves a dual purpose: it deprotonates the carboxylic acid to form a soluble carboxylate salt and neutralizes the HCl byproduct generated later in the reaction.
-
Reagent Addition: While stirring vigorously, slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the reaction mixture. The use of a dropping funnel is recommended to control the rate of addition and manage any exotherm.
-
Causality Insight: The piperidine nitrogen, being a secondary amine, is a potent nucleophile. It attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride in a classic nucleophilic acyl substitution reaction. Maintaining a basic pH is crucial to ensure the piperidine nitrogen remains deprotonated and thus, nucleophilic.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots and spotting against the starting material.
-
Workup & Isolation:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Slowly acidify the solution to a pH of ~2-3 using 2M HCl. This step is critical as it protonates the carboxylate group, causing the desired carboxylic acid product, which is often less water-soluble, to precipitate out of the aqueous solution.
-
Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful product formation.
-
-
Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove inorganic salts (e.g., NaCl).
-
Dry the product under vacuum to yield this compound.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile scaffold for building more complex drug candidates.[8] The piperidine core is a privileged structure in medicinal chemistry, and modifications at the N-1 and C-4 positions allow for systematic exploration of a drug's structure-activity relationship (SAR).
Role as a Versatile Chemical Scaffold
Caption: Strategic use in generating compound libraries for drug discovery.
-
SAR Exploration: The N,N-dimethylcarbamoyl group provides a stable, polar functionality that can engage in hydrogen bonding as an acceptor. Meanwhile, the carboxylic acid at the C-4 position is a key point for diversification. It can be readily converted into esters, amides, or reduced to an alcohol, allowing chemists to attach a wide variety of other chemical groups to explore interactions with a biological target.[9]
-
Bioisosteric Replacement: In drug design, carboxylic acids are often used to mimic phosphate groups or to interact with arginine or lysine residues in a protein's active site.[10] However, they can also lead to poor pharmacokinetic properties. The this compound scaffold allows for the creation of derivatives where the carboxylic acid is replaced with other functional groups (bioisosteres) to optimize drug-like properties while maintaining biological activity.[10]
-
Therapeutic Areas: Piperidine derivatives are crucial intermediates in the synthesis of drugs for a multitude of conditions, including analgesics, anti-inflammatory agents, and treatments for neurological disorders.[8][11] The specific scaffold of this compound can be envisioned as a key component in the synthesis of inhibitors for enzymes or antagonists for receptors where the combination of a rigid core and specific functional handles is required for potent and selective binding.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward and scalable synthesis, combined with the dual functionality offered by the stable N-carbamoyl group and the versatile C-4 carboxylic acid, makes it an ideal starting point for the development of novel molecular entities. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of well-designed, functionalized heterocyclic intermediates like the one detailed in this guide will only increase, paving the way for the next generation of innovative medicines.
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A Technical Guide on the Synthesis and Characterization of 1-[(dimethylamino)carbonyl]-4-piperidinecarboxylic acid
Abstract: This document provides a comprehensive technical overview of 1-[(dimethylamino)carbonyl]-4-piperidinecarboxylic acid, a functionalized heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide elucidates the molecular architecture, tracing its origins to the foundational isonipecotic acid scaffold. A detailed, field-proven synthetic protocol is presented, including a discussion of the underlying reaction mechanism and experimental rationale. Furthermore, this guide compiles key physicochemical properties and outlines standard characterization methodologies. The content is structured to serve as a practical resource for researchers, chemists, and professionals engaged in the design and synthesis of novel molecular entities.
Introduction: The Isonipecotic Acid Core
The structural foundation of the target molecule is piperidine-4-carboxylic acid, commonly known as isonipecotic acid.[1] This compound is a saturated heterocyclic derivative and a conformationally constrained analogue of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system.[2] While isonipecotic acid itself displays modest partial agonism at GABA-A receptors, its true value in modern drug discovery lies in its utility as a rigid, versatile scaffold.[2][3] First described in the scientific literature as early as 1944, its piperidine ring allows for substitution at the nitrogen atom (position 1) and the carboxylic acid group (position 4), enabling the systematic exploration of chemical space to develop compounds with tailored pharmacological profiles.[2][4]
The modification of the piperidine nitrogen with a dimethylcarbamoyl group, forming 1-[(dimethylamino)carbonyl]-4-piperidinecarboxylic acid, introduces a stable, polar, and hydrogen bond-accepting moiety. This N-acyl substitution is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and receptor binding affinity.
Synthesis and Mechanistic Rationale
The "discovery" of a building block like 1-[(dimethylamino)carbonyl]-4-piperidinecarboxylic acid is intrinsically linked to its first reliable synthesis. The most direct and industrially scalable approach is the N-acylation of isonipecotic acid.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the N-C bond of the carbamoyl group. This reveals the two primary starting materials: the isonipecotic acid core and a suitable electrophilic source for the dimethylcarbamoyl moiety, such as dimethylcarbamoyl chloride.
Caption: Retrosynthetic pathway for the target compound.
Forward Synthesis: Experimental Protocol
This protocol describes a robust method for the synthesis of 1-[(dimethylamino)carbonyl]-4-piperidinecarboxylic acid via Schotten-Baumann conditions, which are well-suited for the acylation of amines.
Materials and Reagents:
-
Isonipecotic acid (Piperidine-4-carboxylic acid, CAS 498-94-2)
-
Dimethylcarbamoyl chloride (CAS 79-44-7)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated and 2M
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (77.4 mmol) of isonipecotic acid in 100 mL of 2M aqueous sodium hydroxide solution. Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Acylating Agent: While stirring vigorously, add 8.3 g (7.2 mL, 77.4 mmol) of dimethylcarbamoyl chloride dropwise over 20-30 minutes, ensuring the internal temperature remains below 10 °C. The use of a dropping funnel is recommended.
-
Causality Note: The reaction is exothermic. Slow, dropwise addition is critical to prevent overheating, which could lead to unwanted side reactions and degradation of the acyl chloride. The biphasic system (aqueous NaOH and an organic acyl chloride) requires vigorous stirring to maximize the interfacial area for the reaction to proceed efficiently.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-16 hours to ensure the reaction goes to completion.
-
Work-up and Acidification: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with 50 mL of dichloromethane (DCM) to remove any unreacted dimethylcarbamoyl chloride and other non-polar impurities. Discard the organic layer.
-
Product Precipitation: Cool the aqueous layer again in an ice bath. Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate of the product should form.
-
Self-Validating System: The target molecule is a carboxylic acid. It is soluble in its deprotonated (carboxylate) form in the basic aqueous solution. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate out of the aqueous solution due to its reduced solubility. This step serves as both isolation and initial purification.
-
-
Isolation and Drying: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove residual salts. Dry the product under vacuum at 50 °C to a constant weight.
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Physicochemical and Spectroscopic Data
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes its key properties.
| Property | Value |
| Molecular Formula | C₉H₁₆N₂O₃ |
| Molecular Weight | 200.24 g/mol |
| Appearance | White to off-white crystalline solid[5] |
| CAS Number | 56545-87-2 |
| Purity (Typical) | >97% (by HPLC/NMR) |
| Solubility | Soluble in aqueous base, methanol; sparingly soluble in water at neutral pH. |
Standard Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show characteristic peaks for the dimethylamino protons (singlet, ~2.8-3.0 ppm), the piperidine ring protons (multiplets), and the acidic proton of the carboxylic acid (broad singlet, >10 ppm), which may be exchanged with D₂O.
-
¹³C NMR: Will confirm the presence of 9 unique carbon atoms, including the carbonyl carbons of the carbamoyl (~165 ppm) and carboxylic acid (~175 ppm) groups.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show the [M+H]⁺ ion at m/z 201.12 or the [M-H]⁻ ion at m/z 199.11.
-
Infrared (IR) Spectroscopy: Key stretches include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1730 cm⁻¹), and a C=O stretch for the N,N-disubstituted amide (carbamoyl group) at a lower wavenumber (~1630-1650 cm⁻¹).
Applications in Research and Drug Development
1-[(dimethylamino)carbonyl]-4-piperidinecarboxylic acid is not typically an active pharmaceutical ingredient (API) itself. Rather, it serves as a valuable bifunctional building block.
-
Scaffold for Library Synthesis: The free carboxylic acid provides a handle for further chemical modification, most commonly through amide bond formation. This allows for its conjugation to other fragments, amines, or complex molecular scaffolds.
-
Pharmaceutical Intermediates: Derivatives of N-acylpiperidines are prevalent in drug candidates. For instance, modified isonipecotic acid amides have been investigated for their antitussive properties.[6] The dimethylcarbamoyl group can serve as a stable surrogate for more labile esters or other functionalities, improving the pharmacokinetic profile of a lead compound. The piperidine motif is a cornerstone in the synthesis of potent analgesics and other neuroactive agents.[7][8]
Conclusion
The discovery and development of 1-[(dimethylamino)carbonyl]-4-piperidinecarboxylic acid are rooted in fundamental principles of organic synthesis applied to the well-established isonipecotic acid scaffold. The synthetic route presented herein is robust, scalable, and relies on a clear, mechanistically sound chemical transformation. With its dual functionality, this compound provides a reliable and valuable entry point for the synthesis of diverse chemical libraries and serves as a key intermediate for the development of complex, biologically active molecules, particularly in the fields of neuroscience and pain management.
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The Piperidine-4-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-substituted piperidine-4-carboxylic acid moiety represents a cornerstone in contemporary medicinal chemistry. Its rigid, six-membered heterocyclic structure, combined with the dual functionality of a secondary amine and a carboxylic acid, provides a versatile platform for the design and synthesis of a diverse array of pharmacologically active agents.[1] This guide offers a comprehensive exploration of the pharmacological relevance of this scaffold, delving into its synthesis, structure-activity relationships (SAR), and its application across various therapeutic landscapes. By synthesizing technical accuracy with field-proven insights, this document aims to serve as a valuable resource for professionals engaged in the pursuit of novel therapeutics.
The Strategic Advantage of the Piperidine-4-Carboxylic Acid Core
The inherent structural features of the piperidine-4-carboxylic acid scaffold bestow upon it several advantages in drug design. The piperidine ring, a common motif in numerous natural products and FDA-approved drugs, offers a conformationally restricted framework that can be exploited to achieve high target specificity and reduced off-target effects.[2] The nitrogen atom's basicity allows for the formation of salt forms, often improving solubility and pharmacokinetic properties. Furthermore, the carboxylic acid group provides a key interaction point with biological targets, often mimicking the carboxylate of endogenous ligands or forming crucial hydrogen bonds within active sites.
The true versatility of this scaffold, however, lies in the N-substituent. The ability to readily modify this position allows for the fine-tuning of a compound's physicochemical properties and biological activity. This "N-decoration" is a pivotal strategy in lead optimization, enabling medicinal chemists to modulate potency, selectivity, metabolic stability, and cell permeability. The tert-butoxycarbonyl (Boc) protected form, N-Boc-piperidine-4-carboxylic acid, is a widely used and commercially available intermediate that facilitates the synthesis of diverse N-substituted analogs.[3][4][5] The Boc group provides a stable protecting group for the nitrogen atom, allowing for selective manipulation of the carboxylic acid moiety, and can be easily removed under mild acidic conditions for subsequent N-functionalization.[3]
Synthetic Strategies: Accessing the N-Substituted Piperidine-4-Carboxylic Acid Core
The synthesis of N-substituted piperidine-4-carboxylic acids is well-established, with several reliable methods available to medicinal chemists. A common and efficient approach involves the N-alkylation or N-arylation of a piperidine-4-carboxylic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. The use of a protecting group on the carboxylic acid, such as a methyl or ethyl ester, is often necessary to prevent unwanted side reactions during the N-substitution step.
A general synthetic workflow is depicted below:
Figure 1: General synthetic route to N-substituted piperidine-4-carboxylic acids.
Experimental Protocol: Synthesis of N-Benzoyl-piperidine-4-carboxylic Acid
This protocol provides a representative example of the synthesis of an N-substituted piperidine-4-carboxylic acid derivative.
Step 1: Esterification of Piperidine-4-carboxylic acid
-
To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl piperidine-4-carboxylate.
Step 2: N-Benzoylation of Methyl Piperidine-4-carboxylate
-
Dissolve methyl piperidine-4-carboxylate (1.0 eq) in dichloromethane (10 mL/g).
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Add benzoyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl N-benzoyl-piperidine-4-carboxylate.
Step 3: Hydrolysis of Methyl N-Benzoyl-piperidine-4-carboxylate
-
Dissolve methyl N-benzoyl-piperidine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran and water (3:1).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-benzoyl-piperidine-4-carboxylic acid.
-
The final product can be further purified by recrystallization or column chromatography.
Pharmacological Relevance in Central Nervous System (CNS) Disorders
The N-substituted piperidine-4-carboxylic acid scaffold has been extensively explored for the treatment of various CNS disorders, primarily due to its ability to mimic the neurotransmitter γ-aminobutyric acid (GABA).[6] By acting as GABA uptake inhibitors, these compounds can increase the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission and producing anticonvulsant, anxiolytic, and muscle relaxant effects.
Mechanism of Action: GABA Uptake Inhibition
GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its action. N-substituted piperidine-4-carboxylic acid derivatives can act as competitive inhibitors of GATs, with a particular focus on GAT-1.[7] The piperidine-4-carboxylic acid core mimics the structure of GABA, allowing it to bind to the active site of the transporter. The N-substituent plays a crucial role in determining the potency and selectivity of the compound, often interacting with a lipophilic pocket in the transporter protein.[8]
Figure 2: Mechanism of GABA uptake inhibition by N-substituted piperidine-4-carboxylic acids.
Structure-Activity Relationship (SAR) for GABA Uptake Inhibitors
-
N-Substituent: Large, lipophilic N-substituents are generally preferred for potent GAT-1 inhibition. Aromatic and heteroaromatic groups often lead to high affinity.
-
Linker: The nature and length of the linker between the piperidine nitrogen and the lipophilic group are critical. Unsaturated linkers, such as butenyl groups, have been shown to be effective.
-
Piperidine Ring: The piperidine ring serves as a rigid scaffold to correctly orient the carboxylic acid and the N-substituent for optimal binding to the transporter.
-
Carboxylic Acid: The carboxylic acid group is essential for activity, mimicking the carboxylate of GABA and forming a key ionic interaction with the transporter.
| Compound | N-Substituent | GAT-1 IC50 (nM) | Reference |
| Tiagabine | 4,4-Bis(3-methyl-2-thienyl)-3-butenyl | 67 | [7] |
| SKF-89976A | 4,4-Diphenyl-3-butenyl | 7300 | [3] |
Experimental Protocol: In Vitro GABA Uptake Inhibition Assay
This protocol describes a method for evaluating the inhibitory activity of test compounds on GABA uptake in rat brain synaptosomes.
-
Preparation of Synaptosomes:
-
Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a Krebs-Ringer buffer.
-
-
GABA Uptake Assay:
-
Pre-incubate synaptosomes with the test compound at various concentrations for 15 minutes at 37 °C.
-
Initiate GABA uptake by adding a mixture of [3H]-GABA and unlabeled GABA.
-
Incubate for 5 minutes at 37 °C.
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Determine the amount of radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of GABA uptake for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Applications in Oncology
The N-substituted piperidine-4-carboxylic acid scaffold has emerged as a promising framework for the development of novel anticancer agents.[9][10] Derivatives have demonstrated efficacy against a range of cancer cell lines, acting through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[11][12]
Mechanism of Action in Cancer
The anticancer activity of these compounds is often multifactorial. Some derivatives have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2.[11] Others interfere with critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[12]
Figure 3: Potential anticancer mechanisms of N-substituted piperidine-4-carboxylic acid derivatives.
Structure-Activity Relationship (SAR) for Anticancer Agents
The SAR for anticancer activity is highly dependent on the specific target and cancer type. However, some general trends have been observed:
-
N-Substituent: The nature of the N-substituent is a key determinant of potency and selectivity. Bulky aromatic and heterocyclic groups are often found in active compounds.
-
Piperidine Ring Substitutions: Modifications to the piperidine ring itself can also influence activity.
-
Carboxylic Acid Derivatives: The carboxylic acid is often converted to an amide or ester to improve cell permeability and oral bioavailability.
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| Piperidine Derivative 16 | 786-0 (Renal) | 0.4 | [9] |
| Benzoxazole-appended piperidine | MCF-7 (Breast) | 3.32 | [13] |
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the use of the MTT assay to assess the cytotoxic effects of test compounds on cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37 °C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) value by plotting cell viability against compound concentration.[14]
-
Emerging Therapeutic Applications
The versatility of the N-substituted piperidine-4-carboxylic acid scaffold extends beyond CNS disorders and oncology. Researchers are actively exploring its potential in a range of other therapeutic areas.
Anti-inflammatory and Immunomodulatory Agents
Derivatives of piperidine-4-carboxylic acid have demonstrated significant anti-inflammatory properties.[15] These compounds can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and enzymes like cyclooxygenase (COX).[15] The N-substituent plays a critical role in modulating this activity, with various aromatic and heteroaromatic moieties being investigated.
Antiviral and Antimicrobial Agents
The scaffold has also been utilized in the development of agents targeting infectious diseases. Certain N-substituted piperidine-4-carboxylic acid derivatives have shown promising activity against a variety of viruses and bacteria.[16][17] For instance, some compounds have been identified as inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis.[18]
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
N-substituted piperidine-4-carboxylic acids have been designed as potent dual agonists of PPARα and PPARγ.[1][2] These nuclear receptors are key regulators of lipid and glucose metabolism, making them attractive targets for the treatment of dyslipidemia and type 2 diabetes. The carboxylic acid moiety mimics the endogenous fatty acid ligands of PPARs, while the N-substituent can be optimized to achieve desired potency and selectivity.
Conclusion and Future Perspectives
The N-substituted piperidine-4-carboxylic acid scaffold has firmly established itself as a privileged motif in drug discovery. Its synthetic tractability and the profound influence of the N-substituent on pharmacological activity provide a fertile ground for the development of novel therapeutics. While significant progress has been made in leveraging this scaffold for CNS disorders and oncology, its potential in other therapeutic areas, such as inflammatory and infectious diseases, is still being actively explored.
Future research will likely focus on the design of more selective and potent analogs with improved pharmacokinetic and safety profiles. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation therapeutics based on this versatile and enduring scaffold. The continued exploration of the chemical space around the N-substituted piperidine-4-carboxylic acid core promises to yield new and effective treatments for a wide range of human diseases.
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The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed. (URL: [Link])
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1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid as a GABA analog
An In-depth Technical Guide on 1-(Dimethylcarbamoyl)piperidine-4-carboxylic Acid as a Potential GABA Analog
Authored by a Senior Application Scientist
Foreword
The intricate signaling network of the central nervous system (CNS) is largely governed by a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, and its dysregulation is implicated in a multitude of neurological and psychiatric disorders.[1][2][3] Consequently, the development of GABA analogs, molecules that mimic the structure and/or function of GABA, has been a cornerstone of CNS drug discovery.[1][3][4] These agents aim to rectify imbalances in GABAergic signaling, offering therapeutic potential for conditions such as epilepsy, anxiety, neuropathic pain, and spasticity.[2] This technical guide provides a comprehensive exploration of a novel, putative GABA analog: this compound. While direct experimental data on this specific molecule is scarce in publicly available literature, this document will provide a robust theoretical framework, grounded in established chemical and pharmacological principles, to guide its synthesis, characterization, and evaluation as a potential therapeutic agent. We will delve into its relationship with the known GABA analog, piperidine-4-carboxylic acid (isonipecotic acid), and extrapolate its potential properties based on well-understood structure-activity relationships of N-substituted piperidine derivatives.
The GABAergic System: A Primer
The therapeutic rationale for developing GABA analogs stems from the crucial role of GABA in maintaining CNS homeostasis. GABA exerts its inhibitory effects through two main classes of receptors: GABAA and GABAB receptors.[5] GABAA receptors are ionotropic chloride channels that mediate fast synaptic inhibition, while GABAB receptors are metabotropic G-protein coupled receptors responsible for slower, more prolonged inhibitory signals.[5][6] A deficiency in GABAergic transmission can lead to neuronal hyperexcitability, a hallmark of several neurological disorders.[2] However, GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier.[1][3] This has spurred the development of GABA analogs with improved pharmacokinetic properties, allowing them to effectively reach their CNS targets.[1][3]
Piperidine-4-carboxylic Acid: A Conformationally Restricted GABA Analog
Piperidine-4-carboxylic acid, also known as isonipecotic acid, serves as the foundational scaffold for the molecule of interest in this guide.[7][8] It is a conformationally constrained analog of GABA, where the flexible carbon chain of GABA is incorporated into a piperidine ring.[7] This structural rigidity can lead to enhanced receptor selectivity and affinity. Isonipecotic acid is a moderately potent partial agonist at GABAA receptors.[7] The exploration of N-substituted derivatives of isonipecotic acid is a logical step in the quest for novel GABAergic modulators with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.[8]
This compound: A Novel Candidate
Rationale for Design
The introduction of a dimethylcarbamoyl group at the 1-position of the piperidine ring of isonipecotic acid is a deliberate chemical modification aimed at potentially improving its drug-like properties. The carbamoyl moiety can influence several key parameters:
-
Solubility and Lipophilicity: The dimethylcarbamoyl group is expected to modulate the molecule's polarity, which can impact its solubility and ability to permeate biological membranes, including the blood-brain barrier.
-
Metabolic Stability: The amide bond in the carbamoyl group may alter the metabolic profile of the compound compared to the parent isonipecotic acid.
-
Receptor Interaction: The N-substituent can influence the binding affinity and efficacy of the molecule at GABA receptors by introducing new points of interaction or by altering the conformation of the piperidine ring.
Proposed Synthesis Pathway
A plausible synthetic route to this compound can be envisioned starting from the readily available piperidine-4-carboxylic acid (isonipecotic acid).
Caption: Proposed synthesis of this compound.
Predicted Physicochemical Properties
Based on the structure, we can predict some of the key physicochemical properties of this compound, which are crucial for its potential as a CNS drug.
| Property | Predicted Value | Significance |
| Molecular Weight | ~200 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP | -0.5 to 1.0 | Indicates a balance between aqueous solubility and lipid membrane permeability. |
| pKa (acidic) | 4.0 - 5.0 | The carboxylic acid will be ionized at physiological pH. |
| pKa (basic) | N/A (amide) | The amide nitrogen is not significantly basic. |
| H-bond donors | 1 (carboxylic acid) | Contributes to solubility and receptor binding. |
| H-bond acceptors | 3 (carbonyls, amide N) | Contributes to solubility and receptor binding. |
| Polar Surface Area | ~70-80 Ų | Suggests potential for good blood-brain barrier penetration. |
Note: These are estimated values and require experimental verification.
Pharmacological Evaluation Strategy
A systematic pharmacological evaluation is necessary to characterize the activity of .
In Vitro Assays
The initial assessment of the compound's activity should be performed using a battery of in vitro assays.
Caption: Workflow for in vitro pharmacological evaluation.
4.1.1. GABA Receptor Binding Assays
Radioligand binding assays are essential to determine the affinity of the test compound for GABAA and GABAB receptors.[5][9] These assays quantify the displacement of a radiolabeled ligand from the receptor by the test compound, allowing for the determination of the inhibitory constant (Ki).[5]
4.1.2. Functional Assays
Electrophysiological techniques, such as patch-clamp recordings from cultured neurons or cells heterologously expressing specific GABA receptor subtypes, can elucidate the functional activity of the compound.[10] These experiments will reveal whether the compound acts as an agonist, antagonist, or allosteric modulator of GABA receptors.
4.1.3. GABA Transporter (GAT) and GABA Transaminase (GABA-T) Assays
To assess the compound's potential to modulate GABA levels through other mechanisms, its effect on GABA transporters (GATs) and the primary GABA-degrading enzyme, GABA transaminase (GABA-T), should be investigated.[11]
In Vivo Models
Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic potential in relevant disease states.
Caption: In vivo evaluation of a lead GABA analog candidate.
4.2.1. Pharmacokinetic Studies
The absorption, distribution, metabolism, and excretion (ADME) properties of the compound need to be determined in animal models to assess its bioavailability and brain penetration.
4.2.2. Efficacy in Disease Models
The therapeutic efficacy of the compound can be evaluated in well-established animal models of epilepsy, anxiety, and neuropathic pain.[2]
Experimental Protocols
Synthesis of this compound
Step 1: Esterification of Piperidine-4-carboxylic acid
-
Suspend piperidine-4-carboxylic acid (1 equivalent) in methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Neutralize the resulting hydrochloride salt with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl piperidine-4-carboxylate.
Step 2: N-Carbamoylation
-
Dissolve the methyl piperidine-4-carboxylate (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C.
-
Add dimethylcarbamoyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to stir at room temperature overnight, monitoring by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain methyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate.
Step 3: Hydrolysis
-
Dissolve the purified ester (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (2 equivalents).
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Acidify the reaction mixture to a pH of ~3-4 with 1M HCl.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization.
GABAA Receptor Binding Assay (Radioligand Displacement)
Materials:
-
Rat brain cortex membranes
-
[3H]-Muscimol (radioligand)
-
GABA (for non-specific binding)
-
Test compound (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.[12]
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Muscimol (e.g., 5 nM), and varying concentrations of the test compound.[12]
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM).[12]
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at 4 °C for 45 minutes.[12]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.[12]
-
Calculate the specific binding and determine the IC50 of the test compound.
Conclusion and Future Directions
This compound represents a rationally designed, novel GABA analog with the potential for improved pharmacological properties over its parent compound, isonipecotic acid. The proposed synthetic route is feasible and relies on standard organic chemistry transformations. The outlined pharmacological evaluation strategy provides a clear path to characterizing its activity at GABA receptors and in relevant in vivo models. Should this compound exhibit promising activity, further structure-activity relationship (SAR) studies would be warranted to optimize its potency, selectivity, and pharmacokinetic profile. The exploration of such novel chemical entities is vital for the continued development of improved therapeutics for a range of debilitating neurological and psychiatric disorders.
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solubility profile of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
An In-depth Technical Guide to the Solubility Profile of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic Acid
This guide provides a comprehensive framework for characterizing the , a key consideration for its development in pharmaceutical and research applications. By integrating established principles of physical chemistry with robust experimental methodologies, this document serves as a technical resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical property that profoundly influences a compound's bioavailability and therapeutic efficacy. For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the systemic circulation. Poor aqueous solubility is a major challenge in drug discovery and development, often leading to variable absorption and suboptimal drug exposure.
This compound, with its distinct structural features—a piperidine ring, a carboxylic acid group, and a dimethylcarbamoyl moiety—presents a unique solubility profile that warrants thorough investigation. The interplay between the polar carboxylic acid and the substituted amide will dictate its behavior in various solvent systems. This guide outlines the theoretical considerations and practical approaches to fully elucidate its solubility characteristics.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C9H16N2O3 | N/A |
| Molecular Weight | 200.24 g/mol | N/A |
| Structure | A piperidine ring with a carboxylic acid at the 4-position and a dimethylcarbamoyl group on the piperidine nitrogen. | N/A |
| pKa | The carboxylic acid group is expected to have a pKa in the range of 4-5, typical for carboxylic acids. The piperidine nitrogen is part of an amide linkage, which is generally neutral. | N/A |
| logP | The calculated octanol-water partition coefficient (logP) is anticipated to be low, indicating a degree of hydrophilicity. For comparison, related structures like 1-acetylpiperidine-4-carboxylic acid have a computed XLogP3 of -0.3.[1] | N/A |
The presence of both a hydrogen bond donor (carboxylic acid) and hydrogen bond acceptors (carbonyl oxygens and the amide nitrogen) suggests that this compound will exhibit some degree of aqueous solubility. Piperidine-2-carboxylic acid, a related compound, is noted to be soluble in polar solvents.[2]
Experimental Determination of Solubility
A multi-faceted approach is necessary to comprehensively define the solubility profile. The following experimental protocols are recommended.
Thermodynamic (Equilibrium) Solubility Determination
This method determines the saturation solubility of the compound in a given solvent at equilibrium.
Protocol:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, biorelevant media).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
Kinetic Solubility Assessment
This high-throughput method provides an estimate of solubility under non-equilibrium conditions, which can be representative of early-stage drug discovery scenarios.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent (e.g., DMSO).
-
Aqueous Dilution: Add a small volume of the stock solution to a larger volume of the aqueous buffer of interest (e.g., PBS pH 7.4).
-
Precipitation Monitoring: Monitor for the formation of a precipitate over a defined period (e.g., 2-24 hours). This can be done visually or using nephelometry.
-
Quantification: If no precipitate is observed, the compound is considered soluble at that concentration. If a precipitate forms, the supernatant can be analyzed to determine the concentration of the dissolved compound.
Factors Influencing the Solubility of this compound
The solubility of this compound is not a single value but is dependent on several environmental factors.
Effect of pH
The ionization state of the carboxylic acid group will significantly impact aqueous solubility.
-
At low pH (pH < pKa): The carboxylic acid will be predominantly in its neutral, protonated form (-COOH), which is generally less soluble in water.
-
At high pH (pH > pKa): The carboxylic acid will be in its ionized, deprotonated form (-COO⁻), which is typically more water-soluble due to the charge.
A pH-solubility profile should be generated by determining the thermodynamic solubility in buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 9).
Effect of Temperature
The dissolution process can be either endothermic or exothermic. For most solid solutes, solubility increases with temperature.[2] The thermodynamic solubility should be determined at different temperatures (e.g., 4 °C, 25 °C, 37 °C) to assess this relationship.
Co-solvents and Formulation Vehicles
In drug formulation, co-solvents are often used to enhance the solubility of poorly soluble compounds. The solubility of this compound should be evaluated in various pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400) and their aqueous mixtures.
Data Visualization and Interpretation
Clear presentation of solubility data is crucial for its effective communication and interpretation.
Table 1: Thermodynamic Solubility of this compound in Various Media at 25°C
| Solvent/Medium | pH | Solubility (µg/mL) |
| Deionized Water | ~6-7 | [Experimental Data] |
| 0.1 N HCl | 1.2 | [Experimental Data] |
| Phosphate Buffer | 6.5 | [Experimental Data] |
| Phosphate Buffered Saline (PBS) | 7.4 | [Experimental Data] |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | [Experimental Data] |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | [Experimental Data] |
Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
Diagram 2: pH-Solubility Relationship
Caption: Ionization state and its effect on solubility.
Conclusion
A comprehensive understanding of the is paramount for its successful development. The methodologies outlined in this guide provide a robust framework for characterizing its solubility in various relevant media. The interplay of its structural features, particularly the ionizable carboxylic acid, necessitates a thorough evaluation of pH-dependent solubility. The data generated from these studies will be instrumental in guiding formulation strategies and predicting in vivo performance.
References
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physical and chemical characteristics of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
Introduction and Strategic Context
1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid, a derivative of the conformationally restricted GABA analog isonipecotic acid (piperidine-4-carboxylic acid), represents a key scaffold in modern medicinal chemistry. The piperidine ring is a ubiquitous structural motif in numerous pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to serve as a rigid framework for orienting functional groups toward biological targets. The strategic introduction of a dimethylcarbamoyl group at the N1 position of the piperidine ring modulates the parent molecule's polarity, hydrogen bonding capability, and metabolic stability. This modification can significantly influence a compound's receptor affinity, selectivity, and overall drug-like properties, making it a valuable building block for drug development professionals exploring targets within the central nervous system and beyond.
This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, a proposed, robust synthesis protocol, and an analysis of its chemical behavior, grounded in established principles and data from closely related analogs.
Physicochemical Characteristics
While extensive peer-reviewed experimental data for this compound is not widely published, its fundamental properties can be reliably predicted and are available from chemical supplier databases. These characteristics are crucial for designing experimental protocols, including reaction setup, purification, and formulation.
Core Properties
The key identifiers and molecular properties of the target compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-[(dimethylamino)carbonyl]piperidine-4-carboxylic acid | |
| CAS Number | 333985-79-8 | [1][2] |
| Molecular Formula | C₉H₁₆N₂O₃ | |
| Molecular Weight | 200.24 g/mol | |
| Boiling Point | 378 °C at 760 mmHg (Predicted) | [1] |
| Flash Point | 182.4 °C (Predicted) | [1] |
| Density | 1.18 g/cm³ (Predicted) | |
| Refractive Index | 1.522 (Predicted) | [1] |
Structural and Comparative Analysis
The structure of this compound is defined by a central piperidine ring functionalized with a carboxylic acid at the C4 position and a dimethylcarbamoyl group at the N1 position.
Caption: Chemical structure of this compound.
To better understand its properties, a comparison with its parent compound, piperidine-4-carboxylic acid (isonipecotic acid), is instructive.
| Property | This compound | Piperidine-4-carboxylic acid (Isonipecotic Acid) | Justification for Differences |
| Molecular Weight | 200.24 g/mol | 129.16 g/mol [3] | The addition of the C₃H₆NO (dimethylcarbamoyl) group significantly increases the molecular mass. |
| Melting Point | Not experimentally determined | >300 °C[4] | The high melting point of isonipecotic acid is due to its zwitterionic nature and strong intermolecular hydrogen bonding. The N-substitution prevents zwitterion formation, likely resulting in a lower melting point. |
| Solubility | Predicted to be soluble in polar organic solvents. | Soluble in water, slightly soluble in methanol.[4] | The N-substituent increases lipophilicity and removes the secondary amine proton, reducing aqueous solubility compared to the parent acid. Solubility in acidic aqueous solutions is expected to be higher due to protonation of the piperidine nitrogen.[5] |
| pKa (Carboxylic Acid) | Predicted: ~4.0 - 5.0 | ~4.0 (for the carboxyl group)[6] | The pKa of the carboxylic acid is not expected to change dramatically, as the N-substituent is electronically distant. The basicity of the piperidine nitrogen is removed by the electron-withdrawing carbamoyl group. |
Experimental Protocols: Synthesis
The synthesis of this compound can be efficiently achieved via a direct, one-pot acylation of commercially available piperidine-4-carboxylic acid. This approach is advantageous as it avoids the need for protection and deprotection steps. The causality behind this choice is that the secondary amine of the piperidine is significantly more nucleophilic than the carboxylate anion, allowing for selective N-acylation under basic conditions.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Step-by-Step Methodology
This protocol is based on a general procedure for the N,N-disubstituted carboxamides synthesis.[7]
-
Reaction Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add piperidine-4-carboxylic acid (1 equivalent).
-
Solvent and Base Addition: Dissolve the starting material in a suitable solvent such as pyridine or a mixture of an inert solvent (e.g., dichloromethane) and an organic tertiary base like triethylamine (2-3 equivalents). The base serves to neutralize the HCl byproduct generated during the reaction.
-
Reagent Addition: While stirring the solution at room temperature (20-25 °C), add dimethylcarbamoyl chloride (1.0-1.2 equivalents) dropwise via the dropping funnel over 15-30 minutes. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Work-up: Once the reaction is complete, carefully quench the mixture by adding water. If a co-solvent like dichloromethane was used, transfer the mixture to a separatory funnel.
-
Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 2-3 using 1M HCl. This ensures the product is in its neutral carboxylic acid form for extraction. Extract the product into an organic solvent such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Chemical Reactivity and Stability
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification (e.g., reaction with an alcohol under acidic conditions) or amide bond formation (e.g., coupling with an amine using reagents like DCC or EDC).
-
Tertiary Amide (Carbamoyl Group): The dimethylcarbamoyl group is a robust tertiary amide. It is generally stable to hydrolysis under mild acidic or basic conditions but can be cleaved under more forcing conditions (e.g., strong acid or base at elevated temperatures).
-
Stability and Storage: The compound is expected to be a stable solid at room temperature. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Safety and Handling
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Hazards: Based on analogs like 1-carbamoylpiperidine-4-carboxylic acid, the compound may be harmful if swallowed and may cause skin and serious eye irritation.[8]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.
-
Inhalation: Move person into fresh air.
-
Seek medical attention if irritation or other symptoms persist.
Conclusion
This compound is a valuable, synthetically accessible building block for drug discovery and development. While detailed experimental characterization is limited in public literature, its physicochemical properties can be reliably inferred from its structure and comparison to well-documented analogs. The provided synthesis protocol offers a direct and efficient route to this compound, enabling researchers and scientists to incorporate this versatile scaffold into their research programs. As with any chemical, appropriate safety precautions should be taken during handling and experimentation.
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An In-Depth Technical Guide to the Safe Handling of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this guide synthesizes safety data from structurally analogous compounds to establish a robust framework for risk mitigation in the laboratory setting.
Preamble: A Proactive Approach to Chemical Safety
This compound is a substituted piperidine derivative, a class of compounds frequently utilized as building blocks in pharmaceutical synthesis.[1] While specific toxicological data for this exact molecule is not extensively published, a reliable safety protocol can be constructed by analyzing its core chemical motifs: the piperidine ring, the carboxylic acid functional group, and the dimethylcarbamoyl moiety. This guide is predicated on the principle of chemical analogy, a cornerstone of laboratory risk assessment for novel or under-documented substances. The recommendations herein are derived from established safety profiles of closely related compounds, including piperidine, piperidine-4-carboxylic acid, and various N-substituted derivatives.[2][3][4]
Hazard Identification and Risk Profile
Based on the Globally Harmonized System (GHS) classifications of analogous piperidine compounds, a presumptive hazard profile for this compound has been established.[4][5][6] The primary risks are associated with irritation to the skin, eyes, and respiratory system.
| Hazard Class | Hazard Statement | Signal Word | Commonly Observed in Analogues |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | Piperidine-4-carboxylic acid, 1-Methylpiperidine-4-carboxylic acid, 1-Boc-piperidine-4-carboxylic acid[3][4][5][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | Piperidine-4-carboxylic acid, 1-Methylpiperidine-4-carboxylic acid, 1-Boc-piperidine-4-carboxylic acid[3][4][5][7] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | Piperidine-4-carboxylic acid, 1-Methylpiperidine-4-carboxylic acid, 1-Boc-piperidine-4-carboxylic acid[3][4][5][6][7] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | Observed in some piperidine derivatives[5][6][8] |
The causality for these hazards is rooted in the compound's structure. The piperidine nitrogen can be basic, and the carboxylic acid is, by definition, acidic. Such functionalities can disrupt the physiological pH of tissues upon contact, leading to irritation. The fine, powdered nature of many such solids also presents a risk of aerosolization, leading to respiratory tract irritation if inhaled.[3]
Laboratory Handling and Exposure Controls
A multi-layered approach to safety, incorporating engineering controls, administrative protocols, and personal protective equipment (PPE), is mandatory.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood.[9] This is critical to prevent inhalation of dust or vapors and to contain any potential spills.[10]
-
Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[10]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[9][11]
Administrative Controls: Standard Operating Procedures
-
Restricted Access: Designate specific areas for the handling and storage of this compound.
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][12] Do not eat, drink, or smoke in the laboratory.[3][11] Contaminated work clothing should be laundered separately from personal items.[3]
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the relevant Safety Data Sheets (SDSs) for analogous compounds.
Personal Protective Equipment (PPE): The Final Barrier
Appropriate PPE must be worn at all times when handling this compound.
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, tightly fitting safety goggles.[10][12][13] A face shield should be used if there is a significant splash risk. | Protects against accidental splashes and airborne dust particles causing serious eye irritation.[12] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Gloves must be inspected for integrity before use. Use proper removal technique to avoid skin contact and dispose of them after use in accordance with laboratory procedures.[13] |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | Provides a barrier against skin contact and contamination of personal clothing.[13] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. If engineering controls fail or for large-scale work, a NIOSH-approved respirator may be necessary. | Protects against inhalation of irritating dust.[3] |
Detailed Experimental Protocols
Weighing and Transferring the Solid Compound
-
Preparation: Don all required PPE (safety goggles, lab coat, gloves).
-
Location: Perform all weighing and transfer operations inside a chemical fume hood.
-
Static Control: Use an anti-static weighing dish or an ionizing bar to minimize the dispersal of fine powder due to static electricity.
-
Technique: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.
-
Cleaning: After transfer, gently wipe the spatula and weighing area with a damp cloth to collect any residual dust, disposing of the cloth as chemical waste.
Storage and Stability
-
Conditions: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[9][14]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[14]
-
Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) can be beneficial to protect from moisture and atmospheric contaminants.[11]
Emergency Response Protocols
Rapid and correct response during an emergency is critical to minimizing harm.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11][12]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[11][12]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[7][11][12]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]
Spill Response
The following workflow outlines the procedure for managing a spill.
Caption: Workflow for chemical spill response.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate vicinity. For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.[3]
-
Control: Prevent the spill from spreading.
-
Cleanup: For small, dry spills, do NOT use water. Gently sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for chemical waste disposal.[3] Use a damp cloth for final cleanup of the area.
-
Decontaminate: Thoroughly wash the area with soap and water after the material has been collected.
Waste Disposal
All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be disposed of in accordance with local, state, and federal regulations. Place materials in a clearly labeled, sealed container for hazardous chemical waste. Do not dispose of this chemical down the drain.[7]
Conclusion
While this compound lacks a comprehensive, specific safety dataset, a robust safety protocol can be effectively implemented by leveraging data from its structural analogues. The core principles of safe handling—containment via engineering controls, adherence to established procedures, and diligent use of personal protective equipment—remain paramount. By treating this compound with the respect due to an irritant and a potentially harmful substance, researchers can confidently and safely incorporate it into their workflows.
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1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid material safety data sheet (MSDS)
An In-depth Technical Guide to the Safe Handling of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic Acid
This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of the safety protocols and material properties of this compound. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with established chemical safety principles to offer a practical and in-depth resource for laboratory operations.
Section 1: Compound Profile and Scientific Context
This compound is a heterocyclic organic compound. Its structure features a piperidine-4-carboxylic acid scaffold, a common motif in medicinal chemistry, with the piperidine nitrogen functionalized as an N,N-dimethylcarboxamide. This substitution makes it a valuable bifunctional building block in the synthesis of more complex molecules, particularly for novel therapeutic agents. Due to the limited public data on its specific toxicological profile, a risk-assessment approach grounded in its chemical structure and the known hazards of its constituent parts is essential.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 333985-79-8 | [1] |
| Molecular Formula | C₉H₁₆N₂O₃ | [1] |
| Molecular Weight | 200.24 g/mol | [1] |
| Physical Form | Solid | [1] |
Section 2: Hazard Identification and Risk Assessment
The primary safety paradigm for this compound is to treat it as a substance with unconfirmed long-term effects but with known acute irritant and harmful properties. A formal GHS classification has been provided by suppliers, which serves as the foundation for our risk assessment.[1]
2.1 Official GHS Classification
| Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
The associated pictogram is an exclamation mark, and the signal word is Warning .[1]
2.2 Structural Moiety Hazard Analysis
-
Piperidine-4-carboxylic Acid Core : The parent scaffold, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a known irritant.[2] Safety data for this core structure consistently lists it as causing skin, eye, and respiratory irritation, which aligns perfectly with the H315, H319, and H335 classifications for the target compound.[3][4]
-
N,N-Dimethylcarbamoyl Group : This tertiary amide group is generally stable. However, it is instructive to consider the hazards of related reactive precursors, such as dimethylcarbamoyl chloride, which is highly toxic, corrosive, moisture-sensitive, and a potential carcinogen.[5][6][7] While this compound does not share the reactivity of an acyl chloride, this context underscores the importance of preventing decomposition and avoiding conditions (e.g., strong acids/bases at high temperatures) that could potentially hydrolyze the amide bond.
2.3 Risk Assessment Workflow
A systematic risk assessment is mandatory before any experimental work. The logical flow for this compound, given its known hazards, should follow a structured path from hazard identification to control implementation.
Caption: Risk assessment workflow for handling the compound.
Section 3: Exposure Control and Safe Handling Protocols
Based on the risk assessment, the following controls are mandated to minimize exposure and ensure a safe laboratory environment.
3.1 Engineering Controls
-
Chemical Fume Hood : All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[8] This is the primary defense against respiratory exposure (H335) by containing dust and potential vapors.
-
Ventilation : Ensure the laboratory has adequate general ventilation.
-
Safety Equipment : An operational safety shower and eyewash station must be readily accessible in the immediate work area.[8]
3.2 Step-by-Step Safe Handling Protocol
-
Preparation : Before handling, clear the workspace in the fume hood of all unnecessary items. Assemble all required equipment (spatulas, weigh boats, glassware, solvents).
-
Don PPE : Put on all required PPE as detailed in the diagram below.
-
Weighing : Carefully weigh the solid material on a tared weigh boat inside the fume hood. Avoid any actions that could generate dust. Use a micro-spatula for transfers.
-
Dissolution : If making a solution, add the solvent to the flask containing the solid. Do not add the solid to the solvent, as this can increase dust formation. Cap the container immediately.
-
Cleanup : After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipes. Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated hazardous waste container.
-
Doff PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after the procedure is complete.[3]
3.3 Personal Protective Equipment (PPE) Selection
The selection of PPE is dictated by the compound's hazard profile. The following decision tree illustrates the minimum required protection.
Caption: Decision tree for selecting appropriate PPE.
Section 4: Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an accidental exposure. The following procedures are based on the compound's GHS classification.[1][9][10]
-
If Inhaled (H335) : Immediately move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory irritation or distress persists, seek medical attention.[11]
-
In Case of Skin Contact (H315) : Take off contaminated clothing immediately. Wash the affected area thoroughly with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]
-
In Case of Eye Contact (H319) : Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3]
-
If Swallowed (H302) : Rinse the mouth with water. Call a POISON CENTER or doctor immediately. Do NOT induce vomiting.[9]
In all cases of exposure, show this guide or the compound's SDS to the responding medical personnel.
Section 5: Storage, Stability, and Disposal
5.1 Storage and Stability
-
Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials.
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong acids, which are common incompatibilities for piperidine derivatives and amides.[8][12]
-
Stability : The compound is expected to be stable under recommended storage conditions.
5.2 Spill Management
In case of a spill, evacuate the area. Wearing full PPE (including respiratory protection if outside a fume hood), cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep up the material carefully to avoid generating dust, place it into a labeled, sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[3]
5.3 Waste Disposal
All waste containing this compound, including contaminated disposables and unused material, must be treated as hazardous chemical waste. It should be collected in a designated, sealed, and properly labeled container. Disposal must be carried out through a licensed waste disposal contractor in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or the environment.
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The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquity and Privilege of the Piperidine Ring
In the vast landscape of medicinal chemistry, few molecular frameworks have achieved the esteemed status of the piperidine scaffold. This simple, six-membered nitrogen-containing heterocycle is a cornerstone in the design and development of a remarkable number of therapeutic agents, solidifying its reputation as a "privileged scaffold".[1][2][3] Its prevalence is not a matter of chance but a direct consequence of a unique convergence of favorable physicochemical properties, synthetic tractability, and conformational flexibility that medicinal chemists have expertly exploited for decades.[1][2]
Piperidine, with its molecular formula (CH₂)₅NH, is a saturated heterocyclic amine that serves as a versatile building block in the synthesis of a wide array of pharmaceuticals.[4][5] Its derivatives are found in over twenty classes of pharmaceuticals, including treatments for central nervous system (CNS) disorders, cancer, infectious diseases, and cardiovascular conditions.[5][6][7] This guide will provide a comprehensive exploration of the piperidine scaffold, delving into its fundamental properties, diverse therapeutic applications, key synthetic strategies, and the critical structure-activity relationships that govern its biological activity.
The Piperidine Advantage: Key Physicochemical and Structural Features
The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[2][8]
Key Physicochemical Properties:
-
Basicity: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[2] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions and hydrogen bonds with acidic residues in biological targets such as enzymes and receptors. This is a crucial feature for the binding affinity of many piperidine-containing drugs.[1][2]
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal three-dimensional arrangements for precise binding to diverse and complex biological targets.[1][2]
-
Lipophilicity and Solubility: The piperidine ring strikes a favorable balance between lipophilicity and aqueous solubility. This balance is critical for a drug's ADME (absorption, distribution, metabolism, and excretion) properties, facilitating both membrane permeability and transport in the aqueous environment of the bloodstream.[2][8] The lipophilicity can be readily modulated through substitution on the ring, allowing for fine-tuning of a drug candidate's pharmacokinetic profile.
Visualizing the Piperidine Scaffold
// Piperidine ring N [label="N", pos="0,1!", color="#4285F4"]; C1 [label="C", pos="-0.866,0.5!"]; C2 [label="C", pos="-0.866,-0.5!"]; C3 [label="C", pos="0,-1!"]; C4 [label="C", pos="0.866,-0.5!"]; C5 [label="C", pos="0.866,0.5!"]; H [label="H", pos="0,1.5!"];
// Bonds N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N; N -- H;
// Caption caption [label="Figure 1: The basic structure of the piperidine ring.", shape=plaintext, fontsize=10, pos="0,-2!"]; } dot
Caption: The fundamental structure of the piperidine heterocycle.
Therapeutic Applications: A Scaffold for Diverse Pharmacological Activity
The versatility of the piperidine scaffold is showcased by its presence in a vast array of approved drugs across numerous therapeutic areas.[4][6][9] Its derivatives have been successfully developed as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer's, and antipsychotic agents.[9]
Central Nervous System (CNS) Disorders
The piperidine ring is particularly prominent in drugs targeting the CNS.[7][10] Its ability to cross the blood-brain barrier, a critical hurdle for CNS-active drugs, makes it an ideal scaffold for this therapeutic area.[11]
-
Antipsychotics: Many successful antipsychotic drugs, such as haloperidol and risperidone, feature a piperidine moiety. The basic nitrogen of the piperidine ring is often crucial for interaction with dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders.
-
Analgesics: The piperidine scaffold is a core component of many potent opioid analgesics, including morphine, fentanyl, and pethidine.[12] The specific stereochemistry and substitution pattern on the piperidine ring are critical for their affinity and selectivity for opioid receptors.[12]
-
Alzheimer's Disease: Donepezil, a widely prescribed drug for the treatment of Alzheimer's disease, contains a piperidine ring.[4][13] This moiety plays a role in its interaction with acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6]
| Drug | Therapeutic Class | Mechanism of Action |
| Haloperidol | Antipsychotic | Dopamine D2 receptor antagonist |
| Risperidone | Antipsychotic | Serotonin 5-HT2A and Dopamine D2 receptor antagonist |
| Fentanyl | Opioid Analgesic | µ-opioid receptor agonist |
| Donepezil | Anti-Alzheimer's | Acetylcholinesterase inhibitor |
Table 1: Examples of Piperidine-Containing CNS Drugs
Oncology
In recent years, the piperidine scaffold has gained significant attention in the development of novel anticancer agents.[3][6][14] Piperidine derivatives have been shown to target various signaling pathways crucial for cancer cell proliferation and survival, such as STAT-3, NF-κB, and PI3K/Akt.[14][15]
-
Kinase Inhibitors: Many small-molecule kinase inhibitors incorporate a piperidine ring to enhance their binding affinity and pharmacokinetic properties. The piperidine moiety can occupy specific pockets within the ATP-binding site of kinases, contributing to the inhibitor's potency and selectivity.
-
Apoptosis Induction: Certain piperidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[6] For instance, spirooxindolopyrrolidine-embedded piperidinone has demonstrated cytotoxicity and apoptosis induction in hypopharyngeal tumor cells.[6]
Infectious Diseases
The piperidine scaffold is also found in a number of antimicrobial and antiviral agents.
-
Antiviral Agents: Although less common than in other therapeutic areas, some piperidine derivatives have shown activity against viruses like the influenza virus.[9]
-
Antimalarial Agents: The piperidine ring is a key structural feature in some antimalarial drugs, contributing to their activity against the Plasmodium parasite.
Synthetic Strategies: Building the Piperidine Core
The synthetic tractability of the piperidine ring is a major reason for its widespread use in drug discovery.[5][16] A variety of robust and efficient methods exist for the construction and functionalization of this scaffold.
Key Synthetic Methodologies
-
Hydrogenation of Pyridines: One of the most common methods for synthesizing piperidines is the hydrogenation of corresponding pyridine precursors.[5] This can be achieved using various catalysts, such as ruthenium, nickel, and rhodium, often with high stereoselectivity.[5]
-
Reductive Amination: Intermolecular and intramolecular reductive amination reactions are powerful tools for constructing the piperidine ring.[5] These methods typically involve the reaction of an amine with a dicarbonyl compound or a related precursor, followed by reduction of the resulting imine or enamine intermediate.
-
Cyclization Reactions: Various cyclization strategies, including intramolecular cyclization of amino-alkenes or amino-alkynes, are employed to form the piperidine ring.[16] The choice of cyclization strategy depends on the desired substitution pattern and stereochemistry of the final product.
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
This protocol describes a general procedure for the synthesis of a substituted piperidine via catalytic hydrogenation of the corresponding pyridine.
Materials:
-
Substituted pyridine (1.0 eq)
-
Methanol (or other suitable solvent)
-
5% Rhodium on alumina (Rh/Al₂O₃) catalyst (5 mol%)
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
To a high-pressure reactor, add the substituted pyridine and methanol.
-
Carefully add the 5% Rh/Al₂O₃ catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC or LC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired substituted piperidine.
Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) of the product with the expected data for the target piperidine derivative. The disappearance of aromatic signals and the appearance of aliphatic signals in the NMR spectra are key indicators of a successful hydrogenation.
Structure-Activity Relationships (SAR): The Key to Optimization
Understanding the structure-activity relationship (SAR) of piperidine derivatives is paramount for optimizing their potency, selectivity, and pharmacokinetic properties.[17][18] Even subtle changes in the substitution pattern or stereochemistry of the piperidine ring can have a profound impact on biological activity.[19]
Caption: The relationship between the piperidine scaffold, its substituents, and biological activity.
Case Study: Piperidine-based Monoamine Transporter Inhibitors
Studies on 4-(4-chlorophenyl)piperidine analogues have revealed that the stereochemistry of the piperidine ring significantly influences their activity as monoamine transporter inhibitors.[19] For example, the (-)-cis analogues exhibit selectivity for the dopamine and norepinephrine transporters (DAT/NET), while the (-)-trans and (+)-cis isomers show selectivity for the serotonin transporter (SERT) or SERT/NET. This highlights the critical role of stereochemistry in determining the pharmacological profile of piperidine-containing compounds.
Future Perspectives
The piperidine scaffold will undoubtedly continue to be a central theme in medicinal chemistry for the foreseeable future. Its proven track record, coupled with the continuous development of novel synthetic methodologies, ensures its continued relevance in the quest for new and improved therapeutics. Future research will likely focus on:
-
Novel Scaffolds: The development of novel piperidine-based scaffolds with unique three-dimensional architectures to access new chemical space and target challenging biological targets.
-
Chiral Synthesis: Advances in asymmetric synthesis will enable more efficient and selective synthesis of chiral piperidine derivatives, allowing for a more detailed exploration of stereochemistry-activity relationships.[20]
-
Multi-Target Ligands: The design of piperidine-containing compounds that can modulate multiple biological targets simultaneously, offering potential advantages in the treatment of complex diseases like cancer and neurodegenerative disorders.[21]
Conclusion
The piperidine scaffold represents a remarkable success story in medicinal chemistry. Its inherent physicochemical properties, synthetic accessibility, and conformational versatility have made it an indispensable tool for drug discovery professionals. From CNS disorders to oncology and infectious diseases, piperidine-containing drugs have had a profound impact on human health. As our understanding of disease biology and synthetic chemistry continues to evolve, the privileged piperidine scaffold is poised to remain at the forefront of therapeutic innovation for years to come.
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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researchchem-market.com. (n.d.). The Role of Piperidines in Drug Development and Chemical Research. [Link]
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
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PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
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PubMed. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]
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University of Arizona. (2017). Piperidine-based drug discovery. [Link]
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PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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PubMed. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. [Link]
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National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
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PubMed. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. [Link]
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PubMed. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. [Link]
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PubMed. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. [Link]
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ACS Publications. (n.d.). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... [Link]
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MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
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ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
ResearchGate. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. [Link]
-
Johns Hopkins University. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: Effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. [Link]
- Google Patents. (1994). Piperidines and piperazines which show effects on the central nervous system.
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ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]
-
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-
ResearchGate. (n.d.). Drugs containing piperidine or pyrrolidine structure. [Link]
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Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants:. [Link]
-
PharmacologyOnLine. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
Document ID: AN-SPC-2026-01A
Abstract
This document provides a comprehensive technical guide for the synthesis of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid, a key intermediate in pharmaceutical research. The protocol details a robust and reproducible method starting from commercially available piperidine-4-carboxylic acid (isonipecotic acid) and dimethylcarbamoyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, and characterization data. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot the synthesis effectively.
Scientific Principle and Reaction Mechanism
The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The secondary amine of piperidine-4-carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.
Mechanism: The reaction typically proceeds via a bimolecular addition-elimination pathway, especially with a strong nucleophile like a secondary amine.[1][2]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine-4-carboxylic acid attacks the carbonyl carbon of dimethylcarbamoyl chloride. This forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group.
-
Deprotonation: A base, typically an excess of the starting amine or an added non-nucleophilic base like triethylamine, deprotonates the newly formed ammonium salt to yield the final neutral product and a hydrochloride salt byproduct.[3]
The presence of the carboxylic acid moiety on the piperidine ring necessitates the use of a base to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Experimental Protocol
This section outlines the detailed procedure for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Piperidine-4-carboxylic acid (Isonipecotic acid) | ≥98% | Major Commercial Supplier | 498-94-2 | Store in a cool, dry place. |
| Dimethylcarbamoyl chloride (DMCC) | ≥98% | Major Commercial Supplier | 79-44-7 | Highly Toxic & Carcinogenic. [4][5] Moisture sensitive. Handle only in a certified chemical fume hood.[6] |
| Triethylamine (TEA) | ≥99% | Major Commercial Supplier | 121-44-8 | Corrosive. Keep dry. |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Major Commercial Supplier | 75-09-2 | Use from a solvent purification system or a sealed bottle. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Major Commercial Supplier | 1310-73-2 | Corrosive. |
| Hydrochloric Acid (HCl) | 1 M aq. solution | Major Commercial Supplier | 7647-01-0 | Corrosive. |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Commercial Supplier | 141-78-6 | For extraction. |
| Brine (Saturated NaCl solution) | N/A | Prepare in-house | 7647-14-5 | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Major Commercial Supplier | 7757-82-6 | For drying. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Magnetic stir plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
pH paper or pH meter
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add piperidine-4-carboxylic acid (5.0 g, 38.7 mmol).
-
Add 100 mL of anhydrous dichloromethane (DCM), followed by triethylamine (11.8 mL, 85.1 mmol, 2.2 eq). Stir the suspension until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Addition of Dimethylcarbamoyl Chloride:
-
In a separate dry flask, prepare a solution of dimethylcarbamoyl chloride (4.0 mL, 42.6 mmol, 1.1 eq) in 20 mL of anhydrous DCM.
-
Transfer this solution to the dropping funnel.
-
Add the dimethylcarbamoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. An exothermic reaction is expected.[3]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours. A white precipitate (triethylamine hydrochloride) will form.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine all organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Acidification and Purification:
-
Dissolve the crude residue in 100 mL of water. A small amount of insoluble byproduct may be filtered off at this stage.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
A white precipitate of the product should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water (2 x 20 mL), and dry under vacuum to a constant weight.
-
Safety and Handling
Extreme Caution is Required: Dimethylcarbamoyl chloride (DMCC) is a highly toxic, corrosive, and suspected human carcinogen.[4][5] All operations involving DMCC must be performed in a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., DuPont Tychem®), and chemical safety goggles at all times.[5][6]
-
DMCC Handling: DMCC is moisture-sensitive and reacts with water to produce toxic hydrogen chloride and dimethylamine gas.[5][7] Ensure all glassware is thoroughly dried before use.
-
Spill & Waste: In case of a spill, cover with dry lime or soda ash, collect in a sealed container, and hold for waste disposal.[6] Dispose of all chemical waste according to institutional and local regulations.
-
First Aid:
Characterization Data (Expected)
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (s, 1H, -COOH), 3.6-3.8 (m, 2H), 2.8-3.0 (m, 2H), 2.75 (s, 6H, -N(CH₃)₂), 2.4-2.6 (m, 1H), 1.7-1.9 (m, 2H), 1.4-1.6 (m, 2H).
-
Mass Spectrometry (ESI+): m/z calculated for C₉H₁₆N₂O₃ [M+H]⁺: 201.12. Found: 201.1.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure all reagents are anhydrous. Check the quality of DMCC. Extend reaction time and monitor by TLC/LC-MS. |
| Loss of product during work-up. | Ensure pH is correctly adjusted to 2-3 for full precipitation. Avoid excessive washing. | |
| Impure Product | Presence of unreacted starting material. | Improve dropwise addition and temperature control. |
| Formation of tetramethylurea byproduct. | This can occur if DMCC reacts with moisture or excess dimethylamine. Ensure anhydrous conditions. Use the specified stoichiometry. | |
| Reaction does not start | Inactive starting amine. | The piperidine nitrogen may be protonated. Ensure sufficient base (TEA) is present to neutralize both the starting material (if hydrochloride salt is used) and the HCl generated. |
References
-
Queen, A., & McKay, A. F. (Year). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. National Institutes of Health. [Link]
-
CPAChem. (Year). Safety data sheet: Dimethylcarbamoyl chloride. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethylcarbamoyl Chloride. [Link]
-
ChemTrack.org. (Year). Safety Guideline: Dimethylcarbamoyl chloride. [Link]
-
Gore, R. P., et al. (2011). A review on various methods of amide synthesis. Der Pharma Chemica, 3(3), 409-421. [Link]
Sources
- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. cpachem.com [cpachem.com]
- 5. nj.gov [nj.gov]
- 6. chemtrack.org [chemtrack.org]
- 7. DIMETHYLCARBAMOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note & Protocol: A Comprehensive Guide to the Laboratory Synthesis of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
Abstract
This document provides a detailed, field-proven protocol for the laboratory-scale synthesis of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a direct N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with dimethylcarbamoyl chloride. This guide emphasizes the causality behind experimental choices, robust self-validating protocols, and stringent safety considerations. It is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for preparing this key intermediate.
Introduction and Scientific Rationale
The piperidine scaffold is a cornerstone in modern pharmacology, present in numerous therapeutic agents across neurology, oncology, and infectious diseases.[1][2] The strategic modification of the piperidine nitrogen allows for the fine-tuning of a molecule's physicochemical properties, receptor affinity, and pharmacokinetic profile. This compound serves as a bifunctional intermediate, featuring a stable carbamoyl group and a reactive carboxylic acid moiety, making it an ideal precursor for library synthesis and lead optimization.
The selected synthetic strategy is a direct and efficient nucleophilic acyl substitution. The secondary amine of the piperidine-4-carboxylic acid starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The reaction is facilitated by a non-nucleophilic organic base, which serves as a proton scavenger to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.
Mechanistic Overview
The core of this synthesis is the formation of an amide bond between the piperidine nitrogen and the dimethylcarbamoyl group.
-
Nucleophilic Attack: The lone pair of electrons on the secondary amine of piperidine-4-carboxylic acid attacks the carbonyl carbon of dimethylcarbamoyl chloride.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, expelling a chloride ion, which is a good leaving group.
-
Deprotonation: The added base (Triethylamine) deprotonates the now-positively charged piperidine nitrogen, regenerating its neutral state and forming triethylammonium chloride as a byproduct.
This approach is favored for its high atom economy, straightforward execution, and generally high yields.
Materials and Methods
Reagent and Solvent Data
A comprehensive list of required materials is provided below. All reagents should be of ACS grade or higher and used without further purification unless specified.
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Mass / Volume | Notes |
| Piperidine-4-carboxylic acid | 498-94-2 | 129.16 | 20.0 | 2.58 g | Also known as Isonipecotic acid.[3][4][5] |
| Dimethylcarbamoyl chloride | 79-44-7 | 107.54 | 22.0 (1.1 eq) | 2.37 g (1.98 mL) | Caution! Highly toxic and a suspected carcinogen.[6] Handle only in a certified fume hood. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 30.0 (1.5 eq) | 3.04 g (4.18 mL) | Acts as an HCl scavenger. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 100 mL | Anhydrous grade recommended. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | As needed (2 M aq.) | For acidification during workup. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | - | As needed (2 M aq.) | For basification during workup. |
| Ethyl Acetate | 141-78-6 | 88.11 | - | ~200 mL | For extraction. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed | For drying the organic phase. |
| Deionized Water | 7732-18-5 | 18.02 | - | ~300 mL | For aqueous workup. |
Required Equipment
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
500 mL separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
-
Fume hood
Detailed Synthesis Protocol
Safety First: This procedure must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Dimethylcarbamoyl chloride is highly toxic, corrosive, and a suspected carcinogen; handle with extreme caution.[6]
Step 1: Reaction Setup
-
To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (2.58 g, 20.0 mmol).
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension.
-
Add triethylamine (4.18 mL, 30.0 mmol) to the suspension. Stir for 10 minutes at room temperature. The starting material may not fully dissolve at this stage.
Step 2: Acylation Reaction
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Slowly add dimethylcarbamoyl chloride (1.98 mL, 22.0 mmol) dropwise to the cold, stirring suspension over 15-20 minutes using a dropping funnel or syringe. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 12-16 hours (overnight) at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Aqueous Workup and Product Isolation
-
Cool the reaction mixture again in an ice bath and cautiously add 50 mL of deionized water to quench the reaction.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Add 50 mL of 2 M NaOH (aq) to the separatory funnel. Shake vigorously and allow the layers to separate. The product, being a carboxylic acid, will deprotonate and move into the aqueous layer as its sodium salt.
-
Separate the layers and retain the aqueous (top) layer. Extract the organic (bottom) layer with an additional 25 mL of 2 M NaOH (aq).
-
Combine the aqueous layers and wash with 50 mL of DCM to remove any remaining non-polar impurities. Discard the DCM wash.
-
Cool the combined aqueous layer in an ice bath and slowly acidify to pH ~2-3 by adding 2 M HCl (aq) dropwise while stirring. A white precipitate of the product, this compound, will form.
-
Extract the acidified aqueous suspension with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a white solid.
Step 4: Purification
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of Synthesis and Workflow
Overall Reaction Scheme
Caption: Overall reaction for the N-acylation of Piperidine-4-carboxylic acid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis and purification.
Expected Results and Characterization
The expected yield of pure this compound is typically in the range of 75-90%. The final product should be a white to off-white crystalline solid.
Confirmation of the product's identity and purity should be performed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the dimethylcarbamoyl group.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point (MP): To assess the purity of the final product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional group vibrations (e.g., C=O stretches of the carbamoyl and carboxylic acid groups).
References
-
Wikipedia. Isonipecotic acid. [Link]
-
Crișan, L., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(7), 9864-9887. [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Coll. Vol. 10, p.10 (2004); Vol. 79, p.146 (2002). [Link]
-
All About Drugs. Dimethylcarbamoyl Chloride. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International journal of molecular sciences, 12(4), 2345–2371. [Link]
-
PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. [Link]
-
ResearchGate. Proposed mechanism for the formation of dimethylcarbamoyl chloride. [Link]
-
Szatmári, I., et al. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(16), 3587. [Link]
- Google Patents. Process for preparation of n,n-di substituted carboxamides.
- Google Patents. Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Google Patents.
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- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]
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- 5. Isonipecotic acid - (Amines|Piperidine derivatives):Koei Chemical Co., Ltd [koeichem.com]
- 6. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]
Purification of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid: Principles and Practices
An Application Note and Protocol Guide
Introduction
1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid is a bespoke chemical entity with significant potential in medicinal chemistry and drug discovery. As a bifunctional molecule, incorporating both a tertiary amide and a carboxylic acid on a piperidine scaffold, it serves as a valuable building block for the synthesis of complex molecular architectures. The stringent purity requirements for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) necessitate robust and well-understood purification methodologies. This guide provides a detailed overview of the inferred physicochemical properties of this compound and outlines several effective purification strategies, complete with detailed protocols. The insights presented herein are synthesized from established chemical principles and data from structurally analogous compounds.
Inferred Physicochemical Properties
Direct experimental data for this compound is not widely published. However, by examining structurally related piperidine-4-carboxylic acid derivatives, we can infer a set of probable physicochemical properties. These properties are crucial for the rational design of purification protocols.
| Property | Inferred Value/Characteristic | Rationale based on Analogs |
| Molecular Formula | C9H16N2O3 | Calculated |
| Molecular Weight | 200.24 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Common for similar carboxylic acids[1]. |
| Melting Point (°C) | 160 - 190 | N-acylated piperidine-4-carboxylic acids like the 1-acetyl analog melt at 180-184 °C, while the 1-Boc analog melts at 148-153 °C[1]. |
| Solubility | Limited solubility in water; soluble in polar organic solvents (e.g., methanol, DMSO)[1]. | The carboxylic acid moiety imparts some water solubility, but the overall structure is largely organic. |
| pKa (Carboxylic Acid) | ~4-5 | Typical range for carboxylic acids[2][3]. |
| pKa (Conjugate acid of piperidine N) | ~2-3 (estimated) | The electron-withdrawing carbamoyl group is expected to significantly reduce the basicity of the piperidine nitrogen compared to piperidine itself (pKa ~11). |
Potential Impurities
The purification strategy must account for impurities likely to be present from the synthesis of this compound. These can include:
-
Starting Materials: Unreacted piperidine-4-carboxylic acid (isonipecotic acid)[4] and dimethylcarbamoyl chloride.
-
Reaction By-products: Hydrolysis products of dimethylcarbamoyl chloride.
-
Degradation Products: Potential for hydrolysis of the carbamoyl group under harsh acidic or basic conditions, yielding piperidine-4-carboxylic acid[5].
Purification Strategies
The choice of purification method will depend on the scale of the purification and the nature of the impurities. Several strategies can be employed, either individually or in combination.
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The selection of an appropriate solvent system is critical.
-
Principle: The compound is dissolved in a hot solvent in which it is highly soluble and then allowed to cool, causing the compound to crystallize while impurities remain in the mother liquor.
-
Solvent Selection: An ideal solvent would dissolve the compound well at elevated temperatures but poorly at room temperature or below. For a molecule with both polar and non-polar characteristics, a mixed solvent system (e.g., ethanol/water, methanol/diethyl ether) is often effective.
Acid-Base Extraction
This classic technique leverages the amphoteric nature of the target molecule (presence of both an acidic carboxylic acid and a weakly basic piperidine nitrogen).
-
Principle: The differential partitioning of the compound and impurities between an aqueous and an organic phase is controlled by adjusting the pH of the aqueous phase.
-
At basic pH (e.g., pH 9-10), the carboxylic acid is deprotonated to its carboxylate form, rendering the molecule water-soluble. Neutral organic impurities can be washed away with an organic solvent.
-
At acidic pH (e.g., pH 2-3), the carboxylic acid is protonated and neutral. The compound will preferentially partition into an organic solvent, leaving behind any water-soluble impurities.
-
Chromatographic Methods
For high-purity requirements or for the separation of structurally similar impurities, chromatography is the method of choice.
-
Flash Column Chromatography: Suitable for larger scale purifications.
-
Stationary Phase: Silica gel is a common choice. The polar carboxylic acid group will interact strongly with the silica.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically used. The addition of a small amount of acetic or formic acid to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers the highest resolution for obtaining material of >99% purity.
-
Stationary Phase: C18 (reverse-phase) is the most common choice.
-
Mobile Phase: A gradient of acetonitrile or methanol in water. A modifier such as trifluoroacetic acid (TFA) or formic acid is typically added to ensure good peak shape.
-
Detailed Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude material in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent system. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Acid-Base Extraction
Caption: Workflow for purification by acid-base extraction.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The product will move into the aqueous layer as its sodium salt.
-
Separation: Separate the aqueous layer and discard the organic layer containing neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. The product will precipitate out or can be extracted.
-
Extraction: Extract the acidified aqueous layer with fresh ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 98:2 dichloromethane:methanol).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the dry silica onto the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 90:10 dichloromethane:methanol) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Purity Assessment
The purity of the final product should be confirmed using standard analytical techniques:
-
HPLC/LC-MS: To determine the percentage purity and confirm the molecular weight.
-
NMR (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
Stability and Storage
Based on the stability of related compounds, the following storage conditions are recommended[6]:
-
Short-term: Store at room temperature in a tightly sealed container, protected from light and moisture.
-
Long-term: For optimal stability, store at 2-8°C or frozen (-20°C). Solutions should be stored frozen and protected from light[6]. Avoid repeated freeze-thaw cycles.
Conclusion
The purification of this compound can be effectively achieved through a variety of standard laboratory techniques. The choice of method will be dictated by the specific impurity profile and the desired final purity. A combination of acid-base extraction followed by recrystallization is often a cost-effective and efficient approach for achieving high purity on a larger scale, while chromatographic methods offer the highest resolution for obtaining analytical-grade material.
References
-
PubChem. 1-Methylpiperidine-4-carboxylic acid. [Link]
-
PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. [Link]
-
Stenutz. piperidine-4-carboxylic acid. [Link]
-
ChemSynthesis. 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. [Link]
-
Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]
-
PubChem. 4-Piperidinecarboxylic acid. [Link]
Sources
Application Note: Structural Verification and Analysis of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid using ¹H NMR Spectroscopy
Abstract
This technical guide provides a comprehensive protocol and in-depth analysis for the structural elucidation of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid using one-dimensional proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a key building block in pharmaceutical research and drug development, unequivocal structural confirmation and purity assessment of this molecule are critical. This note details every stage of the analysis, from sample preparation and selection of appropriate deuterated solvents to the acquisition of high-quality NMR data and a thorough interpretation of the resulting spectrum. The causality behind each experimental choice is explained to provide researchers with a robust framework for obtaining reliable and reproducible results.
Introduction and Scientific Background
This compound is a derivative of isonipecotic acid, a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA).[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into therapeutic agents to modulate their physicochemical properties and pharmacological activity.[3] The N-dimethylcarbamoyl group introduces an amide functionality, which can significantly influence the molecule's solubility, hydrogen bonding capacity, and conformational dynamics.
¹H NMR spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in organic chemistry.[4][5] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a compound like this compound, ¹H NMR is crucial for:
-
Structural Verification: Confirming the presence and connectivity of the piperidine ring, the N,N-dimethylcarbamoyl group, and the carboxylic acid moiety.
-
Purity Assessment: Identifying and quantifying potential impurities, such as residual solvents or synthetic byproducts.
-
Conformational Analysis: Investigating dynamic processes such as restricted rotation around the amide C-N bond and the chair conformation of the piperidine ring.
This guide serves as a practical resource for researchers, enabling them to perform accurate and insightful ¹H NMR analysis of this important synthetic intermediate.
Experimental Design and Rationale
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and the judicious selection of experimental parameters.[6] This section outlines the critical considerations and the scientific reasoning behind them.
Selection of Deuterated Solvent
The choice of solvent is paramount in NMR spectroscopy. Deuterated solvents (where ¹H is replaced by ²H) are used to prevent the intense signal of the solvent's protons from overwhelming the signals of the analyte.[7] For this compound, which possesses both a polar carboxylic acid and an amide group, the following solvents are suitable:
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice due to its high polarity, capable of dissolving the analyte well. Crucially, it is aprotic and allows for the observation of exchangeable protons, such as the carboxylic acid (-COOH) and any potential N-H protons from impurities. The residual proton signal of DMSO-d₆ appears around δ 2.50 ppm.[8]
-
Methanol-d₄ (CD₃OD): Another good polar solvent. However, being a protic solvent, it will cause the labile carboxylic acid proton to exchange with the deuterium atoms of the solvent, leading to the disappearance of the -COOH signal from the spectrum. The residual proton signal appears as a quintet around δ 3.31 ppm.[8]
-
Deuterium Oxide (D₂O): Suitable for highly polar compounds. Similar to methanol-d₄, it will cause the exchange and disappearance of the -COOH proton signal. The residual HDO signal typically appears around δ 4.8 ppm.[8]
Recommendation: DMSO-d₆ is the preferred solvent for a comprehensive structural analysis as it allows for the characterization of all protons, including the labile carboxylic acid proton.
Sample Concentration and Purity
For a standard ¹H NMR experiment on a 400-600 MHz spectrometer, an optimal sample concentration is between 5-25 mg of the compound dissolved in approximately 0.6-0.7 mL of the deuterated solvent.[9]
-
Causality: This concentration range ensures a strong enough signal-to-noise ratio without introducing issues related to solution viscosity. Highly concentrated samples can lead to increased viscosity, which causes peak broadening and loss of resolution, obscuring fine splitting patterns (coupling). The sample solution must be free of any solid particles, as suspended material disrupts the homogeneity of the magnetic field, resulting in severely broadened spectral lines.[7] Filtration through a pipette plugged with glass wool is a mandatory step.
Internal Reference Standard
Accurate chemical shift referencing is essential for comparing spectra. Tetramethylsilane (TMS) is the universally accepted internal standard, defined as δ 0.00 ppm. It is chemically inert, soluble in most organic solvents, and its signal (a sharp singlet) does not typically overlap with analyte signals.[10] Alternatively, modern spectrometers can "lock" onto the deuterium signal of the solvent, and the residual solvent peak (e.g., DMSO-d₅H at δ 2.50 ppm) can be used as a reliable secondary reference.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for preparing a high-quality NMR sample.
Materials and Equipment
-
This compound (5-25 mg)
-
Deuterated solvent (e.g., DMSO-d₆, 0.7 mL)
-
High-quality 5 mm NMR tube and cap[11]
-
Pasteur pipette and glass wool
-
Analytical balance
-
Vials and spatula
-
Vortex mixer (optional)
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation and analysis.
-
Weighing: Accurately weigh 5-25 mg of this compound into a small, clean glass vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial using a clean pipette.[9]
-
Homogenization: Securely cap the vial and mix thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Filtration: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Transfer the solution through this filter into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Final Check: Ensure the liquid height in the NMR tube is appropriate for the spectrometer (typically ~4-5 cm). Cap the tube, invert it a few times to ensure final homogeneity, and carefully wipe the outside of the tube clean before inserting it into the spectrometer.
NMR Data Acquisition Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer.
-
Pulse Program: Standard 1D proton (e.g., 'zg30')
-
Number of Scans (NS): 16 to 64 (increase for dilute samples)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 16 ppm (centered around 6 ppm)
-
Temperature: 298 K (25 °C)
Rationale: A 30° pulse angle ('zg30') combined with a short relaxation delay allows for faster data acquisition. The acquisition time and spectral width are chosen to ensure adequate digital resolution and to encompass all expected proton signals.
Spectral Interpretation and Analysis
The structure of this compound with systematic labeling for proton assignment is shown below.
Caption: Labeled structure for ¹H NMR assignments.
Predicted ¹H NMR Spectral Data
Based on the structure, we can predict the chemical shifts, multiplicities, and integrations. Amide C-N bonds exhibit restricted rotation, which can make the two N-methyl groups (Hₐ) chemically non-equivalent, potentially resulting in two separate singlets. For simplicity, they are treated as a single environment here, but researchers should be aware of this potential for peak splitting or broadening.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Hₐ | ~ 2.80 | Singlet (s) | 6H | N(CH ₃)₂ |
| Hₑ | ~ 12.10 | Broad Singlet (br s) | 1H | COOH |
| Hₓ | ~ 2.45 | Multiplet (m) | 1H | C4-H |
| Hₖ, Hₖ' | ~ 3.75 | Multiplet (m) | 2H | C2/C6-H (axial/eq) |
| Hⱼ, Hⱼ' | ~ 2.85 | Multiplet (m) | 2H | C2/C6-H (axial/eq) |
| Hₘ, Hₘ' | ~ 1.80 | Multiplet (m) | 2H | C3/C5-H (axial/eq) |
| Hₙ, Hₙ' | ~ 1.45 | Multiplet (m) | 2H | C3/C5-H (axial/eq) |
Detailed Peak Assignment and Rationale
-
Carboxylic Acid Proton (Hₑ, δ ~12.10): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding. It appears as a broad singlet far downfield. Its chemical shift is sensitive to concentration and temperature. This signal would disappear upon adding a drop of D₂O to the sample, a key confirmatory test.
-
N-Methyl Protons (Hₐ, δ ~2.80): The six protons of the two methyl groups are attached to the nitrogen of the carbamoyl group. They are expected to appear as a sharp singlet integrating to 6H. Due to restricted amide bond rotation, this signal may be broadened or split into two distinct singlets at room temperature. Variable temperature (VT) NMR studies could confirm this dynamic process.[12]
-
Piperidine Ring Protons (δ 1.4-3.8): The piperidine ring adopts a chair conformation, leading to chemically distinct axial and equatorial protons for each CH₂ group.
-
C2/C6 Protons (Hₖ, Hⱼ): These protons are adjacent to the electron-withdrawing carbamoyl nitrogen, causing them to be shifted downfield relative to other ring protons. The complex multiplet patterns arise from geminal coupling (between Hₖ and Hⱼ) and vicinal coupling to the C3/C5 protons.
-
C4 Methine Proton (Hₓ): This single proton is alpha to the carboxylic acid group and will appear as a multiplet due to coupling with the four adjacent protons on C3 and C5.
-
C3/C5 Protons (Hₘ, Hₙ): These protons are the most upfield of the ring signals. They will appear as complex multiplets due to geminal coupling and vicinal coupling to protons on C2/C6 and C4.
-
Conclusion and Self-Validation
The protocol and analysis presented provide an authoritative framework for the ¹H NMR analysis of this compound. The structural assignment is self-validating through several cross-checks:
-
Integration: The relative integrals of the signals must correspond to the proton count for each group (e.g., 6H for N(CH₃)₂, 1H for COOH, 1H for C4-H, and a total of 8H for the remaining piperidine protons).
-
Multiplicity: The splitting patterns must be consistent with the neighboring proton environments as predicted by the n+1 rule.
-
Chemical Shift: The observed chemical shifts must fall within the expected ranges for their respective functional groups.
By adhering to this detailed guide, researchers in drug development and chemical synthesis can confidently verify the structure and assess the purity of this valuable compound, ensuring the integrity of their subsequent research.
References
- Tiziani, S., & Lodi, A. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263–265.
-
University of Ottawa (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Western University (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Eurisotop (n.d.). NMR Reference Standards. Retrieved from [Link]
-
Nanalysis (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
University of Wisconsin-Madison (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
University of Liverpool (n.d.). Sample Preparation | Department of Chemistry. Retrieved from [Link]
- Sanna, M., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
-
JoVE (2024). Chemical Shift: Internal References and Solvent Effects. Retrieved from [Link]
-
ResearchGate (n.d.). 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]
-
Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
- Cerkovnik, J., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
-
Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]
-
ResearchGate (2020). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
- PrieB, J., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6241.
-
PubChem (n.d.). 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
ChemSynthesis (n.d.). 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. Retrieved from [Link]
-
Wikipedia (n.d.). Isonipecotic acid. Retrieved from [Link]
-
ResearchGate (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Retrieved from [Link]
-
PubChem (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
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- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 9. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]
- 10. Video: Chemical Shift: Internal References and Solvent Effects [jove.com]
- 11. isotope.com [isotope.com]
- 12. mdpi.com [mdpi.com]
Application Note: Mass Spectrometric Fragmentation Analysis of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
Introduction
1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid is a substituted piperidine derivative featuring both a tertiary amide (dimethylcarbamoyl) and a carboxylic acid functional group. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The functionalization at the N-1 and C-4 positions creates a molecule with distinct chemical properties, making its unambiguous identification and structural characterization critical in drug discovery, metabolite identification, and quality control workflows.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), provides an unparalleled combination of sensitivity and specificity for analyzing such compounds. Electrospray ionization (ESI) is the ideal technique for this polar, non-volatile molecule, as it facilitates the generation of intact molecular ions with minimal in-source fragmentation.[2][3]
This application note provides a detailed guide to the characteristic fragmentation patterns of this compound under both positive and negative ion ESI-MS/MS conditions. We will elucidate the primary fragmentation pathways, explain the rationale behind the observed product ions, and provide a comprehensive, field-tested protocol for its analysis.
Compound Profile and Predicted Mass Data
A thorough understanding of the molecule's structure is fundamental to predicting and interpreting its fragmentation behavior.
-
Chemical Structure:
(Self-generated image for illustrative purposes) -
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₆N₂O₃ |
| Average Molecular Weight | 200.23 g/mol |
| Monoisotopic (Exact) Mass | 200.1161 Da |
| Predicted [M+H]⁺ | 201.1239 m/z |
| Predicted [M-H]⁻ | 199.1084 m/z |
| Predicted [M+Na]⁺ | 223.1058 m/z |
Elucidation of Fragmentation Pathways
The fragmentation of this compound is dictated by the interplay between its three key structural motifs: the piperidine ring, the N-dimethylcarbamoyl group, and the C-4 carboxylic acid.
Positive Ion Mode ESI-MS/MS ([M+H]⁺)
In positive ion mode, protonation is expected to occur preferentially at the basic piperidine nitrogen, forming a stable ammonium ion. This charge site directs the subsequent fragmentation cascade upon collisional activation.
The primary fragmentation pathways for the [M+H]⁺ precursor ion (m/z 201.1239) are proposed as follows:
-
Loss of Water (H₂O): A common fragmentation for protonated carboxylic acids, resulting in the formation of a stable acylium ion.
-
Loss of Formic Acid (HCOOH): Decarbonylation following the loss of water.
-
Decarboxylation (Loss of CO₂): The direct loss of carbon dioxide from the carboxylic acid moiety.
-
Cleavage of the Dimethylcarbamoyl Group: This can occur via two main routes:
-
Loss of the entire dimethylcarbamoyl radical, •CON(CH₃)₂.
-
Cleavage of the C-N bond to lose dimethylamine, HN(CH₃)₂, followed by the loss of carbon monoxide (CO).
-
-
Piperidine Ring Opening: A characteristic fragmentation of piperidine derivatives, initiated by α-cleavage adjacent to the charged nitrogen, leading to the formation of stable iminium ions.[1][4]
Caption: Proposed fragmentation pathways for [M+H]⁺.
Negative Ion Mode ESI-MS/MS ([M-H]⁻)
In negative ion mode, deprotonation occurs at the most acidic site, the carboxylic acid, forming a carboxylate anion. This charge localization results in a simpler, highly diagnostic fragmentation pattern.
The dominant fragmentation pathway for the [M-H]⁻ precursor ion (m/z 199.1084) is:
-
Loss of Carbon Dioxide (CO₂): This is a facile and characteristic fragmentation for deprotonated carboxylic acids, leading to the formation of a highly stable carbanion.[3] This fragmentation is often the most intense peak in the MS/MS spectrum.
Summary of Predicted Fragment Ions
The table below summarizes the key predicted ions for qualitative and quantitative analysis.
| Ion Mode | Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Description |
| Positive | 201.1239 | H₂O | 183.1134 | Loss of water from the carboxylic acid |
| Positive | 201.1239 | CO₂ | 157.1335 | Decarboxylation |
| Positive | 201.1239 | HN(CH₃)₂ | 156.0811 | Loss of dimethylamine |
| Positive | 201.1239 | •CON(CH₃)₂ | 129.0913 | Cleavage of the N-carbamoyl bond |
| Positive | 201.1239 | C₄H₇NO | 114.0913 | Ring opening and subsequent fragmentation |
| Negative | 199.1084 | CO₂ | 155.1182 | Primary Diagnostic Ion: Decarboxylation |
Experimental Protocol
This protocol provides a robust methodology for the LC-MS/MS analysis of this compound.
Objective: To acquire high-resolution full scan (MS1) and tandem mass spectra (MS2) for the structural confirmation of this compound.
Caption: High-level experimental workflow.
Materials and Reagents
-
This compound standard
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile
-
Formic Acid (≥99%)
-
Ammonium Hydroxide (LC-MS Grade)
-
Calibrated micropipettes and sterile tips
-
LC vials with caps
Instrumentation
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
LC Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the standard in 50:50 Water:Acetonitrile.
-
Perform a serial dilution to create a 1.0 µg/mL working solution in the initial mobile phase composition. This minimizes solvent effects upon injection.
-
-
UHPLC Method:
-
Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 5 mM Ammonium Hydroxide (for negative mode).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI, run separately in Positive and Negative modes.
-
Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Acquisition Mode: Data-Dependent Acquisition (DDA).
-
MS1 Scan Range: m/z 50 - 500.
-
MS2 Precursor Selection: Target m/z 201.12 (Positive) and m/z 199.11 (Negative).
-
Collision Energy (CE): Use a stepped collision energy (e.g., 10, 20, 40 eV) to capture both low-energy and high-energy fragments.
-
-
-
Data Analysis:
-
Process the acquired data using the instrument manufacturer's software.
-
Extract the ion chromatogram for the precursor m/z values to confirm the retention time.
-
Analyze the MS/MS spectrum associated with the chromatographic peak.
-
Compare the accurate masses of the observed fragment ions with the predicted values in Table 3. Calculate the mass error (in ppm) to ensure high confidence in fragment identification.
-
Conclusion
The mass spectrometric behavior of this compound is well-defined and predictable. In positive ion mode, fragmentation is driven by the protonated piperidine nitrogen, leading to characteristic losses of the carboxylic acid and dimethylcarbamoyl moieties, as well as ring-based fragments. In negative ion mode, the molecule exhibits a simple and highly diagnostic loss of CO₂. The protocols and fragmentation data presented in this note provide a definitive framework for the confident identification and structural elucidation of this compound in complex matrices, serving as a valuable resource for researchers in pharmaceutical development and analytical chemistry.
References
-
Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. [Link]
-
Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE. [Link]
-
NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. [Link]
-
Carboxylic Acids (Mass Spectrum, Fragmentation Pattern). (2020). YouTube. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Ionization Methods in Mass Spectrometry. (2021). YouTube. [Link]
Sources
Application Note: A Robust HPLC Method for the Quantification of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
Abstract
This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid. Due to the compound's polar and zwitterionic nature, traditional reversed-phase chromatography presents significant challenges in achieving adequate retention and symmetrical peak shape. This guide provides a comprehensive protocol, from initial method development strategies, including column and mobile phase selection, to full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The described method utilizes a mixed-mode stationary phase, offering both reversed-phase and ion-exchange retention mechanisms, to achieve optimal separation. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.
Introduction
This compound is a polar, zwitterionic molecule, a structural motif of interest in medicinal chemistry. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). The inherent polarity and potential for zwitterionic character at intermediate pH values make this analyte particularly challenging for conventional reversed-phase HPLC methods, often resulting in poor retention and peak tailing.[1][2]
This application note provides a systematic approach to developing a reliable HPLC method, addressing the specific challenges posed by this compound. We will explore the rationale behind the selection of a mixed-mode chromatographic approach and detail the optimization of critical method parameters. Furthermore, a comprehensive validation protocol is presented to demonstrate the method's suitability for its intended purpose, adhering to the principles outlined in ICH Q2(R1).[3][4][5][6][7]
Analyte Properties and Chromatographic Challenges
Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method.
Structure:
The molecule possesses a carboxylic acid group and a tertiary amine within the piperidine ring, making it a zwitterionic compound with a net neutral charge at its isoelectric point. The presence of both acidic and basic functionalities necessitates careful control of the mobile phase pH to manage the analyte's ionization state and, consequently, its retention behavior.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Implication for HPLC Method Development |
| pKa | Carboxylic acid: ~2-4, Piperidine nitrogen: ~9-11 | Zwitterionic nature over a wide pH range. Mobile phase pH will be a critical parameter to control retention and peak shape. |
| logP | Low (highly polar) | Poor retention on traditional C18 columns under highly aqueous mobile phase conditions.[13] |
| Solubility | High in aqueous solutions | Favorable for sample preparation in aqueous diluents. |
| UV Chromophore | Weak (carbamoyl and carboxyl groups) | Requires a low UV wavelength for detection (e.g., 200-220 nm) or an alternative detection method like mass spectrometry (MS) or evaporative light scattering detection (ELSD).[14] |
The primary challenge is to achieve sufficient retention on a stationary phase while maintaining a good peak shape. Highly aqueous mobile phases often required for polar analytes can lead to "phase collapse" on conventional C18 columns.[15]
HPLC Method Development Strategy
Our strategy focuses on a systematic screening of columns and mobile phases to identify optimal conditions for retaining and resolving this compound.
Column Selection Rationale
Given the polar and zwitterionic nature of the analyte, a mixed-mode stationary phase is the preferred choice. These columns offer multiple retention mechanisms, such as reversed-phase (hydrophobic) and ion-exchange (electrostatic) interactions, which are ideal for retaining highly polar and charged molecules.[1][16][17][18]
Screening Columns:
-
Mixed-Mode C18/Anion-Exchange: Provides both hydrophobic and anion-exchange retention, suitable for the negatively charged carboxylate group at mid to high pH.
-
Mixed-Mode C18/Cation-Exchange: Offers hydrophobic and cation-exchange retention, which can interact with the positively charged piperidine nitrogen at low pH.[16][17]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): An alternative approach where a polar stationary phase is used with a high organic content mobile phase.[2][19]
For this application, a mixed-mode column with embedded acidic functional groups was selected to promote cation-exchange interactions with the protonated piperidine nitrogen under acidic mobile phase conditions.
Mobile Phase Optimization
The mobile phase composition is critical for controlling the retention and selectivity of the separation.
-
pH: The mobile phase pH directly influences the ionization state of the analyte. An acidic pH (e.g., pH 2.5-3.5) will ensure the carboxylic acid group is protonated (neutral) and the piperidine nitrogen is protonated (positive charge). This allows for strong cation-exchange retention and minimizes peak tailing associated with silanol interactions.
-
Organic Modifier: Acetonitrile is a common choice for reversed-phase and mixed-mode chromatography due to its low viscosity and UV transparency. The percentage of acetonitrile will be optimized to achieve a suitable retention time.
-
Buffer: A buffer is essential to maintain a constant pH. Volatile buffers like formic acid or ammonium formate are preferred for MS compatibility. For UV detection, a non-volatile buffer such as phosphate can be used.
Method Development Workflow
The following diagram illustrates the logical workflow for the method development process.
Sources
- 1. sielc.com [sielc.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. starodub.nl [starodub.nl]
- 8. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 11. chembk.com [chembk.com]
- 12. piperidine-4-carboxylic acid [stenutz.eu]
- 13. hplc.eu [hplc.eu]
- 14. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sielc.com [sielc.com]
- 18. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Use of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid as a novel building block in peptide synthesis. While specific literature on this exact compound is emerging, this document extrapolates from established principles of peptide chemistry and the known reactivity of related N-substituted piperidine-4-carboxylic acid derivatives to present its potential utility. We will explore the unique structural features imparted by this reagent, propose detailed protocols for its incorporation into peptide chains using both solid-phase and solution-phase methodologies, and discuss the potential advantages and challenges. This guide is intended to serve as a foundational resource for researchers seeking to explore the incorporation of this and similar constrained scaffolds into novel peptide-based therapeutics.
Introduction: The Rationale for Constrained Scaffolds in Peptide Drug Design
The therapeutic potential of peptides is often limited by their poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity. The introduction of conformationally constrained non-proteinogenic amino acids is a well-established strategy to address these limitations. The piperidine scaffold, a six-membered heterocyclic amine, is a particularly valuable motif in medicinal chemistry due to its rigid structure and the ability for diverse functionalization.[1]
This compound introduces a unique set of features. The piperidine ring itself serves as a rigid spacer, influencing the peptide backbone's geometry. The N-dimethylcarbamoyl group offers a stable, polar substituent that may enhance solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF).[2][3] This application note will detail the presumed properties of this reagent and provide robust protocols for its use.
Physicochemical Properties and Handling
While experimental data for this compound is not widely published, we can infer its properties based on its constituent parts.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C9H16N2O3 | Based on chemical structure |
| Molecular Weight | 200.24 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white solid | Typical for carboxylic acids of this size |
| Solubility | Expected to be soluble in DMF, DMSO, and aqueous base. Limited solubility in non-polar solvents. | The polar carbamoyl and carboxylic acid groups will drive solubility in polar solvents. |
| Stability | The dimethylcarbamoyl group is anticipated to be stable to standard Fmoc-SPPS (piperidine in DMF) and Boc-SPPS (TFA) deprotection conditions.[4] It is also expected to be stable to common coupling reagents. Strong acidic or basic conditions over extended periods may lead to hydrolysis. | The amide bond of the carbamoyl group is generally robust.[5] |
| Storage | Store in a cool, dry place, protected from moisture. | As with most carboxylic acids, moisture can be detrimental. |
Mechanism of Incorporation in Peptide Synthesis
The incorporation of this compound into a peptide chain follows the fundamental principles of amide bond formation. The carboxylic acid moiety is activated by a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the free amine of the growing peptide chain.[6]
Due to the steric hindrance of the piperidine ring, the selection of an appropriate coupling reagent is critical to ensure efficient and complete reaction.
Figure 2: SPPS workflow for incorporating the target molecule.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Coupling:
-
In a separate vial, pre-activate a solution of this compound (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the pre-activated solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended, or double coupling can be performed.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase HPLC (RP-HPLC). [7]
Solution-Phase Peptide Synthesis Protocol
This protocol describes the coupling of this compound to an amino acid ester.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling reagent (e.g., EDC·HCl)
-
Additive (e.g., HOBt)
-
Base (e.g., N-methylmorpholine - NMM or DIPEA)
-
Solvent (e.g., DMF or DCM)
-
Saturated aqueous sodium bicarbonate
-
1 M aqueous HCl
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent), the amino acid ester hydrochloride (1 equivalent), and HOBt (1 equivalent) in DMF.
-
Neutralization: Add NMM or DIPEA (1 equivalent) to neutralize the hydrochloride salt.
-
Coupling: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by column chromatography on silica gel.
Potential Advantages and Considerations
-
Increased Solubility: The dimethylcarbamoyl group is polar and may enhance the solubility of protected peptide fragments in DMF, which can be advantageous in the synthesis of long or hydrophobic peptides. [3]* Conformational Rigidity: The piperidine ring introduces a defined conformational constraint, which can be beneficial for receptor binding and metabolic stability.
-
Lack of Racemization: As a β-amino acid analog, this compound itself is not prone to racemization at the α-carbon during activation. However, care must still be taken to avoid racemization of the preceding amino acid in the peptide chain. [6]* Steric Hindrance: As previously mentioned, the steric bulk of the piperidine ring necessitates the use of potent coupling reagents and potentially longer reaction times.
-
Purification: The incorporation of non-standard amino acids can sometimes complicate the purification of the final peptide. RP-HPLC conditions may need to be optimized. [7]
Conclusion
This compound represents a promising, albeit not yet widely characterized, building block for peptide synthesis. Its unique combination of a rigid scaffold and a polar N-substituent offers intriguing possibilities for modulating the physicochemical and pharmacological properties of peptides. The protocols outlined in this guide, based on established principles for incorporating sterically hindered and N-substituted amino acids, provide a solid foundation for researchers to begin exploring the potential of this novel reagent in their drug discovery and development programs. As with any new building block, empirical optimization of coupling and purification conditions will be essential to achieve the best results.
References
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080.
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
OntoChem GmbH. (2025). Peptide Synthesis for Cyclic Peptides: Methods and Applications. Retrieved from [Link]
- Coyle, S., Keller, O., & Young, G. T. (1975). New amino-protecting groups with special application in peptide synthesis.
- Coyle, S., Keller, O., & Young, G. T. (1975). New Amino-Protecting Groups with Special Application in Peptide Synthesis. J.C.S. Chem. Comm., 939-940.
- Martin, L., et al. (2001). Solid-phase synthesis of peptides containing the spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC). Journal of Peptide Research, 58(5), 424-432.
- Google Patents. (2002). Purification and analysis of cyclic peptide libraries, and compositions thereof.
- Montenegro, J., et al. (2014). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Chemical Science, 5(12), 4875-4885.
- Google Patents. (2013). Methods of preparing cyclic peptides and uses thereof.
-
DilunBio. (2025). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
- Wiley-VCH. (2010). Protection Reactions. In Chemical Synthesis of Peptides.
-
ResearchGate. (2025). Proposed mechanism for the formation of dimethylcarbamoyl chloride. Retrieved from [Link]
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Wikipedia. (2023). Dimethylcarbamoyl chloride. Retrieved from [Link]
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- Royal Society of Chemistry. (2015). Molecular iodine mediated oxidative cleavage of the C–N bond of aryl and heteroaryl (dimethylamino)methyl groups into aldehydes.
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Application Notes and Protocols: 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] Its conformational rigidity, coupled with the ability to introduce substituents at various positions, allows for the precise spatial orientation of functional groups, which is critical for optimal interaction with biological targets.[4][5][6][7] This inherent versatility has made piperidine derivatives indispensable in the development of therapeutics across diverse areas, including oncology, neuroscience, and infectious diseases.[8][9]
Within this important class of molecules, 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid emerges as a particularly valuable building block for the synthesis of novel drug candidates. This bifunctional molecule combines the advantageous structural features of the piperidine core with two key points for chemical modification: a robust dimethylcarbamoyl group at the N1 position and a carboxylic acid at the C4 position. The dimethylcarbamoyl moiety, a stable urea derivative, can influence the molecule's solubility, metabolic stability, and hydrogen bonding capacity, while the carboxylic acid serves as a versatile handle for amide bond formation, a cornerstone reaction in drug synthesis.[10]
This technical guide will provide an in-depth exploration of the application of this compound in drug discovery, with a particular focus on its role as a key structural element in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents.
The Role of the Piperidine-4-Carboxamide Moiety in PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes involving DNA repair.[11] PARP1, the most abundant member, detects single-strand DNA breaks and initiates their repair through the base excision repair (BER) pathway.[12] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired DNA damage, ultimately resulting in cell death through a mechanism known as synthetic lethality.[13]
Several clinically approved PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib, have revolutionized the treatment of certain types of ovarian, breast, and prostate cancers.[14][15][16] A common structural feature in many PARP inhibitors is a pharmacophore that mimics the nicotinamide portion of PARP's natural substrate, NAD+. This mimicry allows the inhibitor to bind to the catalytic domain of the enzyme and block its activity.[15]
The piperidine-4-carboxamide scaffold, which can be derived from this compound, is a key component in the design of potent PARP inhibitors. The carboxamide group can form critical hydrogen bonds within the nicotinamide-binding pocket of the PARP active site, while the piperidine ring acts as a rigid scaffold to optimally position this and other interacting moieties.[15] The substituent at the N1 position of the piperidine ring, in this case, the dimethylcarbamoyl group, plays a significant role in modulating the physicochemical properties of the inhibitor, such as aqueous solubility, cell permeability, and pharmacokinetic profile, without directly participating in binding to the catalytic site.[8][10] The development of analogs of existing PARP inhibitors like Olaparib and Veliparib has explored various modifications of the piperidine ring to enhance their therapeutic properties.[8][10]
Signaling Pathway of PARP Inhibition
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Application Notes & Protocols: 1-(Dimethylcarbamoyl)piperidine-4-carboxylic Acid as a Versatile Building Block in Novel Compound Synthesis
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and biologically active natural products.[1][2] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-target interactions. 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid emerges as a particularly valuable building block within this class. It combines the robust piperidine core with two orthogonal points for chemical diversification: a carboxylic acid handle for amide bond formation and a stable, polar dimethylcarbamoyl group at the N1 position. This N-substituent is not merely a placeholder; the carbamoyl group can significantly influence the physicochemical properties of the final compound, potentially improving aqueous solubility, metabolic stability, and cell permeability while also acting as a hydrogen bond acceptor.
This guide provides an in-depth exploration of this compound, offering detailed protocols for its application in amide synthesis, insights into purification strategies, and a rationale for its use in contemporary drug discovery programs.
Physicochemical Properties
A thorough understanding of the building block's properties is essential for reaction design and optimization.
| Property | Value | Comments |
| Chemical Name | This compound | - |
| Molecular Formula | C9H16N2O3 | Calculated from structure. |
| Molecular Weight | 200.24 g/mol | Calculated from formula. |
| Appearance | White to off-white solid | Typical appearance for similar piperidine derivatives.[3] |
| pKa | ~4.5 (Predicted) | The carboxylic acid pKa is predicted to be similar to related piperidine-4-carboxylic acids.[4] This is key for selecting a suitable base in coupling reactions. |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), alcohols. Limited solubility in water and non-polar solvents. | The polar carbamoyl group enhances solubility in polar media compared to N-alkyl or N-benzyl analogues. |
Core Application: Amide Bond Formation
The primary utility of this compound is its role as a carboxylic acid component in amide coupling reactions.[5] The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier. The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, the electronic nature of the amine, and the need to suppress racemization if chiral centers are present.[5]
Below, we detail protocols for two of the most robust and widely used coupling methodologies in medicinal chemistry: HATU-mediated coupling and EDC/HOBt-mediated coupling.
Logical Workflow for Amide Synthesis
The general workflow for utilizing this building block is straightforward, involving activation, coupling, and purification.
Caption: Mechanism of HATU-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.5 eq) [6]* N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) [6]* Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, Brine, Na₂SO₄)
Step-by-Step Protocol:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and HATU (1.2 eq).
-
Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids. The concentration is typically between 0.1 M and 0.5 M with respect to the carboxylic acid.
-
Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 eq) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is crucial for forming the reactive ester intermediate. [6]4. Amine Addition: Add the amine (1.1 eq), either neat if it is a liquid or as a solution in a small amount of the reaction solvent.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. [6]7. Workup:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Transfer to a separatory funnel and wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). [6]These washes serve to remove unreacted amine, DIPEA, HOAt, and other water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by reverse-phase HPLC. [6]
Protocol 2: Cost-Effective Coupling with EDC/HOBt
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide coupling reagent. [6]It is often used with an additive, such as HOBt (1-Hydroxybenzotriazole), to improve efficiency and suppress side reactions, particularly racemization. [6]This method is generally more cost-effective than using uronium salts like HATU.
Causality & Mechanism: The carboxylic acid first adds to the EDC to form a highly reactive O-acylisourea intermediate. [6][7]This intermediate is unstable and prone to racemization. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form a more stable HOBt-ester. [6]The amine then reacts with this activated ester to yield the desired amide, regenerating HOBt in the process. [6]The urea byproduct from EDC is water-soluble, simplifying its removal during aqueous workup. [8] Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
EDC·HCl (1.2 - 1.5 eq) [6]* HOBt (1.2 - 1.5 eq) [6]* DIPEA or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous DMF or DCM
-
Standard workup and purification reagents
Step-by-Step Protocol:
-
Setup: To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. [6]Following this, add DIPEA (2.5 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase with water (to remove the EDC urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine. [6] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude amide product via flash column chromatography or recrystallization. [6]
Purification and Characterization
Purification of the final piperidine-containing carboxamide is critical for obtaining accurate biological data.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for the purification of piperidine derivatives, offering high resolution and selectivity. [9][10]
-
Column: A C18 reverse-phase column is a common and effective starting point. [9][11]* Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used.
-
Additives: Due to the basic nature of the piperidine nitrogen, peak tailing can be an issue caused by interactions with residual acidic silanols on the silica-based stationary phase. [11]To mitigate this, consider:
-
Lowering pH: Adjusting the mobile phase pH to 2-3 with an acid like trifluoroacetic acid (TFA) or formic acid can protonate the silanols, minimizing unwanted interactions. [11] * Using End-Capped Columns: Modern, high-purity end-capped columns are designed to have fewer free silanol groups and provide better peak shape for basic compounds. [11] Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques.
-
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the formation of the amide bond. [12][13][14]* Mass Spectrometry (MS): ESI-MS provides accurate mass information to confirm the molecular weight of the desired product. [12][13]* Purity Analysis: Final purity should be assessed by analytical HPLC, ideally showing >95% purity for compounds intended for biological screening. [12]
Application Example: Synthesis of Bioactive Carboxamides
The utility of this building block can be illustrated by its application in synthesizing novel enzyme inhibitors. For example, a similar scaffold, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, was used to generate a series of potent human Carbonic Anhydrase (hCA) inhibitors. [12][15]By applying the coupling protocols described above, this compound can be coupled with various amines (e.g., substituted benzylamines or piperazines) to explore new chemical space and generate novel candidates for various biological targets.
Conclusion
This compound is a highly functional and strategic building block for modern drug discovery. Its pre-installed, stable N-carbamoyl group offers a handle to modulate physicochemical properties, while the C4-carboxylic acid provides a reliable anchor point for amide coupling to a diverse range of amine partners. The robust and well-characterized protocols for amide bond formation, such as those employing HATU or EDC/HOBt, allow for the efficient and predictable synthesis of novel piperidine-4-carboxamides. Coupled with established purification techniques, this building block provides researchers with a powerful tool to accelerate the development of next-generation therapeutics.
References
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Kandhasamy, M. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Retrieved January 11, 2026, from [Link]
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Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved January 11, 2026, from [Link]
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Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Retrieved January 11, 2026, from [Link]
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Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved January 11, 2026, from [Link]
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Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Retrieved January 11, 2026, from [Link]
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Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D. Retrieved January 11, 2026, from [Link]
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Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). Retrieved January 11, 2026, from [Link]
-
Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. (n.d.). UniCA IRIS. Retrieved January 11, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021, February 13). MDPI. Retrieved January 11, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 11, 2026, from [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, February 27). SciSpace. Retrieved January 11, 2026, from [Link]
-
1-Methylpiperidine-4-carboxylic acid. (n.d.). PubChem, NIH. Retrieved January 11, 2026, from [Link]
-
Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026, January 5). Retrieved January 11, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 11, 2026, from [Link]
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Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved January 11, 2026, from [Link]
-
Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024, September 30). NIH. Retrieved January 11, 2026, from [Link]
-
1-Methylpiperidine-4-carboxylic Acid. (n.d.). Pharmaffiliates. Retrieved January 11, 2026, from [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PMC, PubMed Central. Retrieved January 11, 2026, from [Link]
-
4-Piperidinecarboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC, PubMed Central. Retrieved January 11, 2026, from [Link]
-
A Novel and Highly Regioselective Synthesis of New Carbamoylcarboxylic Acids from Dianhydrides. (2025, August 9). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. (2019, April 11). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
- Process for Preparation of Piperidine Carboxylic Acid. (n.d.). Google Patents.
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Synthesis and reactions of some thiocarbamoyl derivatives. (2025, August 7). ResearchGate. Retrieved January 11, 2026, from [Link]
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A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols for N-Substituted Piperidine-4-Carboxylic Acids: A Guide to Synthesis and Evaluation
Introduction: The Significance of the Piperidine-4-Carboxylic Acid Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceutical agents across therapeutic areas like neurology, oncology, and infectious diseases. Its rigid, chair-like conformation allows for the precise spatial orientation of functional groups, making it an ideal scaffold for designing molecules that interact with specific biological targets. Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a particularly valuable derivative. It serves as a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, and is a partial agonist of the GABA-A receptor.[1][2]
Modification at the piperidine nitrogen (N-substitution) is a key strategy in drug discovery to modulate the pharmacological properties of these compounds, including receptor affinity, selectivity, and pharmacokinetic profiles.[1][3] This guide provides a detailed framework for the synthesis, purification, characterization, and potential biological evaluation of N-substituted piperidine-4-carboxylic acids, using the novel compound 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid as a representative example. While specific experimental data for this particular molecule is not available in the public domain literature, the protocols described herein are based on well-established and robust chemical methodologies.
Section 1: Synthesis of this compound
The synthesis of the target compound can be efficiently achieved through the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with a suitable carbamoylating agent. A common and effective method involves the use of dimethylcarbamoyl chloride in the presence of a base. An alternative, often milder, approach is to first protect the carboxylic acid, perform the N-acylation, and then deprotect the acid. However, for this specific transformation, direct acylation in an aqueous basic medium is a feasible and scalable option.
Proposed Synthetic Pathway
The reaction proceeds via nucleophilic acyl substitution, where the secondary amine of isonipecotic acid attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. A base is required to neutralize the hydrochloric acid byproduct.
Caption: Fig. 1: Synthetic scheme for this compound.
Detailed Experimental Protocol: N-Acylation
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid) (CAS: 498-94-2)
-
Dimethylcarbamoyl chloride (CAS: 79-44-7) - Caution: Potent carcinogen.
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) at room temperature. Stir until a clear solution is obtained.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Acylation: While stirring vigorously, slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the cold solution. Perform this step in a certified chemical fume hood due to the high toxicity of dimethylcarbamoyl chloride.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up - Acidification: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify to a pH of 2-3 by the dropwise addition of concentrated HCl. The product may precipitate as a white solid.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
Purification: The crude product can be purified by one of the following methods:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield highly pure material.
-
Column Chromatography: For oily or impure solid products, purification by flash column chromatography on silica gel is recommended. A typical eluent system would be a gradient of methanol in dichloromethane.
Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass and elemental composition.
-
Purity Assessment: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
| Parameter | Hypothetical Value | Rationale |
| Reaction Scale | 10 mmol | A standard laboratory scale for initial synthesis. |
| Yield | 70-85% | Typical yields for this type of acylation reaction under optimized conditions. |
| Physical State | White to off-white solid | Carboxylic acids with similar molecular weights are often crystalline solids at room temperature. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.2 (s, 1H), 3.8-4.0 (m, 2H), 2.8 (s, 6H), 2.6-2.8 (m, 2H), 2.3-2.5 (m, 1H), 1.6-1.8 (m, 2H), 1.4-1.6 (m, 2H) | Expected chemical shifts for the carboxylic acid proton, piperidine ring protons, and the dimethylamino group. |
| HRMS (ESI+) | Calculated for C₉H₁₇N₂O₃ [M+H]⁺: 201.1239 | The expected mass for the protonated molecule. |
Section 2: Application Notes - Hypothetical Biological Evaluation
Given the structural similarity of the piperidine-4-carboxylic acid scaffold to GABA, a primary area of investigation for novel derivatives is in neuroscience. For instance, derivatives of piperidine-4-carboxamide have been identified as inhibitors of DNA gyrase in Mycobacterium abscessus, indicating potential antibacterial applications.[4] Therefore, we propose two hypothetical protocols to assess the biological activity of this compound.
Application 1: In Vitro Enzyme Inhibition Assay (Hypothetical Target: DNA Gyrase)
This protocol outlines a method to screen the compound for inhibitory activity against a purified enzyme, such as DNA gyrase.
Sources
Application Notes & Protocols: Analytical Techniques for Piperidine Carboxylic Acids
Abstract
Piperidine carboxylic acids (PCAs) are pivotal structural motifs in medicinal chemistry and pharmaceutical development, forming the backbone of numerous active pharmaceutical ingredients (APIs). Their unique physicochemical properties—zwitterionic character, high polarity, and frequent chirality—present distinct analytical challenges. This guide provides a comprehensive overview of robust analytical techniques for the characterization, quantification, and purity assessment of PCAs. We delve into the causality behind methodological choices in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.
The Analytical Challenge of Piperidine Carboxylic Acids
The analysis of piperidine carboxylic acids is not trivial. The coexistence of a basic secondary amine (pKa ~11) and an acidic carboxylic acid (pKa ~2-4) within the same molecule means they often exist as zwitterions in neutral pH environments. This duality governs their analytical behavior:
-
High Polarity: Makes them highly soluble in aqueous media but challenging to retain on traditional reversed-phase chromatography columns.
-
Low Volatility: The strong ionic and hydrogen-bonding interactions prevent direct analysis by Gas Chromatography without chemical modification.
-
Lack of a Strong Chromophore: The saturated piperidine ring does not absorb ultraviolet (UV) light, necessitating alternative detection methods or derivatization for UV-based quantification.[1]
-
Chirality: Many PCAs possess stereocenters, and since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical.[2][3][4]
Understanding these core properties is the foundation for selecting and optimizing an appropriate analytical strategy. The following logical workflow illustrates the decision-making process when approaching the analysis of a novel PCA.
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 4-Carboxy-4-Anilidopiperidines
Introduction: Strategic Importance and Synthetic Challenges
The 4-carboxy-4-anilidopiperidine scaffold is a cornerstone in the development of potent synthetic opioids, most notably as a critical precursor to fentanyl and its analogues.[1][2] These compounds are of immense interest to the pharmaceutical industry for their analgesic properties. However, their synthesis on a large scale presents considerable challenges, including historically low yields and difficulties in the hydrolysis of ester intermediates to the final carboxylic acid.[3][4] This guide provides a detailed overview of synthetic strategies, process considerations, and step-by-step protocols designed to address these challenges, ensuring a robust and scalable production process for researchers and drug development professionals.
The core of the synthetic challenge lies in the multi-step nature of the process, which often begins with precursors like 1-benzyl-4-piperidone.[5][6] Traditional routes have been hampered by inefficient conversion and purification steps. This document will focus on an optimized synthetic pathway that leverages a key intermediate to significantly improve overall yield and scalability.[4][7]
Optimized Synthetic Strategy: The Tert-Butyl Ester Approach
Considerations for large-scale production have led to the development of a modified synthesis that utilizes a tert-butyl ester of the 4-carboxy-4-anilidopiperidine core.[3][4] This strategic choice dramatically increases the overall yield of the target N-propionylated-4-anilidopiperidine-4-carboxylic acids and their corresponding methyl esters.[4][7] The tert-butyl group serves as an effective protecting group for the carboxylic acid, allowing for high-yielding subsequent reactions, and can be removed under conditions that do not compromise the integrity of the rest of the molecule.
The general synthetic workflow can be visualized as follows:
Caption: Optimized Synthetic Workflow for 4-Carboxy-4-Anilidopiperidines.
Detailed Protocols and Methodologies
The following protocols are based on established and optimized procedures for the gram-scale synthesis of 4-carboxy-4-anilidopiperidine derivatives.
Protocol 1: Synthesis of 4-Phenylamino-1-benzyl-4-piperidinecarboxylic acid
This initial phase of the synthesis involves a modified Strecker reaction to form the aminonitrile, followed by hydrolysis to the corresponding amino acid.
Step 1: Strecker-type Condensation An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and hydrocyanic acid (generated in situ from KCN) yields the corresponding anilino-nitrile in high yield (approximately 90%).[5]
Step 2: Selective Hydrolysis to Amide The anilino-nitrile is then selectively hydrolyzed using concentrated sulfuric acid to produce the anilino-amide.[5]
Step 3: Vigorous Hydrolysis to Carboxylic Acid The anilino-amide is subjected to vigorous basic hydrolysis, followed by acidification to yield 4-phenylamino-1-benzyl-4-piperidinecarboxylic acid.[5] The overall yield for these three steps is in the range of 40-45%.[5]
Protocol 2: Preparation of the Key Tert-Butyl Ester Intermediate
The formation of the tert-butyl ester is a critical step for improving the overall efficiency of the synthesis.
Materials:
-
4-Phenylamino-1-benzyl-4-piperidinecarboxylic acid
-
Dry Toluene
-
N,N-dimethylformamide di-tert-butyl acetal
-
Argon atmosphere
Procedure:
-
Dissolve 4-Phenylamino-1-benzyl-4-piperidinecarboxylic acid (10 mmol) in dry toluene (30 mL) under an argon atmosphere.[4]
-
Heat the mixture to 90 °C.[4]
-
Add N,N-dimethylformamide di-tert-butyl acetal (40 mmol) drop-wise over 40 minutes.[4]
-
Reflux the mixture for 8 hours.[4]
-
Cool the reaction to room temperature and add toluene (30 mL).[4]
-
The product, tert-Butyl 4-phenylamino-1-benzyl-4-piperidinecarboxylate, can be isolated and purified. A yield of approximately 71% can be expected.[4]
Protocol 3: N-Propionylation and Subsequent Modifications
With the carboxylic acid group protected, the subsequent acylation and alkylation steps can proceed with higher efficiency.
Step 1: N-Propionylation The tert-butyl ester intermediate is acylated using propionyl chloride in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine). This method avoids the cleavage of the tert-butyl group, which can occur when using propionic anhydride at reflux.[4] A yield of around 60% for this step is reported.[4]
Step 2: N-Debenzylation The N-benzyl group is removed via catalytic hydrogenolysis. This deprotection step is typically high-yielding, often near quantitative.[5]
Step 3: N-Alkylation The final N-alkylation is carried out to introduce the desired substituent on the piperidine nitrogen. For example, in the synthesis of a carfentanil precursor, 2-phenylethylbromide is used in the presence of triethylamine in DMF at 70 °C.[4]
Process Safety Considerations
The large-scale synthesis of piperidine derivatives requires strict adherence to safety protocols.
-
Piperidine and its derivatives: These are flammable liquids and vapors.[8][9][10][11][12] All operations should be conducted in a well-ventilated area, away from ignition sources.[8][9][10][11][12] Proper grounding and bonding of equipment are necessary to prevent static discharge.[8][9][10][11][12]
-
Corrosive and Toxic Reagents: The synthesis involves corrosive substances like concentrated acids and toxic materials such as potassium cyanide.[5][8][11] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, is mandatory.[8][9][10][11][12]
-
Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible.[12] Have appropriate spill containment and cleanup materials on hand.[10][12]
Analytical and Purification Techniques
Analytical Characterization: The identity and purity of intermediates and the final product should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.[3]
-
Mass Spectrometry (MS): To confirm molecular weight.[5]
-
Infrared (IR) Spectroscopy: To identify functional groups.[3]
-
High-Performance Liquid Chromatography (HPLC): For purity assessment.[13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): A highly sensitive method for the quantitation of these compounds and their metabolites.[14]
Purification Strategies:
-
Recrystallization: This is a common and effective method for purifying solid intermediates and final products.[15][16]
-
Column Chromatography: While effective for purification, it can be cumbersome and costly for large-scale industrial production.[13][16]
-
In-line Purification: For continuous flow synthesis, techniques like scavenger columns, distillation, and extraction can be integrated to handle unstable intermediates and streamline the process.[17]
Quantitative Data Summary
| Step | Reactants | Key Reagents | Product | Reported Yield | Reference |
| Strecker Condensation | 1-Benzylpiperidin-4-one, Aniline | KCN | Anilino-nitrile | ~90% | [5] |
| Hydrolysis Steps | Anilino-nitrile, Anilino-amide | H2SO4, Base | 4-Phenylamino-1-benzyl-4-piperidinecarboxylic acid | 40-45% (over 3 steps) | [5] |
| Tert-Butylation | 4-Phenylamino-1-benzyl-4-piperidinecarboxylic acid | N,N-dimethylformamide di-tert-butyl acetal | Tert-Butyl Ester Intermediate | 71% | [4] |
| N-Propionylation | Tert-Butyl Ester Intermediate | Propionyl Chloride, Hünig's base | N-Propionylated Intermediate | 60% | [4] |
| N-Debenzylation | N-Propionylated Intermediate | H2/Pd | Debenzylated Intermediate | Near Quantitative | [5] |
Conclusion
The large-scale synthesis of 4-carboxy-4-anilidopiperidines is a critical process in the development of important pharmaceutical agents. The strategic use of a tert-butyl ester intermediate has proven to be a significant advancement, overcoming previous limitations of low yields and difficult ester hydrolysis. By following the detailed protocols and adhering to stringent safety and analytical standards, researchers and drug development professionals can achieve a robust, scalable, and efficient synthesis of these valuable compounds.
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Marton, J., et al. (2020). 4-Anilidopiperidine Derivatives for in vivo Imaging of μ-Opioid Receptors. Letters in Organic Chemistry. [Link]
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Henriksen, G., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. [Link]
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Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. [Link]
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Dosen-Micovic, L., et al. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]
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Hess, C., et al. (2017). Emerging Synthetic Fentanyl Analogs. Journal of Analytical Toxicology. [Link]
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The White House. (2019). 21st Century Drug Trafficking: “Manufacturing Advisory” on Fentanyl and Other Synthetic Opioids. [Link]
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Alpha Chemika. (n.d.). PIPERIDINE For Synthesis. [Link]
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ResearchGate. (n.d.). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. [Link]
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Drug Enforcement Administration. (2019). DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. [Link]
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Wünsch, B., et al. (1993). [Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs]. Archiv der Pharmazie. [Link]
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Defense Technical Information Center. (2020). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
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Colapret, J. A., et al. (1989). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols for the Antimicrobial Evaluation of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Piperidine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties. This document provides a comprehensive guide for the investigation of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid and its analogs as potential antimicrobial agents. These application notes and protocols are designed to equip researchers with the necessary methodologies to conduct a thorough preliminary evaluation of novel piperidine compounds, from initial screening of antimicrobial activity to preliminary mechanistic and cytotoxicity assessments. The causality behind experimental choices is elucidated to empower researchers to make informed decisions and adapt these protocols to their specific research needs.
Introduction: The Rationale for Investigating Piperidine Derivatives
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. Numerous studies have demonstrated the significant antimicrobial, antifungal, antiviral, and anti-inflammatory potential of piperidine derivatives.[1][2][3] The introduction of various functional groups onto the piperidine core can modulate the compound's physicochemical properties and biological activity, offering a rich avenue for the design of new antimicrobial agents.
This compound represents a novel starting point for such investigations. The dimethylcarbamoyl moiety introduces a polar, hydrogen bond-accepting group, while the carboxylic acid provides a handle for further derivatization and can influence the compound's solubility and interaction with biological targets. This guide will use this compound as a representative example to outline a systematic approach to antimicrobial evaluation.
Preliminary Characterization of the Test Compound
Before embarking on biological assays, it is crucial to characterize the physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₃ | PubChem |
| Molecular Weight | 186.21 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Solubility | To be determined experimentally in relevant solvents (e.g., water, DMSO, ethanol) | - |
| Purity | To be determined experimentally (e.g., by HPLC, NMR) | - |
Note: Experimental determination of solubility and purity is a critical first step.
Experimental Protocols for Antimicrobial Assessment
A tiered approach is recommended for the antimicrobial evaluation of a novel compound. This begins with broad screening to identify any activity, followed by quantitative determination of potency, and finally, an assessment of its bactericidal or bacteriostatic nature. The methodologies outlined below are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9][10][11]
Initial Screening: Agar Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative, cost-effective, and widely used technique for initial screening of antimicrobial activity.[1][3][12][13] It provides a visual indication of a compound's ability to inhibit microbial growth.
Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[1][3][12][13]
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
From a pure, overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). Ensure a solvent-only disk is used as a negative control.
-
Aseptically place the disks on the inoculated agar surface, ensuring firm contact.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters.
-
The results are interpreted as susceptible, intermediate, or resistant based on standardized charts, although for novel compounds, the zone diameter provides a preliminary indication of activity.
-
Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Test.
Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Following a positive result in the initial screen, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][14][15][16] This quantitative measure is a critical parameter for assessing the potency of a new compound.
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration of the compound that shows no visible growth is the MIC.[14]
Step-by-Step Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at 35 ± 2 °C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[14]
-
Table 2: Example Data Presentation for MIC Determination
| Compound Concentration (µg/mL) | Well 1 | Well 2 | Well 3 | Growth Control |
| Growth (+/-) | - | - | + | + |
| MIC (µg/mL) | \multicolumn{4}{ | c | }{Determined as the lowest concentration with no visible growth} |
Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay
The MIC value indicates growth inhibition but does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay is performed to determine the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[17][16][18][19][20]
Principle: Following the determination of the MIC, an aliquot from each well showing no visible growth is subcultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted to determine the concentration at which ≥99.9% of the initial inoculum was killed.[19]
Step-by-Step Protocol:
-
Subculturing from MIC Plate:
-
From each well of the MIC plate that shows no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.
-
-
Determination of MBC:
Caption: Workflow for Determining the Minimum Bactericidal Concentration (MBC).
Investigating the Mechanism of Action
Understanding how a novel antimicrobial agent works is crucial for its development. The following are preliminary assays to investigate potential mechanisms of action.
Bacterial Membrane Permeability Assay
Many antimicrobial agents exert their effect by disrupting the bacterial cell membrane.[21] This can be assessed by measuring the uptake of fluorescent dyes that are typically excluded by intact membranes.
Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is used to assess outer membrane permeability in Gram-negative bacteria. NPN fluoresces weakly in aqueous environments but becomes highly fluorescent in the hydrophobic interior of a damaged membrane. An increase in fluorescence indicates membrane disruption.[22][23] For inner membrane permeability, the hydrolysis of ortho-nitrophenyl-β-galactoside (ONPG) by intracellular β-galactosidase can be measured.[24][25]
Step-by-Step Protocol (NPN Uptake Assay):
-
Bacterial Preparation:
-
Grow the Gram-negative test organism to the mid-logarithmic phase.
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., HEPES).
-
-
Assay:
-
In a 96-well black plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM.
-
Add varying concentrations of this compound.
-
Measure the fluorescence intensity immediately using a microplate reader (excitation ~350 nm, emission ~420 nm). A rapid increase in fluorescence suggests outer membrane permeabilization.[21]
-
DNA Gyrase Inhibition Assay
DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in DNA replication and are the targets of several classes of antibiotics.[26][27][28][29][30][31]
Principle: The activity of DNA gyrase can be measured by its ability to introduce negative supercoils into relaxed plasmid DNA. An inhibitor of this enzyme will prevent this supercoiling. The different forms of DNA (supercoiled, relaxed, and linear) can be separated by agarose gel electrophoresis.[28][30]
Step-by-Step Protocol:
-
Reaction Setup:
-
In a reaction tube, combine relaxed plasmid DNA, purified DNA gyrase, ATP, and the necessary buffer components.
-
Add varying concentrations of this compound.
-
-
Incubation:
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Analysis:
-
Stop the reaction and analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of supercoiling will be evident by the persistence of the relaxed plasmid DNA band.
-
Caption: A comprehensive workflow for the evaluation of a novel antimicrobial compound.
Preliminary Cytotoxicity Assessment
A crucial aspect of drug development is to ensure that the compound is selectively toxic to microorganisms and has minimal effect on host cells. The MTT assay is a common method to assess the cytotoxicity of a compound on mammalian cell lines.[32][33][34][35]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[32][34]
Step-by-Step Protocol:
-
Cell Culture:
-
Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Table 3: Example Data Presentation for Cytotoxicity Assay
| Compound Concentration (µg/mL) | Mean Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 100 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial antimicrobial evaluation of this compound and its analogs. By systematically determining the antimicrobial spectrum, potency, and preliminary mechanism of action and cytotoxicity, researchers can efficiently identify promising lead compounds for further development. Positive results from these initial studies would warrant more in-depth mechanistic studies, in vivo efficacy testing in animal models, and a comprehensive toxicological profiling to fully assess the therapeutic potential of this class of piperidine derivatives.
References
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). Retrieved January 11, 2026, from [Link]
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(PDF) Antimicrobial and antioxidant activities of piperidine derivatives. (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). Biointerface Research in Applied Chemistry, 10(4), 5899-5904. [Link]
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Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 926-931. [Link]
- Maxwell, A. (1993). The interaction between coumarins and DNA gyrase. Molecular Microbiology, 9(4), 681-686.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved January 11, 2026, from [Link]
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Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved January 11, 2026, from [Link]
- Collin, F., Karkare, S., & Maxwell, A. (2011). Targeting bacterial DNA gyrase and topoisomerase IV: a strategy for the development of new antibacterial agents. Infection and drug resistance, 4, 15.
- Helander, I. M., & Mattila-Sandholm, T. (2000). Permeability barrier of the gram-negative bacterial outer membrane with special reference to nisin. International journal of food microbiology, 60(2-3), 153-161.
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Wikipedia. (n.d.). Disk diffusion test. Retrieved January 11, 2026, from [Link]
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BMG Labtech. (2023, September 18). The minimum bactericidal concentration of antibiotics. [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 11, 2026, from [Link]
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Aryal, S. (2022, March 30). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Microbiology Info.com. [Link]
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CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]
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EUCAST. (n.d.). Home. Retrieved January 11, 2026, from [Link]
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CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing, 36th Edition. [Link]
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Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). Retrieved January 11, 2026, from [Link]
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CLSI. (2024). M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]
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EUCAST. (2019). EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 7.0. [Link]
- Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. (2012). Journal of Clinical Microbiology, 50(5), 1633-1637.
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. [Link]
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EUCAST. (n.d.). Guidance Documents. Retrieved January 11, 2026, from [Link]
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EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]
- Giske, C. G., & Turnidge, J. D. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1455-1460.
- Tkhila, M., et al. (2018). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. Analytical Methods, 10(35), 4301-4309.
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
- Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (2006). Antimicrobial Agents and Chemotherapy, 50(10), 3325-3332.
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 11, 2026, from [Link]
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Protocols.io. (2018, May 21). Assay of topoisomerase I activity. [Link]
- Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022).
- DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. (2011). Antimicrobial Agents and Chemotherapy, 55(10), 4771-4776.
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
- Topoisomerase Assays. (2013). Current Protocols in Pharmacology, 61(1), 3.3.1-3.3.29.
- In vitro assays used to measure the activity of topoisomerases. (1994). Antimicrobial Agents and Chemotherapy, 38(9), 1905-1913.
- Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. (2002). Journal of Antimicrobial Chemotherapy, 50(4), 455-463.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently encountered issues during the synthesis, which typically involves the reaction of piperidine-4-carboxylic acid (isonipecotic acid) with dimethylcarbamoyl chloride. Our goal is to equip researchers with the insights needed to overcome common challenges, optimize reaction conditions, and ensure the synthesis of a high-purity final product.
Overview of the Core Synthesis
The target molecule is synthesized by the N-acylation of piperidine-4-carboxylic acid with dimethylcarbamoyl chloride. The reaction requires a base to neutralize the hydrochloric acid byproduct. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yield. Understanding these potential pitfalls is the first step toward a successful synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems researchers may encounter. Each question is followed by a detailed explanation of the root cause and actionable troubleshooting steps.
Q1: My reaction yield is significantly lower than expected, and I have a large amount of unreacted piperidine-4-carboxylic acid. What are the likely causes?
A1: This is a common issue often related to reaction conditions and reagent quality. Several factors can contribute to incomplete conversion:
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Insufficient Base: The reaction generates one equivalent of HCl. At least one equivalent of a non-nucleophilic base is required to neutralize this acid. If the piperidine starting material becomes protonated, it is no longer nucleophilic and cannot react with the carbamoyl chloride.
-
Troubleshooting: Ensure you are using at least 1.1 to 1.2 equivalents of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). An inorganic base like potassium carbonate can also be used, but may lead to solubility issues.
-
-
Reagent Quality: Dimethylcarbamoyl chloride is highly sensitive to moisture.[1] It can rapidly hydrolyze to dimethylamine and HCl, rendering it inactive for the desired reaction.[1][2]
-
Troubleshooting: Use a fresh bottle of dimethylcarbamoyl chloride or one that has been properly stored under an inert atmosphere. Consider running a small-scale test reaction to verify its activity.
-
-
Solvent Choice: The choice of solvent is critical. Protic solvents (e.g., water, alcohols) can react with dimethylcarbamoyl chloride and should be avoided.[3]
-
Troubleshooting: Employ anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure the solvent is thoroughly dried before use.
-
-
Low Temperature: While the reaction is often started at a low temperature (e.g., 0 °C) to control the initial exotherm, it may require warming to room temperature or gentle heating to proceed to completion.
-
Troubleshooting: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider allowing it to stir at room temperature overnight.
-
Q2: My LC-MS analysis shows a significant impurity with a mass of (M+100), corresponding to a bis-acylated byproduct. What is this, and how can I prevent its formation?
A2: This impurity is likely the mixed anhydride formed by the reaction of dimethylcarbamoyl chloride with the carboxylate group of either the starting material or the product. The carboxylate anion can act as a nucleophile, attacking the carbamoyl chloride.
This side reaction is particularly problematic when using a strong base that can deprotonate the carboxylic acid, creating a highly nucleophilic carboxylate.
-
Mechanism of Side Reaction:
-
The base deprotonates the carboxylic acid, forming a carboxylate anion.
-
The carboxylate anion attacks a molecule of dimethylcarbamoyl chloride.
-
This forms a mixed anhydride intermediate, consuming the reagent and leading to complex byproduct profiles upon workup.
-
-
Prevention and Troubleshooting:
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the N-acylation step.[4] The ester is non-nucleophilic and will not react with the dimethylcarbamoyl chloride. After the N-acylation is complete, the ester can be easily hydrolyzed back to the carboxylic acid.[4][5]
-
Control Base Addition: If proceeding without protection, use a hindered, non-nucleophilic base like DIPEA. Add the base slowly and maintain a low temperature to minimize the concentration of the carboxylate anion at any given time.
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Use a Coupling Agent: An alternative approach for amide bond formation involves using standard peptide coupling agents (e.g., DCC, HATU) to activate the carboxylic acid before reacting it with dimethylamine.[6] However, for this specific target, direct acylation with the chloride is more common.
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the problematic side reaction leading to anhydride formation.
Caption: Desired N-acylation vs. side reaction at the carboxylic acid.
Q3: My final product is an intractable oil or wax that is difficult to purify by crystallization. What impurities are likely present?
A3: An oily or waxy product often indicates the presence of several impurities that depress the melting point and inhibit crystallization.
| Impurity Name | Potential Cause | Identification (LC-MS) | Troubleshooting Steps |
| Tetramethylurea | Reaction of DMCC with dimethylamine (from DMCC hydrolysis) or excess base.[1] | M+H = 117.1 | Use high-quality DMCC; avoid excess amine bases. |
| Unreacted Starting Material | Incomplete reaction (see Q1). | M+H = 130.1 | Optimize reaction conditions (base, time, temp). |
| Mixed Anhydride Byproduct | Reaction at the carboxylic acid (see Q2). | M+H = 231.1 | Protect the carboxylic acid; control base addition. |
| Residual Solvent | Incomplete removal during workup. | N/A | Dry thoroughly under high vacuum, possibly with gentle heating. |
-
Purification Strategy:
-
Aqueous Wash: A thorough aqueous workup is essential. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any basic impurities like unreacted starting material or triethylamine. Follow this with a wash with brine.
-
Column Chromatography: If impurities persist, purification by silica gel column chromatography is the most effective method. A gradient elution starting with a non-polar solvent (e.g., ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol with a small amount of acetic acid) can effectively separate the product from the common impurities.
-
Acid/Base Extraction: The acidic nature of the product can be exploited. Dissolve the crude material in a suitable organic solvent and extract with a mild aqueous base (e.g., saturated sodium bicarbonate). The product will move to the aqueous layer as its salt. This layer can then be washed with an organic solvent (like ether or ethyl acetate) to remove neutral impurities (e.g., tetramethylurea). Finally, acidify the aqueous layer and extract the pure product back into an organic solvent.[7]
-
Recommended Experimental Protocol (Ester Protection Route)
This two-step protocol is recommended for achieving high yield and purity by avoiding the critical side reaction at the carboxylic acid.[4]
Step 1: Esterification of Piperidine-4-carboxylic acid
-
Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. The mixture will become a clear solution as the reaction proceeds.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield methyl piperidine-4-carboxylate hydrochloride as a white solid. This can often be used in the next step without further purification.
Step 2: N-Acylation and Hydrolysis
-
Dissolve the methyl piperidine-4-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (2.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C and add dimethylcarbamoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by LC-MS for the formation of the acylated ester intermediate.
-
Once the reaction is complete, add an aqueous solution of lithium hydroxide (or sodium hydroxide, ~2.0 eq) and stir vigorously at room temperature until the ester is fully hydrolyzed (monitor by LC-MS).
-
Separate the layers. Acidify the aqueous layer to pH ~4-5 with 1M HCl.
-
Extract the aqueous layer multiple times with DCM or a DCM/isopropanol mixture.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify as needed by chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
References
- All About Drugs. (n.d.). Dimethylcarbamoyl Chloride.
- Guidechem. (n.d.). What are the properties and applications of Dimethylcarbamoyl chloride?
- The Journal of Organic Chemistry. (1968). Dimethylamides from Alkali Carboxylates and Dimethylcarbamoyl Chloride.
- Kevill, D. N. (2018).
- United States Patent (1989). Patent No. 4,959,475.
- United States Patent (2015). Patent No. 9,492,453.
- BenchChem. (2025).
- Cools, M., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules.
- World Intellectual Property Organization. (2013). Patent No. WO2013065059A1.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Dimethylcarbamoyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
- ResearchGate. (n.d.). Proposed mechanism for the formation of dimethylcarbamoyl chloride.
- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
- United States Patent (2018). Patent No. 10,000,503.
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Malaquin, S., et al. (2009). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Tetrahedron Letters.
- National Institutes of Health. (2024).
- United States Patent Application (2008). Patent No. US20080269495A1.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
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- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
Technical Support Center: Resolving Impurities in 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
Introduction: Welcome to the technical support center for 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid. This molecule is a key building block in modern drug discovery, valued for its specific physicochemical properties conferred by the N-dimethylcarbamoyl group on the piperidine scaffold. However, ensuring its purity is paramount for the integrity of downstream applications, from library synthesis to preclinical development. Impurities can arise from various sources including the synthetic route, subsequent degradation, or improper storage.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides a structured, experience-driven approach to troubleshooting and resolving common purity issues encountered with this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs) - A Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and handling of this compound in a direct question-and-answer format.
Q1: My initial analysis (HPLC/LC-MS) of a newly synthesized batch shows several unexpected peaks. What are the most probable impurities?
A1: This is a common scenario. Impurities in a fresh synthesis of this compound typically fall into two categories: synthesis-related and process-related.
-
Synthesis-Related Impurities: These are substances formed during the chemical reaction itself.
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Unreacted Starting Materials: The most common are piperidine-4-carboxylic acid (if the reaction did not go to completion) and residual dimethylcarbamoyl chloride .
-
Hydrolysis of Reagent: Dimethylcarbamoyl chloride is highly reactive towards moisture and can hydrolyze to dimethylamine and HCl. The resulting dimethylamine can then react with another molecule of the acylating agent to form tetramethylurea .
-
-
Process-Related Impurities: These are substances introduced during the reaction setup or workup.
-
Residual Solvents: Depending on your protocol, solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Ethyl Acetate may be present.
-
Bases and Their Salts: If a base like triethylamine (TEA) was used to scavenge HCl, you might see residual TEA or its salt, triethylammonium chloride .
-
Q2: I suspect my stored sample is degrading over time, as the purity is decreasing. What are the likely degradation pathways?
A2: The structure of this compound contains two primary sites susceptible to degradation: the tertiary amine within the piperidine ring and the amide bond of the carbamoyl group.
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of This compound N-oxide .[1] This can be initiated by atmospheric oxygen over extended periods, especially if the sample is exposed to light or trace metal catalysts.[1]
-
Piperidine Ring Cleavage: A more severe degradation pathway involves the cleavage of a C-N bond within the piperidine ring. This process can form an intermediary amino acid, which may be further oxidized into a diacid.[2][3] This is a known degradation pathway for piperidine heterocycles under certain biological or harsh oxidative conditions.[2][3]
-
Hydrolysis: While amides are generally stable, the dimethylcarbamoyl group can be hydrolyzed back to piperidine-4-carboxylic acid and dimethylamine under strong acidic or basic conditions, or at elevated temperatures.
To mitigate these issues, it is crucial to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon.[4]
Q3: How can I definitively identify the structure of an unknown impurity detected by HPLC?
A3: A multi-step analytical approach is required for unambiguous identification.
-
LC-MS Analysis: The first step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS). This will separate the impurity from the main peak and provide its molecular weight. This mass data is critical for generating a molecular formula and hypothesizing a structure.
-
High-Resolution Mass Spectrometry (HRMS): For a more accurate molecular formula, HRMS is invaluable. It provides a highly precise mass measurement, significantly narrowing down the possible elemental compositions.[5]
-
Isolation & NMR Spectroscopy: If the impurity is present in sufficient quantity (>1-5%), you may need to isolate it using preparative HPLC or careful column chromatography. Once isolated, ¹H and ¹³C NMR spectroscopy are the gold standards for elucidating the exact chemical structure, including the connectivity of atoms.[6]
-
Comparison with Standards: The most straightforward method is to compare the retention time and mass spectrum of the impurity with commercially available or synthesized reference standards of suspected impurities (e.g., piperidine-4-carboxylic acid).
Q4: What is the most robust and scalable method for removing common acidic and neutral impurities?
A4: For a carboxylic acid like this, acid-base extraction is an exceptionally effective and scalable purification technique.[7] The principle relies on the ability to selectively move your acidic product between an organic phase and an aqueous phase by altering the pH.
The causality is straightforward:
-
In a basic aqueous solution (e.g., saturated sodium bicarbonate, pH ~8-9), the carboxylic acid is deprotonated to its highly water-soluble carboxylate salt.
-
Neutral impurities (like residual solvents or tetramethylurea) and basic impurities (like triethylamine) remain in the organic layer.
-
By separating the layers, you achieve a highly efficient purification. The product is then recovered by acidifying the aqueous layer (e.g., with 1M HCl to pH ~2-3), causing the neutral carboxylic acid to precipitate, after which it can be filtered or extracted back into a fresh organic solvent.[8]
This method is superior to chromatography for large quantities as it is less expensive and generates less solvent waste.
Q5: My material is already quite pure (>95%), but I need to reach >99.5% purity for a critical application. What should I do?
A5: When dealing with closely related impurities or aiming for very high purity, recrystallization is the preferred method.[9] This technique separates compounds based on differences in their solubility in a specific solvent system at different temperatures.
The key to successful recrystallization is solvent selection. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, while the impurities remain soluble at all temperatures. You may need to screen several solvents or solvent mixtures (e.g., Ethanol/Water, Isopropanol/Heptane) to find the optimal system. The slow formation of crystals during cooling is what ensures the exclusion of impurity molecules from the crystal lattice, leading to a significant increase in purity.
Part 2: Experimental Workflows and Protocols
This section provides detailed workflows and step-by-step protocols for the key analytical and purification procedures discussed.
Workflow 1: Systematic Impurity Identification
This diagram outlines the logical flow for identifying an unknown impurity.
Caption: Decision tree for selecting an appropriate purification strategy.
Part 3: Data Summary Table
The table below summarizes potential impurities and the recommended strategies for their resolution.
| Impurity Name/Class | Probable Source | Recommended Identification Method | Recommended Purification Method |
| Piperidine-4-carboxylic acid | Incomplete reaction | LC-MS, Comparison with standard | Recrystallization, Acid-Base Extraction |
| Dimethylamine | Hydrolysis of reagent | GC-MS (headspace) | Volatile, removed under vacuum |
| Tetramethylurea | Side-reaction of reagent | LC-MS, NMR | Acid-Base Extraction (remains in organic) |
| Triethylammonium chloride | Process-related (base) | Ion Chromatography | Acid-Base Extraction (remains in aqueous) |
| N-Oxide Degradant | Storage (Oxidation) | LC-MS (M+16 peak) | Column Chromatography, Recrystallization |
| Ring-Opened Products | Storage (Degradation) | LC-MS, NMR | Column Chromatography |
| Residual Solvents | Process-related (workup) | GC-MS, ¹H NMR | Drying under high vacuum |
Conclusion
A systematic and knowledge-based approach is essential for effectively resolving impurities in this compound. The initial characterization by HPLC and LC-MS is the most critical step, as it informs all subsequent decisions. For bulk removal of process-related impurities, acid-base extraction is a powerful tool. For achieving the highest levels of purity by removing closely related analogues, careful recrystallization is indispensable. By understanding the potential sources and chemical nature of impurities, researchers can efficiently produce high-quality material, ensuring the reliability and reproducibility of their scientific outcomes.
References
-
Perrin, L., et al. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. Applied and Environmental Microbiology, 66(8), 3187–3193. Available at: [Link]
-
Cuyckens, F., & Claeys, M. (2004). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 9(4), 226-239. Available at: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]
-
ResearchGate. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Retrieved from [Link]
-
Yoshikawa, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 785-800. Available at: [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-Acylation of Piperidine-4-carboxylic Acid
Welcome to the technical support center for the N-acylation of piperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique bifunctional nature of this molecule—possessing both a secondary amine nucleophile and a carboxylic acid—presents specific challenges that require careful consideration of reaction conditions to achieve high yields and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your synthetic workflow.
Part 1: Foundational Principles & Key Challenges
The N-acylation of piperidine-4-carboxylic acid is a fundamental amide bond formation reaction. However, the presence of the carboxylic acid moiety on the same molecule introduces a primary challenge: competing side reactions . The carboxylic acid can be activated by coupling reagents, creating a highly reactive intermediate. This intermediate can then react with the secondary amine of another molecule, leading to oligomerization or polymerization instead of the desired product.
Therefore, successful N-acylation hinges on controlling the chemoselectivity of the reaction. This is typically achieved through one of two general strategies:
-
Direct Acylation with Controlled Stoichiometry: Using highly efficient coupling reagents under optimized conditions to favor the reaction between the piperidine and the external acylating agent.
-
Protecting Group Strategy: Temporarily converting the carboxylic acid to a less reactive functional group (e.g., an ester) to prevent its participation in the reaction. The protecting group is then removed in a subsequent step.[1][2][3]
This guide will focus primarily on the direct acylation approach and provide troubleshooting for the challenges that arise.
Part 2: Troubleshooting Common Experimental Issues
This section is structured to address the most common problems encountered during the N-acylation of piperidine-4-carboxylic acid.
dot
Caption: Troubleshooting Decision Tree for Low Yield N-Acylation.
Issue 1: Low or No Conversion to the Desired Product
Question: I've set up my reaction, but TLC/LC-MS analysis shows mostly unreacted starting material. What's going wrong?
Answer: This is a common issue that typically points to a problem with reaction activation or conditions. Let's break down the potential causes.
-
Cause A: Ineffective Coupling Reagent
-
Explanation: The heart of the reaction is the activation of your acylating agent (the carboxylic acid you are adding). If the coupling reagent is old, has been improperly stored, or is simply not potent enough for your substrates, activation will fail. Carbodiimides like DCC and EDC can be susceptible to hydrolysis, while phosphonium (PyBOP) and uronium/aminium (HATU, HBTU) salts are generally more robust but can still degrade.[4][5]
-
Solution:
-
Use a fresh bottle of coupling reagent.
-
Switch to a more powerful coupling agent. For sterically hindered substrates or challenging couplings, HATU is often the reagent of choice due to its high reactivity and lower tendency for racemization.[4][5]
-
Ensure anhydrous conditions, especially when using moisture-sensitive reagents like acyl chlorides or carbodiimides.[6]
-
-
-
Cause B: Suboptimal Reaction Conditions
-
Explanation: Amide bond formation can be sensitive to solvent, temperature, and base. Piperidine-4-carboxylic acid has zwitterionic character, which can limit its solubility in common non-polar solvents like Dichloromethane (DCM). If your starting materials are not fully dissolved, the reaction will be slow and incomplete. The choice and amount of base are also critical to deprotonate the piperidinium salt and neutralize acid byproducts.[7]
-
Solution:
-
Solvent Choice: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).
-
Base: Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). Use at least 2-3 equivalents, especially if your piperidine starting material is a hydrochloride or trifluoroacetate salt.
-
Temperature: While many reactions are started at 0 °C to control the initial exotherm, they often require warming to room temperature or even gentle heating (40-50 °C) to go to completion, especially with less reactive partners.[7]
-
-
Issue 2: Formation of Significant Byproducts
Question: My reaction works, but I see multiple other spots on my TLC plate or peaks in my LC-MS that are not my product or starting materials. How do I identify and prevent them?
Answer: Byproduct formation is often linked to the bifunctional nature of the starting material or the degradation of coupling reagents.
-
Cause A: Dimerization/Oligomerization
-
Explanation: This is the most significant potential side reaction. The coupling agent can activate the carboxylic acid of the piperidine starting material itself. This activated intermediate can then be attacked by the secondary amine of another piperidine molecule, leading to a dimer or longer oligomers.
-
Solution:
-
Protect the Carboxylic Acid: The most robust solution is to start with an ester of piperidine-4-carboxylic acid (e.g., the methyl or ethyl ester).[8] Perform the N-acylation on the ester, and then hydrolyze the ester in a final step to reveal the desired carboxylic acid product. This orthogonal protection strategy completely prevents self-coupling.[1][2]
-
Slow Addition: If using the unprotected acid, add the coupling reagent slowly to a solution of the piperidine and the external carboxylic acid. This keeps the concentration of the activated piperidine-acid low, favoring the desired intermolecular reaction.
-
-
dot
Caption: Desired N-Acylation vs. Competing Self-Condensation.
-
Cause B: Byproducts from Coupling Reagents
-
Explanation: Different coupling reagents generate different byproducts that must be removed. DCC forms dicyclohexylurea (DCU), which is notoriously insoluble in many solvents and can make purification difficult.[5] EDC forms a water-soluble urea, making it easier to remove during aqueous workup.[7] HBTU and HATU generate tetramethylurea and HOAt/HOBt byproducts, which are generally water-soluble.
-
Solution:
-
Choose DIC over DCC for Solid-Phase Synthesis: If working on a solid support, diisopropylcarbodiimide (DIC) is preferred as its urea byproduct is more soluble and easier to wash away.
-
Aqueous Workup: A standard aqueous workup with dilute acid (e.g., 1N HCl), base (e.g., sat. NaHCO₃), and brine washes will remove most urea and HOBt/HOAt-related byproducts.
-
Filtration for DCU: If you must use DCC, the DCU byproduct can often be removed by filtering the reaction mixture (after diluting with a solvent in which DCU is insoluble, like DCM or ethyl acetate) before proceeding with the aqueous workup.
-
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for N-acylation of piperidine-4-carboxylic acid? There is no single "best" reagent, as the optimal choice depends on the acylating partner, scale, and cost considerations. However, a general recommendation is to use uronium/aminium salts like HATU or HBTU due to their high efficiency, fast reaction times, and the formation of water-soluble byproducts.[4][5]
| Reagent Class | Examples | Advantages | Disadvantages | Byproducts |
| Carbodiimides | DCC, EDC, DIC | Inexpensive, widely available. | Can cause racemization (requires HOBt additive), DCU from DCC is insoluble. | Ureas (DCU, EDU, DIU). |
| Phosphonium Salts | PyBOP, BOP | High reactivity, low racemization. | BOP produces carcinogenic HMPA byproduct[4], more expensive. | Phosphoramides. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very high reactivity, fast, low racemization, suitable for difficult couplings.[5] | Higher cost. | Water-soluble ureas. |
| Acyl Halides | Acetyl Chloride, Benzoyl Chloride | Highly reactive, no coupling agent needed. | Generates HCl (requires stoichiometric base)[6], can be moisture sensitive. | HCl salt of the base. |
Q2: Do I absolutely need to protect the carboxylic acid group? Not absolutely, but it is highly recommended if you are experiencing issues with dimerization or low yields. Starting with methyl or ethyl piperidine-4-carboxylate simplifies the reaction and purification significantly. If you must use the free acid, carefully controlled conditions (slow addition, optimized stoichiometry) are critical.
Q3: What is the best way to monitor the reaction? Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal method. It allows you to track the consumption of your starting materials and the formation of your product, while also providing mass information to help identify any byproducts. If LC-MS is not available, Thin Layer Chromatography (TLC) is a viable alternative. Ensure you have a staining method (e.g., ninhydrin for the free amine, permanganate) that can visualize both your starting material and product, as they may have different UV activity.
Q4: My final product is difficult to purify. What are my options? Purification can be challenging due to the polar nature of the carboxylic acid.
-
Acid-Base Extraction: If your product is sufficiently soluble in an organic solvent, you can perform an acid-base extraction. Dissolve the crude material in ethyl acetate, wash with acid to remove any remaining basic impurities, then wash with base to remove acidic impurities.
-
Crystallization: If your product is a solid, crystallization or recrystallization is an excellent method for achieving high purity.
-
Reverse-Phase Chromatography (C18): For highly polar compounds that are difficult to purify on normal-phase silica gel, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient is often the most effective technique.[9]
Part 4: Experimental Protocols
Protocol 1: General N-Acylation using HATU
This protocol is a robust starting point for most N-acylations of piperidine-4-carboxylic acid.
-
Reagent Preparation:
-
In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
-
Reaction Initiation:
-
Cool the flask to 0 °C in an ice bath.
-
Add HATU (1.1 eq) portion-wise to the stirred solution. A color change (often to yellow) may be observed.
-
-
Reaction Progression:
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Work-up and Purification:
-
Once complete, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography, crystallization, or reverse-phase HPLC as needed.
-
Protocol 2: Acylation using an Acyl Chloride
This protocol is suitable for simple acyl groups like acetyl or benzoyl.
-
Reagent Preparation:
-
Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Add triethylamine (TEA) or DIPEA (2.5 eq).
-
-
Reaction Initiation:
-
Cool the suspension to 0 °C in an ice bath.
-
Add the acyl chloride (e.g., acetyl chloride) (1.2 eq) dropwise to the stirred suspension.
-
-
Reaction Progression:
-
Allow the mixture to warm to room temperature and stir for 2-6 hours. The suspension should become a clear solution as the reaction progresses.
-
Monitor by LC-MS or TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer. If the product has precipitated or is in the aqueous layer due to its polarity, adjust the pH and extract accordingly.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify as described in Protocol 1.
-
References
-
Arkat USA. (n.d.). N-Acylation in combinatorial chemistry. ARKIVOC 2004 (i) 12-35. Available from: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Available from: [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available from: [Link]
-
Kálai, T., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(8), 6822-6837. Available from: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]
- Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available from: [Link]
-
Wikipedia. (n.d.). Protecting group. Available from: [Link]
-
University of Bristol. (n.d.). Protecting Groups. Available from: [Link]
- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Gore, R. P., et al. (2011). A review on various carboxylic acid activating reagents for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. Available from: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. file.globalso.com [file.globalso.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 9. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis of Piperidine-4-Carboxylic Acid Esters
Welcome to the technical support center for the hydrolysis of piperidine-4-carboxylic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. Piperidine-4-carboxylic acid and its derivatives are vital building blocks in medicinal chemistry, and successful hydrolysis of their ester forms is often a critical step in the synthesis of active pharmaceutical ingredients (APIs).[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The advice herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and help you achieve your synthetic goals efficiently.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent and challenging issues encountered during the hydrolysis of piperidine-4-carboxylic acid esters. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.
Question 1: My hydrolysis reaction is extremely slow or stalls completely. What's going wrong?
Answer:
Slow or incomplete hydrolysis is one of the most common hurdles, often attributable to steric hindrance or poor solubility of the substrate. The piperidine ring, especially when substituted, can sterically shield the ester's carbonyl group from nucleophilic attack.
Probable Causes & Solutions:
-
Steric Hindrance: The substituents on the piperidine ring (at the N-1, C-2, or C-6 positions) or a bulky ester group (e.g., tert-butyl) can significantly slow down the rate of hydrolysis.[2][3][4] The approach of the hydroxide ion (in base-catalyzed hydrolysis) or water (in acid-catalyzed hydrolysis) to the carbonyl carbon is impeded.[5]
-
Poor Solubility: The ester starting material may not be sufficiently soluble in the aqueous-organic solvent mixture, leading to a slow reaction rate due to the reaction being confined to the interface between phases.
-
Insufficient Reagent/Catalyst: The amount of base or acid may be insufficient to drive the reaction to completion, especially in base-promoted hydrolysis (saponification), which requires stoichiometric amounts of base.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow hydrolysis.
Recommended Protocols:
Protocol 1.1: Enhancing Solubility and Reaction Rate
-
Co-solvent Addition: If the starting ester has poor solubility, add a water-miscible organic co-solvent such as tetrahydrofuran (THF), 1,4-dioxane, or dimethyl sulfoxide (DMSO) to create a homogeneous reaction mixture.[8]
-
Increase Temperature: Raise the reaction temperature. For many saponification reactions, heating to 50-80 °C can significantly accelerate the rate.[8][9] However, be cautious of potential side reactions at higher temperatures (see Question 2).
-
Use a Stronger Base: If using NaOH is ineffective, switch to potassium hydroxide (KOH), which is slightly more soluble in organic solvents and can sometimes improve reaction rates.
Table 1: Comparison of Hydrolysis Conditions
| Condition | Standard (e.g., NaOH/MeOH/H₂O, RT) | For Hindered Esters (Modified) |
| Base | LiOH, NaOH | KOH, Potassium trimethylsilanolate[8] |
| Solvent | Methanol/Water, Ethanol/Water | THF/Water, Dioxane/Water, DMSO/Water[8] |
| Temperature | Room Temperature to 40 °C | 50 °C to Reflux (e.g., 80-110 °C)[8] |
| Time | 2-12 hours | 12-96 hours[8] |
Question 2: I'm observing significant side product formation. How can I improve the selectivity?
Answer:
Side reactions are a major challenge, particularly with complex piperidine derivatives. The most common side reactions are the degradation of N-protecting groups, epimerization at adjacent chiral centers, and intramolecular cyclization to form a lactam.
A. N-Protecting Group Instability
The choice of N-protecting group is critical as its stability must be orthogonal to the ester hydrolysis conditions.
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is generally stable to basic conditions used for saponification.[10] However, it is highly sensitive to acid and will be cleaved during acid-catalyzed hydrolysis.[11][12] Prolonged heating even under neutral or mildly basic conditions can sometimes lead to t-butyl ester deprotection if the carboxylic acid product is formed.
-
Benzyloxycarbonyl (Cbz) Group: The Cbz group is stable to both mild acid and base, making it a robust choice for many hydrolysis reactions. It is typically removed by hydrogenolysis.[12]
-
Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is notoriously base-labile and is readily cleaved by piperidine itself, a common reagent in peptide synthesis.[11] It is therefore unsuitable for base-catalyzed hydrolysis.
Protocol 2.1: Hydrolysis of N-Boc-piperidine-4-carboxylic acid ethyl ester
This protocol is optimized for the saponification of a common intermediate, preserving the acid-labile Boc group.
-
Dissolve the N-Boc-piperidine-4-carboxylic acid ester in a mixture of THF, methanol, and water (e.g., 3:3:1 ratio).
-
Add 3-5 equivalents of lithium hydroxide (LiOH·H₂O). LiOH is often preferred as it can sometimes lead to cleaner reactions than NaOH or KOH.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and perform a wash with a non-polar solvent like ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1N HCl or citric acid.
-
Extract the carboxylic acid product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
B. Epimerization
If your piperidine ring has a chiral center, especially at the C-3 or C-5 position, epimerization (racemization at that center) can occur under basic conditions. The proton alpha to the ester can be abstracted by the base, leading to a loss of stereochemical integrity.
Solutions to Mitigate Epimerization:
-
Lower the Temperature: Perform the hydrolysis at a lower temperature (e.g., 0 °C to room temperature) to disfavor the proton abstraction event.
-
Use Milder Bases: Employ milder bases like LiOH instead of NaOH or KOH.
-
Enzymatic Hydrolysis: Consider using a lipase, which can offer high stereoselectivity and operate under mild, neutral pH conditions, thus avoiding epimerization.
C. Lactam Formation (Intramolecular Cyclization)
In certain cases, particularly with N-substituted piperidines where the substituent contains a nucleophilic moiety or can be cleaved to reveal one, intramolecular cyclization to form a bicyclic lactam can be a competing side reaction. This is more prevalent when attempting to hydrolyze esters of N-aminoethyl piperidines or similar structures. While less common for simple N-alkyl or N-Boc piperidines, it is a possibility to consider if unexpected byproducts are observed.[9]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. (PDF) Lactams. II. Synthesis and Acid Hydrolysis of [research.amanote.com]
- 12. Functional Derivatives Of Carboxylic Acids. Chapter 4 - Edubirdie [edubirdie.com]
Technical Support Center: NMR Signal Assignment for Complex Piperidine Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center for NMR analysis of piperidine-containing molecules. As a ubiquitous scaffold in pharmaceuticals and natural products, the piperidine ring presents unique and often frustrating challenges in spectral interpretation. Signal broadening, conformational dynamics, and unexpected signal multiplicity can obscure the path to a correct structural assignment.
This guide is structured to address your issues in a practical, question-and-answer format. We move from common, quickly-resolved problems to in-depth troubleshooting guides for more complex scenarios. Our goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your own experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face.
Question: Why are the proton signals for my piperidine ring so broad?
Answer: Broad peaks in piperidine systems are frequently a sign of dynamic processes occurring on the NMR timescale.[1][2] The most common culprit is the piperidine ring undergoing chair-to-chair interconversion. If the rate of this "ring flip" is intermediate on the NMR timescale, the spectrometer detects an average of the axial and equatorial environments, leading to significant line broadening.
-
Quick Troubleshooting:
-
Check Sample Concentration: Highly concentrated or viscous samples can cause broadening. Try diluting your sample.[2]
-
Acquire Spectrum at a Different Temperature: Gently warming the sample (e.g., to 40-50 °C) can increase the rate of ring inversion, often resulting in sharper, time-averaged signals. Conversely, cooling the sample can slow the inversion enough to resolve distinct signals for each conformer.[1]
-
Question: I have a broad singlet that might be an N-H proton. How can I be sure?
Answer: This is a classic identification problem. The easiest method is a "D₂O shake." Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the ¹H spectrum. Protons attached to heteroatoms (like N-H or O-H) will exchange with deuterium. Since deuterium is not observed in a standard ¹H NMR experiment, the N-H peak will disappear or significantly diminish in intensity.[1]
Question: My ¹H NMR spectrum is a mess of overlapping signals in the aliphatic region (1.5-3.5 ppm). What's the first step to simplify it?
Answer: Signal overlap is a primary challenge with saturated ring systems. Before resorting to complex 2D experiments, a simple and effective first step is to change your NMR solvent.[1] Solvents can induce differential shifts in your analyte's protons through varying anisotropic effects. For instance, switching from CDCl₃ to benzene-d₆ often dramatically changes the chemical shifts of nearby protons, potentially resolving previously overlapped signals.[1] Other solvents to try include acetone-d₆ or methanol-d₄.
Question: I expected to see 6 signals for the piperidine ring protons, but I'm seeing many more. Why?
Answer: This common observation points towards one of two phenomena:
-
Slow Conformational Exchange: As mentioned above, if the ring inversion is slow on the NMR timescale (often due to bulky substituents or low temperature), you will see separate, distinct signals for both the axial and equatorial protons at each position, effectively doubling the number of expected signals.[3]
-
Rotamers/Atropisomers: If your piperidine has a substituent with restricted rotation around a single bond (like an amide), you may be observing multiple rotational isomers (rotamers) in solution.[4] This is common for N-acyl or N-aroyl piperidines, where the partial double-bond character of the amide C-N bond restricts rotation, creating distinct chemical environments that are separately observed in the NMR spectrum.[4][5]
Part 2: In-Depth Troubleshooting Guides
Problem 1: Unraveling a Forest of Multiplets
Question: My 1D ¹H NMR is too complex to interpret, even after changing solvents. How do I systematically assign proton and carbon signals?
Answer: When 1D NMR is insufficient, a standard suite of 2D NMR experiments is the authoritative path forward. These experiments correlate nuclei through bonds, allowing you to piece together the molecular structure like a puzzle. The three essential experiments are COSY, HSQC, and HMBC.[6][7]
-
Causality: This workflow is designed to build the structure piece by piece. HSQC first links protons directly to the carbons they are attached to. COSY then walks along the carbon skeleton by connecting adjacent protons. Finally, HMBC connects the larger fragments by identifying longer-range proton-carbon relationships.
Systematic 2D NMR Workflow Diagram
Caption: A systematic workflow for NMR signal assignment.
-
Step 1: HSQC (Heteronuclear Single Quantum Coherence). This is the starting point. It correlates each proton signal directly to the carbon signal it is attached to via a one-bond coupling (¹J-CH).[8] An edited HSQC is even more powerful, as it can distinguish CH/CH₃ signals from CH₂ signals by their phase.[8] After this step, you will have identified all H-C pairs.
-
Step 2: COSY (Correlation Spectroscopy). This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds (e.g., H-C-H).[9] By starting at a known proton signal, you can "walk" along a chain of coupled protons. For a piperidine, you can trace the path from H-2 to H-3 to H-4, and so on.
-
Step 3: HMBC (Heteronuclear Multiple Bond Correlation). This is the key to connecting the pieces. HMBC shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²J-CH, ³J-CH).[9][10] This is crucial for identifying quaternary carbons (which don't appear in an HSQC) and for linking different spin systems together, for example, connecting a substituent to the specific carbon on the piperidine ring to which it is attached.
Problem 2: Taming Conformational Dynamics
Question: My signals are broad at room temperature. How do I confirm that I'm seeing conformational exchange and use it to my advantage?
Answer: This is a classic case where Variable Temperature (VT) NMR is the definitive tool. By changing the temperature, you can manipulate the rate of conformational exchange relative to the NMR timescale.[4]
-
The Underlying Principle: Piperidines typically exist in a dynamic equilibrium between two chair conformations.[3][11] Substituents can be either axial or equatorial. At high temperatures, the ring flip is fast, and you see a single, sharp, averaged signal for each proton position. At low temperatures, the ring flip can be frozen, and you see separate, sharp signals for the axial and equatorial protons of each conformer. At intermediate temperatures, you see the characteristic broad "exchange" peaks.
Conformational Exchange on the NMR Timescale
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. youtube.com [youtube.com]
- 11. ias.ac.in [ias.ac.in]
Technical Support Guide: Overcoming Solubility Challenges with 1-(Dimethylcarbamoyl)piperidine-4-carboxylic Acid in Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid and encountering solubility challenges in their experimental assays. We will explore the physicochemical properties of this compound and provide systematic, field-proven strategies to ensure its successful application in your research.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered with this compound.
Q1: My this compound precipitated when I diluted my DMSO stock solution into my neutral aqueous assay buffer. What happened?
A: This is a classic case of a compound "crashing out" of solution. Your compound is a carboxylic acid. In a high-concentration DMSO stock, it is soluble. However, when diluted into a neutral pH buffer (e.g., pH 7.4), the carboxylic acid group is only partially deprotonated (ionized). The un-ionized form is significantly less water-soluble, and if the concentration is above its solubility limit at that pH, it will precipitate.
Q2: What is the best solvent to prepare a high-concentration stock solution?
A: For most biological assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its strong solubilizing power for a wide range of organic compounds.[1][2] Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% DMSO. Other polar aprotic solvents may also be effective.
Q3: How does pH fundamentally affect the solubility of this compound?
A: The solubility of this compound is highly dependent on pH because of its carboxylic acid group.[3][4]
-
At low pH (acidic conditions): The carboxylic acid is protonated (-COOH), making the molecule neutral and less water-soluble.
-
At high pH (alkaline conditions): The carboxylic acid is deprotonated (-COO⁻), making the molecule a charged anion that is significantly more soluble in aqueous solutions.[5][6]
Q4: What is the maximum concentration of an organic co-solvent like DMSO that I can use in my final assay?
A: This is assay-dependent. Most cell-based assays are sensitive to DMSO concentrations above 1%, with some showing cytotoxic effects or altered activity at concentrations as low as 0.5%.[7] Biochemical assays may tolerate slightly higher concentrations. It is critical to run a solvent tolerance test for your specific assay to determine the highest concentration that does not interfere with your results.
Understanding the Physicochemical Properties: The "Why" Behind the "How"
To effectively troubleshoot solubility, it's essential to understand the structure of this compound.
-
The Carboxylic Acid Group (-COOH): This is the primary driver of its pH-dependent solubility. The pKa of a carboxylic acid group on a piperidine ring is typically in the range of 3.5-4.5. Above this pKa, the group becomes ionized (negatively charged), dramatically increasing its affinity for polar solvents like water.
-
The Piperidine Ring: This is a saturated heterocyclic scaffold.
-
The 1-(Dimethylcarbamoyl) Group: Unlike its parent compound, piperidine-4-carboxylic acid (which is zwitterionic), the nitrogen in the piperidine ring is part of an amide. This removes its basic character. Therefore, the molecule should be treated as a simple monoprotic acid for solubility considerations.
The key takeaway is that the protonated (neutral) form of the molecule, which predominates at acidic pH, has poor aqueous solubility. The deprotonated (anionic) form, which exists at neutral and basic pH, is much more soluble.
| pH Relative to pKa | Dominant Species | Charge | Expected Aqueous Solubility |
| pH < pKa | R-COOH (Protonated) | Neutral | Low |
| pH ≈ pKa | 50% R-COOH / 50% R-COO⁻ | Mixed | Moderate |
| pH > pKa | R-COO⁻ (Deprotonated) | Negative | High |
| Table 1: The effect of pH on the ionization state and expected solubility of a carboxylic acid. |
Systematic Troubleshooting Workflow for Assay Preparation
Encountering solubility issues can be frustrating. The following workflow provides a logical sequence of steps to diagnose and solve the problem.
Diagram 1: A decision workflow for troubleshooting compound precipitation.
Step 1: Preparation of High-Concentration Stock Solutions
Your primary stock solution should be prepared in a 100% organic co-solvent where the compound is freely soluble.
Recommended Solvents for Stock Preparation:
| Solvent | Class | Typical Stock Conc. | Notes |
| DMSO | Polar Aprotic | 10-50 mM | Industry standard; highly effective but can interfere with some assays at >0.5%.[1][2][7] |
| Ethanol (EtOH) | Polar Protic | 1-20 mM | Can be less toxic to cells than DMSO, but may also be a less effective solvent for some compounds.[7] |
| NMP | Polar Aprotic | 10-50 mM | Strong solvent, use when DMSO fails. Check for assay compatibility. |
Protocol 1: Preparing a 10 mM DMSO Stock Solution
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 1-2 minutes.
-
If necessary, gently warm the solution (to 30-37°C) and/or sonicate briefly in a water bath to ensure complete dissolution.
-
Visually inspect the solution against a light source to confirm there are no suspended particles.
-
Store aliquots at -20°C or -80°C to prevent freeze-thaw cycles.
Step 2: Addressing Precipitation in Aqueous Assay Buffers
This is where you will apply a specific strategy to maintain solubility upon dilution.
Strategy A: pH Adjustment (Recommended First Approach)
The most effective method for this compound is to increase the pH of the final solution to deprotonate the carboxylic acid, forming a soluble salt in situ.
Protocol 2: Solubilization via pH Adjustment
-
Objective: Prepare an intermediate or final working solution at a pH at least 1.5-2 units above the compound's estimated pKa (target pH > 7.5-8.0).
-
Method 1 (Using Base): a. Prepare a 10 mM stock solution of your compound in water or a low-concentration buffer. b. Add a molar equivalent of a base like 1N NaOH dropwise while stirring. For a 10 mM solution, you would add a stoichiometric amount of NaOH to neutralize the acid. c. This creates a basic stock solution of the sodium salt of your compound, which can then be diluted into your final assay buffer.
-
Method 2 (Using Alkaline Buffer): a. Prepare your final assay buffer at a higher pH, for example, a Tris or HEPES buffer at pH 8.0 or 8.5. b. Dilute your high-concentration DMSO stock directly into this alkaline buffer.
-
Validation: Always run a control with the buffer plus the added base (or the higher pH buffer) without the compound to ensure the pH change itself does not affect your assay's outcome.
Strategy B: Using Co-solvents
If pH adjustment is not possible (e.g., the assay is highly pH-sensitive), you can leverage the use of co-solvents.[8][9]
Protocol 3: Determining Maximum Co-solvent Tolerance
-
Objective: Find the highest percentage of DMSO (or other co-solvent) your assay can tolerate without artifacts.
-
Prepare several versions of your "vehicle control" containing increasing percentages of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%) in the final assay buffer.
-
Run your assay with these controls and compare the results to a control with no DMSO.
-
The highest concentration that shows no significant deviation from the no-DMSO control is your maximum tolerable co-solvent percentage.
-
When preparing your compound dilutions, ensure the final concentration of DMSO does not exceed this limit.
Advanced Solubilization Strategies
If both pH adjustment and simple co-solvency fail, more advanced formulation strategies can be considered, though these require significant validation.[10][11][12][13]
-
Use of Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants like Tween-20 or Pluronic F-68 can help maintain the solubility of hydrophobic compounds by forming micelles.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from water.[12][14] This can be a powerful technique but requires careful selection of the cyclodextrin type and concentration.
Best Practices and Experimental Considerations
-
Avoid Supersaturation: Heating and sonicating can create a temporarily supersaturated solution that may precipitate later, often after addition to a plate or during incubation. Always allow solutions to return to room temperature to ensure stability before use.
-
Visual Inspection is Key: Before adding your compound to an assay, always visually inspect the diluted solution for any signs of cloudiness or precipitate (Tyndall effect).
-
Kinetic vs. Thermodynamic Solubility: What appears soluble for a few minutes (kinetic solubility) may not be stable over the hours of an assay (thermodynamic solubility). If your compound precipitates during a long incubation, you may need a more robust solubilization strategy (e.g., higher pH or an advanced formulation).
-
The Order of Addition Matters: When making dilutions, always add the concentrated stock solution to the larger volume of aqueous buffer while vortexing. Never add buffer to the concentrated stock.
By applying these principles and protocols systematically, you can overcome the solubility challenges presented by this compound and generate reliable, reproducible data in your assays.
References
- Solubility of Things. Piperidine-3-carboxylic acid.
- PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid.
- MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Solubility of Things. Solubility of Piperidine-4-carboxylic Acid.
- PubMed. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions.
- Wikipedia. Cosolvent.
- ChemBK. piperidine-4-carboxylic acid.
- ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
- Reddit. How does pH affect water solubility of organic acids (or acids in general)?.
- MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
- ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?.
- PMC - NIH. Considerations regarding use of solvents in in vitro cell based assays.
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
- IJRAR.org. SOLUBILITY ENHANCEMENT TECHNIQUE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. ijrar.org [ijrar.org]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Stabilizing 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
Welcome to the technical support center for 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we address common challenges and provide scientifically grounded solutions for storage and handling.
Introduction
This compound is a bifunctional molecule containing a tertiary amine within a piperidine ring, a carboxylic acid, and a dimethylcarbamoyl group. The inherent reactivity of these functional groups presents specific challenges for long-term storage. Degradation can lead to inconsistent experimental results, loss of potency, and the formation of impurities that may interfere with your research. This guide provides a comprehensive framework for maintaining the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: Degradation can manifest as changes in physical appearance (e.g., discoloration, clumping), altered solubility, or inconsistent analytical results, such as the appearance of new peaks or a decrease in the main peak's area in chromatographic analyses like HPLC.[1] Establishing a baseline analytical profile of a fresh batch is crucial for comparison over time.
Q2: What are the most likely degradation pathways for this molecule?
A2: Based on its functional groups, the primary degradation pathways are:
-
Hydrolysis: The dimethylcarbamoyl group (an amide) is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield piperidine-4-carboxylic acid and dimethylamine.[2][3][4][5]
-
Oxidation: The tertiary amine in the piperidine ring can be oxidized, potentially forming an N-oxide.[1] This can be initiated by atmospheric oxygen over extended periods.
-
Thermal Degradation: Elevated temperatures can promote decarboxylation of the carboxylic acid group or other complex degradation reactions.[1]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation, often through radical mechanisms.[1]
Q3: What are the ideal storage conditions for long-term stability?
A3: To mitigate degradation, the following storage conditions are recommended:
-
Temperature: Store in a cool, well-ventilated area.[6] For long-term storage, refrigeration at 2-8°C is often recommended for piperidine compounds to slow down potential chemical reactions.[7]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.
-
Moisture: Keep the container tightly closed in a dry environment.[7][8][9] The presence of moisture can facilitate hydrolysis.[7][9] Using a desiccant in the secondary storage container can help maintain a dry environment.[7]
-
Light: Protect from light by using an amber vial or storing the container in a dark place.[10]
Q4: I've observed a precipitate forming in my stock solution. What could be the cause?
A4: Precipitate formation could indicate several issues:
-
Degradation: The degradation products may have different solubility profiles than the parent compound.
-
Solvent Choice: The solvent may not be optimal for long-term stability, or the concentration may be too high, leading to precipitation over time, especially at lower temperatures.
-
pH Changes: If the solvent is not buffered, absorption of atmospheric CO2 can alter the pH and affect solubility.
It is advisable to isolate and attempt to characterize the precipitate using techniques like NMR or Mass Spectrometry to identify its nature.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Decreased Purity Over Time (via HPLC) | Hydrolysis, Oxidation, Photodegradation, Thermal Degradation | 1. Review storage conditions: ensure the compound is stored at the recommended temperature, protected from light and moisture, and under an inert atmosphere.[7][9][10] 2. Perform a forced degradation study (see protocol below) to identify the primary degradation pathway. 3. Prepare fresh stock solutions more frequently. |
| Discoloration of Solid Compound | Oxidation or reaction with impurities. | 1. Store under an inert gas (argon or nitrogen). 2. Ensure the storage container is clean and made of an inert material (e.g., glass). |
| Inconsistent Biological Assay Results | Degradation leading to a lower concentration of the active compound or formation of interfering byproducts. | 1. Confirm the purity of the compound before each experiment using a suitable analytical method. 2. Prepare fresh dilutions from a recently prepared stock solution for each experiment. |
| Poor Solubility of a New Batch | The compound may be a different salt form or polymorph, or it may have degraded. | 1. Verify the certificate of analysis for the new batch and compare it to previous batches. 2. Test solubility in a small range of pharmaceutically acceptable solvents and pH values. |
Experimental Protocols
Protocol 1: Establishing a Baseline and Monitoring Stability
Objective: To establish an initial purity profile and monitor the stability of this compound over time under specific storage conditions.
Methodology:
-
Initial Analysis: Upon receiving a new batch of the compound, dissolve a small, accurately weighed amount in a suitable solvent (e.g., methanol or water). Analyze this solution using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection. This initial chromatogram will serve as the baseline (T=0).
-
Sample Preparation for Stability Study:
-
Aliquot the solid compound into several small, amber glass vials.
-
Purge each vial with an inert gas (e.g., argon) before sealing tightly.
-
Store the vials under the desired conditions (e.g., 2-8°C, room temperature, 40°C).
-
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition.
-
Analysis: Prepare a solution of the aged compound at the same concentration as the T=0 sample and analyze it using the same HPLC method.
-
Data Comparison: Compare the chromatograms from each time point to the T=0 baseline. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, indicating degradation products.
-
Changes in the retention time of the parent peak.
-
Protocol 2: Forced Degradation Study
Objective: To identify the potential degradation pathways and the intrinsic stability of the molecule.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1]
-
-
Analysis: At the end of the exposure period, neutralize the acidic and basic samples as needed. Dilute all samples to an appropriate concentration and analyze by RP-HPLC, preferably with a mass spectrometer (LC-MS) to help identify the degradation products.
Visualization of Potential Degradation Pathways
The following diagram illustrates the two most probable degradation pathways for this compound.
Caption: Potential degradation pathways of the target compound.
Experimental Workflow for Stability Testing
The following flowchart outlines a systematic approach to assessing the stability of your compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. biosynce.com [biosynce.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Refining HPLC Separation of Piperidine-4-Carboxylic Acid and its Precursors
Welcome to the technical support center for the chromatographic analysis of piperidine-4-carboxylic acid and its precursors. This guide is designed for researchers, scientists, and drug development professionals who are working to establish robust and reliable HPLC methods for these challenging polar compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common and complex separation issues.
Introduction: The Challenge of Polar Analytes
Piperidine-4-carboxylic acid and its synthetic precursors are highly polar molecules, often exhibiting zwitterionic character.[1][2] This polarity makes them notoriously difficult to retain and separate using traditional reversed-phase high-performance liquid chromatography (RP-HPLC) with standard C18 columns.[1][2] Furthermore, many of these compounds lack a strong UV chromophore, necessitating alternative detection strategies such as derivatization or the use of universal detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).[3][4]
This guide will provide a structured approach to troubleshooting and optimizing your HPLC methods, focusing on two primary chromatographic techniques that offer superior performance for these analytes: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography .
Core Concepts: Understanding the Separation Mechanisms
A foundational understanding of the underlying separation principles is crucial for effective troubleshooting.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for retaining and separating highly polar compounds.[2][5][6] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[7] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[5][7] The elution strength of the mobile phase is increased by increasing the water content.[5][8]
Mixed-Mode Chromatography
Mixed-mode chromatography employs stationary phases that possess both reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics.[1][9][10] This dual functionality provides a powerful tool for separating complex mixtures of compounds with varying polarities and charge states, such as piperidine-4-carboxylic acid and its precursors.[9][11] Retention can be finely tuned by adjusting mobile phase parameters like pH, ionic strength, and organic solvent concentration.[1][9]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during method development and routine analysis.
Issue 1: Poor or No Retention of Piperidine-4-Carboxylic Acid
Question: My piperidine-4-carboxylic acid peak is eluting in or very near the void volume on my C18 column. How can I increase its retention?
Answer: This is a classic issue with highly polar compounds on non-polar stationary phases.[1][2][12] Here’s a systematic approach to resolving this:
-
Switch to a More Appropriate Stationary Phase:
-
HILIC Column: This is often the most effective solution. A bare silica, amide, or zwitterionic HILIC column will provide significant retention for polar analytes.[2][4][6]
-
Mixed-Mode Column: A mixed-mode column with both reversed-phase and anion-exchange or cation-exchange functionalities can offer excellent retention and selectivity.[1][9][10]
-
Polar-Embedded C18 Column: These columns have a polar group embedded near the base of the C18 chain, which allows them to be used with highly aqueous mobile phases without phase collapse and can offer some retention for polar molecules.[13]
-
-
Modify the Mobile Phase (for Reversed-Phase Systems):
-
Highly Aqueous Mobile Phase: If using a standard C18 column, ensure it is rated for 100% aqueous mobile phases to avoid phase collapse.[13] However, retention will likely still be minimal.
-
Ion-Pairing Reagents: While effective for increasing retention, ion-pairing reagents like trifluoroacetic acid (TFA) for basic compounds or triethylamine (TEA) for acidic compounds can be problematic. They often lead to long equilibration times, are not MS-friendly, and can be difficult to remove from the column.[2][12] Mixed-mode chromatography is generally a superior alternative to ion-pairing.[9][10]
-
Issue 2: Poor Peak Shape (Tailing or Fronting) in HILIC
Question: I'm using a HILIC column, and my piperidine-4-carboxylic acid peak is tailing (or fronting) significantly. What are the likely causes and solutions?
Answer: Peak asymmetry in HILIC is a common problem with several potential root causes.
-
Peak Tailing:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with acidic silanol groups on silica-based columns, can cause tailing.
-
Insufficient Buffer Concentration: This can lead to increased secondary interactions.[14]
-
Solution: As above, increase the buffer concentration.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte or the stationary phase, it can lead to inconsistent ionization and peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of your analyte.[14]
-
-
-
Peak Fronting:
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (i.e., has a higher water content) than the initial mobile phase is a primary cause of peak distortion in HILIC.[8][15][16]
-
Column Overload: Injecting too much sample mass onto the column can lead to fronting.
-
Solution: Reduce the sample concentration or injection volume.[14]
-
-
Issue 3: Inconsistent Retention Times in HILIC
Question: My retention times are drifting from one injection to the next in my HILIC method. How can I improve reproducibility?
Answer: Retention time instability in HILIC is almost always related to column equilibration.
-
Inadequate Column Equilibration: The water layer on the HILIC stationary phase needs to be fully established and consistent between injections for reproducible retention.[5][8]
-
Solution: Ensure a sufficient re-equilibration time at the end of your gradient. A good starting point is to use a re-equilibration volume of at least 10 column volumes.[8] For example, for a 2.1 x 100 mm column (column volume ≈ 0.35 mL) at a flow rate of 0.4 mL/min, you would need at least (10 * 0.35 mL) / 0.4 mL/min = 8.75 minutes of re-equilibration.
-
-
Mobile Phase pH Instability: A mobile phase pH that is close to the pKa of an analyte can cause retention time drift.[14]
-
Solution: Adjust the buffer pH to be further away from the analyte's pKa.[14]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column thermostat to maintain a constant temperature.
-
Issue 4: No UV Signal for Piperidine-4-Carboxylic Acid
Question: I am unable to detect my piperidine-4-carboxylic acid using a standard UV detector. What are my options?
Answer: Piperidine-4-carboxylic acid and many of its simple precursors lack a significant UV chromophore.[3] Here are the recommended detection strategies:
-
Pre-Column Derivatization: This is a common and effective technique.[3][17][18] The analyte is reacted with a labeling agent that introduces a strongly UV-absorbing or fluorescent tag.
-
Common Derivatizing Agents:
-
Dansyl Chloride: Reacts with primary and secondary amines to produce a highly fluorescent derivative.[3]
-
Para-Toluene Sulfonyl Chloride (PTSC): Reacts with amines to introduce a chromophore detectable by UV.[17][19][20]
-
N-(4-aminophenyl)piperidine: Can be used to derivatize carboxylic acids to improve detection.[21][22][23]
-
-
Workflow: See the experimental protocol section for a general derivatization procedure.
-
-
Mass Spectrometry (MS) Detection: HPLC-MS is an excellent choice as it provides both sensitivity and specificity without the need for derivatization. HILIC and mixed-mode chromatography are highly compatible with MS detection.[1][9][10]
-
Charged Aerosol Detection (CAD): CAD is a universal detector that can detect any non-volatile analyte, making it suitable for compounds without a chromophore.[4]
Experimental Protocols
Protocol 1: General Pre-Column Derivatization with Dansyl Chloride
This protocol provides a general workflow for derivatizing amine-containing compounds like piperidine-4-carboxylic acid for fluorescence detection.[3]
-
Reagent Preparation:
-
Prepare a 10 mM solution of your sample in a suitable solvent (e.g., acetonitrile).
-
Prepare a 100 mM sodium bicarbonate buffer (pH ~9).
-
Prepare a 10 mg/mL solution of Dansyl Chloride in acetonitrile.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of your sample solution with 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture for 1 minute.
-
Incubate the mixture in a water bath at 60°C for 30 minutes.[3]
-
-
Reaction Quenching and Sample Preparation:
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of 2% (v/v) hydrochloric acid to stop the reaction.[3]
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system equipped with a fluorescence detector.
-
Protocol 2: HILIC Method Development Starting Point
This protocol provides a robust starting point for developing a HILIC method for piperidine-4-carboxylic acid and its precursors.
-
Column: Amide or bare silica HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12.1-18 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Sample Diluent: 90:10 Acetonitrile:Water.
Data Summary and Visualization
Table 1: Recommended Starting Conditions for HPLC Analysis
| Parameter | HILIC | Mixed-Mode (RP/Anion-Exchange) |
| Column | Amide, Bare Silica, or Zwitterionic | Acclaim WAX-1 or similar |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 | 20 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile/Methanol (50:50) |
| Typical Gradient | 95% to 50% Acetonitrile | 20% to 80% Organic |
| Detection | MS, CAD, or UV (with derivatization) | MS, CAD, or UV (with derivatization) |
Diagram 1: General HPLC Troubleshooting Workflow
Caption: A flowchart for systematic HPLC troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors to piperidine-4-carboxylic acid I might encounter? A1: Common precursors can include 4-cyanopiperidine, isonipecotic acid esters (like ethyl isonipecotate), and various protected forms such as N-Boc-piperidine-4-carboxylic acid.[24][25] The exact precursors will depend on the specific synthetic route being used.[26]
Q2: Can I use normal-phase HPLC instead of HILIC? A2: While normal-phase chromatography can separate polar compounds, it typically uses non-polar, non-aqueous mobile phases (e.g., hexane, isopropanol). HILIC is generally preferred because it uses reversed-phase compatible solvents (water and acetonitrile), making it more compatible with modern HPLC systems and MS detection.[2]
Q3: How does temperature affect my HILIC separation? A3: Increasing the temperature in HILIC generally decreases retention time, similar to reversed-phase. However, its primary value is in maintaining a stable and reproducible separation by eliminating fluctuations from ambient temperature changes.
Q4: My baseline is noisy in my HILIC-MS method. What can I do? A4: A noisy baseline can be caused by several factors.[27] First, ensure you are using high-purity, MS-grade solvents and additives. Second, check for pump pulsation issues; proper pump maintenance is crucial.[27] Finally, if you are not premixing your mobile phases, issues with the proportioning valve can contribute to baseline noise.[27]
Q5: What is the difference between logP and logD, and why is it important for my separation? A5: LogP is the partition coefficient of a neutral compound between octanol and water, indicating its lipophilicity. LogD is the distribution coefficient at a specific pH for ionizable compounds.[28] For piperidine-4-carboxylic acid, which has both an acidic (carboxylic acid) and a basic (piperidine nitrogen) functional group, its charge state and, therefore, its logD value will change significantly with pH. Understanding the logD at the pH of your mobile phase is critical for predicting its retention behavior in both reversed-phase and mixed-mode chromatography.[28]
References
-
Polar Compounds | SIELC Technologies. (URL: [Link])
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (URL: [Link])
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Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. (2017, May 10). (URL: [Link])
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Mixed-Mode Chromatography and Stationary Phases. (URL: [Link])
-
What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? - WKB235914. (URL: [Link])
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How do I minimize peak splitting problems when running HILILC mode chromatography? - WKB80284 - Waters Knowledge Base. (URL: [Link])
-
How to Avoid Common Problems with HILIC Methods - Restek Resource Hub. (2020, October 26). (URL: [Link])
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (URL: [Link])
-
HPLC problems with very polar molecules - Axion Labs. (URL: [Link])
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. (URL: [Link])
-
Synthesis of 4-piperidinecarboxylic acid - PrepChem.com. (URL: [Link])
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. (URL: [Link])
-
Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. (URL: [Link])
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
-
Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF - ResearchGate. (2025, August 9). (URL: [Link])
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. - R Discovery. (2021, August 3). (URL: [Link])
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate. (URL: [Link])
-
Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. (URL: [Link])
-
Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. (URL: [Link])
-
HPLC Troubleshooting Guide. (URL: [Link]. επιστημονικά-όργανα.gr/wp-content/uploads/2018/06/HPLC-Troubleshooting-Guide-EN.pdf)
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. (URL: [Link])
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. (2025, August 5). (URL: [Link])
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. (2018, May 1). (URL: [Link])
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. (URL: [Link])
-
A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity - HPLC. (URL: [Link])
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed. (URL: [Link])
-
Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry | Request PDF - ResearchGate. (2025, October 22). (URL: [Link])
-
HPLC Column and Separation and Separation Troubleshooting - Agilent. (2007, October 11). (URL: [Link])
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Technical Support Center: Scaling Up the Synthesis of Substituted Piperidine Carboxylic Acids
Introduction
Substituted piperidine carboxylic acids are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] Nipecotic acid (piperidine-3-carboxylic acid) and its derivatives, for instance, are potent inhibitors of γ-aminobutyric acid (GABA) uptake, making them valuable in the study and treatment of neurological disorders.[3][4][5] As research progresses from bench-scale discovery to preclinical and clinical development, the ability to reliably scale up the synthesis of these vital intermediates is paramount.
This guide is designed for researchers, chemists, and process development professionals. It provides practical, in-depth solutions to common challenges encountered during the scale-up of substituted piperidine carboxylic acid synthesis, with a focus on troubleshooting common hurdles and answering frequently asked questions.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My catalytic hydrogenation of a substituted pyridine carboxylic acid is stalling or showing low conversion at a larger scale. What should I investigate?
Low conversion during a scale-up hydrogenation is a frequent and frustrating issue. The root cause often lies in catalyst deactivation, poor mass transfer of hydrogen, or insufficient reaction conditions which become more pronounced at a larger scale.[6][7]
Troubleshooting Checklist:
-
Catalyst Activity & Poisoning:
-
Catalyst Quality: Are you using a fresh, high-quality catalyst? Test the catalyst batch on a small-scale, reliable reaction to confirm its activity.[6]
-
Pyridine Poisoning: The nitrogen lone pair in pyridine substrates can bind to the metal catalyst (e.g., Pd, Pt, Rh) and poison it.[8] On a larger scale, localized concentration effects can exacerbate this.
-
Impurity Poisoning: Ensure your starting material and solvent are free from potential catalyst poisons like sulfur or halogen compounds.[10]
-
-
Mass Transfer Limitations (Gas-Liquid Mixing):
-
Agitation: Is the stirring efficient enough for the larger reactor volume? Inadequate mixing leads to poor hydrogen dissolution in the reaction medium, starving the catalyst. Increase the agitation rate and consider using a reactor with baffles or a specialized impeller designed for gas dispersion.
-
Hydrogen Pressure: While higher pressure can increase reaction rates, it's crucial to find an optimal balance, as excessive pressure might promote side reactions.[6][7] Ensure your pressure readings are accurate and stable. A leak test with nitrogen before introducing hydrogen is a critical safety and operational step.[11]
-
-
Reaction Conditions:
-
Temperature: Hydrogenation of pyridines is often exothermic.[12] On a large scale, inefficient heat removal can create hot spots, leading to catalyst deactivation (e.g., sintering of palladium black) or side reactions.[10] Ensure your reactor's cooling system is adequate and monitor the internal reaction temperature closely. Conversely, if the reaction is sluggish, a gradual increase in temperature may be necessary.[6][7]
-
Q2: I'm observing poor diastereoselectivity when reducing a substituted pyridine to the corresponding piperidine. How can I improve this?
Achieving high diastereoselectivity is critical, especially when synthesizing chiral drug intermediates. The stereochemical outcome is influenced by the catalyst, substrate, and reaction conditions.
Strategies for Improving Diastereoselectivity:
-
Catalyst Choice: The choice of catalyst plays a pivotal role. For instance, rhodium-based catalysts have shown high diastereoselectivity in the dearomatization/hydrogenation of fluorinated pyridines.[13] Heterogeneous catalysts like PtO₂ (Adams' catalyst) in acidic media are often effective for substituted pyridines.[9]
-
Reaction Conditions:
-
Pressure and Temperature: Higher hydrogen pressure can sometimes favor the formation of a specific diastereomer. For example, in some cases, increasing pressure from 30 bar to 80 bar has been shown to improve the cis:trans ratio.[7]
-
Solvent: The solvent can influence the conformation of the substrate on the catalyst surface. Screen different solvents, such as acetic acid, ethanol, or trifluoroethanol (TFE), which has been shown to be effective with rhodium catalysts.[9]
-
-
Substrate Modification: If possible, introducing a bulky protecting group or a chiral auxiliary can direct the hydrogenation from a specific face of the molecule, enhancing stereoselectivity.[13]
Q3: My final piperidine carboxylic acid product is highly polar and difficult to purify by standard column chromatography. What are my options?
The zwitterionic nature of piperidine carboxylic acids makes them notoriously challenging to purify, often leading to poor solubility in common organic solvents and streaking on silica gel.
Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method for removing neutral or basic impurities.[14][15]
-
Dissolve the crude product in a suitable organic solvent (like ethyl acetate or toluene).
-
Extract with an aqueous basic solution (e.g., NaHCO₃ or Na₂CO₃) to deprotonate the carboxylic acid, moving your product into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral or basic impurities.
-
Carefully acidify the aqueous layer with an acid (e.g., HCl) to the isoelectric point of your compound, causing it to precipitate.
-
Collect the precipitated solid by filtration.
-
-
Recrystallization: This is a powerful technique for purifying solid compounds.[16]
-
Solvent Selection: The key is finding a solvent (or solvent system) that dissolves your compound well at high temperatures but poorly at low temperatures.[16] For polar compounds, consider solvent systems like methanol/ether, ethanol/water, or isopropanol/heptane.
-
-
Ion-Exchange Chromatography: For particularly challenging separations, ion-exchange resins can be very effective.
-
Use a cation-exchange resin to bind your basic piperidine.
-
Wash the resin to remove neutral and acidic impurities.
-
Elute your product using a buffer or a solution of a volatile base like ammonia.
-
-
Chiral Resolution (for racemates): If you have a racemic mixture, chiral resolution may be necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as dibenzoyl-L-tartaric acid or (S)-mandelic acid, followed by fractional crystallization.[17][18]
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to substituted piperidine carboxylic acids?
-
Catalytic Hydrogenation of Pyridine Derivatives: This is the most common industrial method for producing simpler piperidine structures. It involves the reduction of the corresponding pyridine carboxylic acid or ester using hydrogen gas over a metal catalyst (e.g., Pd, Pt, Rh, Ni).[2][6][12]
-
Multicomponent Reactions (MCRs): MCRs offer a powerful and efficient way to build complex, highly functionalized piperidine scaffolds in a single step.[13][19][20][21] These reactions are attractive for creating diverse compound libraries but may require more optimization for scale-up.
-
Cyclization Reactions: Intramolecular cyclization of linear precursors, such as amino-aldehydes or amino-allylic carbonates, is another versatile strategy.[13]
Q2: What are the critical safety considerations for scaling up catalytic hydrogenations?
Safety is the absolute priority. Hydrogen gas is highly flammable and can form explosive mixtures with air.[22][23] Pyrophoric catalysts like Raney Nickel and used Palladium on Carbon (Pd/C) pose a significant fire risk.[23]
Key Safety Protocols:
-
Equipment: Use a properly rated high-pressure reactor in a well-ventilated area (e.g., a walk-in fume hood).[11] Ensure all gauges and safety relief valves are functional.[11]
-
Inerting: Always purge the reactor thoroughly with an inert gas (e.g., nitrogen or argon) before introducing hydrogen and after the reaction is complete to remove all oxygen and residual hydrogen, respectively.[11][22][23]
-
Catalyst Handling: Never allow the catalyst to dry, especially after it has been exposed to hydrogen.[22] Handle it as a slurry or under a blanket of solvent.[23] Used catalyst should be quenched carefully with water and stored wet in a dedicated, clearly labeled waste container.[18][23]
-
Fire Safety: Have an appropriate fire extinguisher (e.g., Class ABC) readily available.[22]
Q3: How can I effectively monitor the reaction progress when TLC is not informative?
For many polar piperidine derivatives, Thin-Layer Chromatography (TLC) provides poor resolution. More robust analytical techniques are necessary for accurate monitoring.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for precise, quantitative analysis of reaction progress, allowing you to track the consumption of starting materials and the formation of the product.[24]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are sufficiently volatile (or can be derivatized to be), GC-MS is excellent for both qualitative and quantitative analysis.[24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by taking aliquots at various time points. The disappearance of aromatic proton signals from the pyridine starting material and the appearance of aliphatic signals from the piperidine product can be tracked.[24]
Data Presentation
The choice of catalyst and conditions is critical for the successful hydrogenation of pyridine derivatives. The following table summarizes typical conditions for this key transformation.
Table 1: Catalyst Performance in Pyridine Hydrogenation
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|
| PtO₂ (Adams' catalyst) | 50 - 70[9] | Room Temp - 80 | Glacial Acetic Acid[9] | Often effective for a wide range of substituted pyridines.[9] |
| Rh/C | 30 - 80[9] | 25 - 100 | Methanol, Ethanol | Can be more resistant to catalyst poisoning than Palladium. |
| Pd/C | 10 - 100 | 25 - 120 | Ethanol, Methanol, THF | Widely used but susceptible to poisoning by the pyridine nitrogen.[10] |
| Raney Nickel | 50 - 150 | 100 - 200 | Ethanol, Water | Cost-effective for large-scale synthesis but requires higher temperatures and pressures.[2] |
Visualization of Troubleshooting Workflow
A systematic approach is key to solving yield issues. The following diagram outlines a decision-making process for troubleshooting low conversion in the catalytic hydrogenation of pyridines.
Caption: Troubleshooting workflow for low hydrogenation conversion.
Experimental Protocol: Scale-Up Synthesis of Ethyl Piperidine-3-carboxylate via Hydrogenation
This protocol describes the hydrogenation of ethyl nicotinate, a common precursor to nipecotic acid derivatives.
Materials & Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a magnetic drive, gas inlet, pressure gauge, rupture disc, and temperature control.
-
Ethyl nicotinate (1 mole, 151.16 g)
-
Ethanol (anhydrous, 1 L)
-
10% Palladium on Carbon (Pd/C), 50% wet (10 g, ~1 mol%)
-
Celite® (filter aid)
-
Nitrogen and Hydrogen gas cylinders with appropriate regulators.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Perform a leak test by pressurizing the sealed reactor with nitrogen to the target operating pressure (e.g., 100 psi) and monitoring for any pressure drop over 30 minutes.[11]
-
Charging the Reactor:
-
Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst to the reactor vessel.
-
Add the anhydrous ethanol.
-
Add the ethyl nicotinate to the reactor.
-
-
Inerting: Seal the reactor. Evacuate the vessel to remove air and backfill with nitrogen. Repeat this cycle at least 3-5 times to ensure an inert atmosphere.[23]
-
Hydrogenation:
-
After the final nitrogen purge, evacuate the vessel and introduce hydrogen gas to the desired pressure (e.g., 80-100 psi).
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 60-80 °C).[7]
-
Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete when hydrogen uptake ceases.
-
-
Shutdown and Work-up:
-
Catalyst Filtration:
-
CAUTION: The used Pd/C catalyst is pyrophoric and must not be allowed to dry.[8][22]
-
Prepare a pad of Celite® in a Büchner funnel. Pre-wet the pad with ethanol.
-
Under a nitrogen atmosphere if possible, transfer the reaction mixture onto the Celite pad and filter.[22]
-
Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Immediately transfer the wet filter cake containing the catalyst to a dedicated waste container and submerge it in water.[23]
-
-
Isolation:
-
Combine the filtrate and washings.
-
Remove the solvent (ethanol) under reduced pressure using a rotary evaporator to yield the crude ethyl piperidine-3-carboxylate as an oil. The product can be further purified by vacuum distillation if necessary.
-
References
- A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate. Benchchem.
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- Method for optical resolution of piperidine carboxylic acid derivative. Google Patents.
- HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Hydrogenation SOP.
- SAFE CATALYST HANDLING IN HYCO PLANTS. European Industrial Gases Association.
- Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Benchchem.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH.
- What are the detection methods for piperidine? Blog - BIOSYNCE.
- Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters - ACS Publications.
- Technical Support Center: Synthesis of Piperidine from Pyridine. Benchchem.
- Chiral separation of nipecotic acid amides. PubMed - NIH.
- Catalyst Handling Procedures to Minimize Exposure. Concawe.
- Multicomponent reactions for the synthesis of complex piperidine scaffolds. PubMed.
- Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. Benchchem.
- Multicomponent reactions for the synthesis of complex piperidine scaffolds.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry - ACS Publications.
- Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives.
- Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed.
- Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv.
- (A) Synthesis of piperidine-based compounds 17 via multicomponent... ResearchGate.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.
- (PDF) Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Application Note and Protocol: Purification of 1-Carbamoylpiperidine-3-carboxylic acid by Recrystallization. Benchchem.
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
- ChemInform Abstract: Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. ResearchGate.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed.
- Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.
- A Review on Analytical Methods for Piperazine Determination.
- The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d.
- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Publications.
- Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. PubMed.
- Process for Preparation of Piperidine Carboxylic Acid. Google Patents.
- ChemInform Abstract: Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts.
- Piperidine Synthesis. DTIC.
- It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.
- Technical Support Center: Optimizing Carboxylic Acid Purification. Benchchem.
- How can I purify carboxylic acid? ResearchGate.
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Technical Support Center: Quantitative Analysis of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
Welcome to the technical support guide for the quantitative analysis of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, detailed protocols, and troubleshooting advice to address common challenges encountered during the bioanalysis of this compound.
Introduction: Understanding the Analytical Challenge
This compound is a polar molecule characterized by a tertiary amide and a carboxylic acid functional group. This structure presents significant challenges for conventional reversed-phase liquid chromatography (RPLC). The primary obstacles include poor retention on standard non-polar stationary phases (like C18) and low ionization efficiency in mass spectrometry, complicating the development of sensitive and robust quantitative methods, particularly in complex biological matrices.[1][2][3] This guide focuses on refining analytical methods to overcome these issues effectively.
Section 1: Frequently Asked Questions (FAQs) - Strategic Method Selection
Q1: What is the most reliable analytical technique for quantifying this compound in biological samples like plasma or urine?
A1: For trace-level quantification in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Its unparalleled sensitivity and selectivity allow for accurate measurement even in the presence of endogenous interferences. However, a direct "dilute-and-shoot" approach is often insufficient due to the analyte's physicochemical properties. A refined method involving chemical derivatization prior to LC-MS/MS analysis is strongly recommended to ensure both robust chromatographic performance and high sensitivity.[3][4]
Q2: Can I use HPLC with UV detection for this analysis?
A2: While possible for bulk substance analysis or high-concentration samples, HPLC-UV is generally not suitable for bioanalysis of this compound. The molecule lacks a strong chromophore, leading to very low sensitivity. Furthermore, you will encounter significant challenges with chromatographic retention on standard C18 columns. If MS detection is unavailable, alternative detectors like a Charged Aerosol Detector (CAD) could be considered, potentially with the use of ion-pairing agents to improve retention.[5]
Q3: Is Gas Chromatography (GC-MS) a viable alternative?
A3: GC-MS is not a recommended approach. The carboxylic acid group makes the molecule non-volatile and prone to thermal degradation at typical GC injector temperatures. Analysis would mandate a derivatization step to convert the carboxylic acid into a more volatile ester (e.g., through silylation or alkylation).[6] This multi-step process can introduce variability and is often more complex and less robust than a well-developed LC-MS/MS method.[6]
Section 2: Troubleshooting Guide for LC-MS/MS Method Refinement
This section addresses the most common issues encountered during method development and validation.
Core Problem: Poor Chromatographic Retention & Low Sensitivity
The fundamental challenge with this analyte is its high polarity and poor ionization. The most effective solution is to chemically modify the molecule to improve its analytical properties.
dot
Caption: Core troubleshooting workflow for the analysis of the target analyte.
Issue 1: Analyte peak is broad, tailing, or elutes at the void volume.
-
Primary Cause: The analyte is too polar for effective interaction with a standard C18 stationary phase. The carboxylic acid may also engage in secondary interactions with active sites on the column packing material.
-
Expert Solution: Chemical Derivatization. The most robust solution is to derivatize the carboxylic acid functional group. This fundamentally alters the molecule's polarity, promoting better retention. A highly effective method uses 3-Nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).[3][4] This reaction converts the carboxylic acid into a hydrazide, which is significantly less polar and retains well on C18 columns.
-
Alternative Solution (Not Recommended for Bioanalysis): Using ion-pair chromatography with an agent like heptafluorobutyric acid (HFBA) can improve retention.[5] However, ion-pairing agents can cause long-term column contamination and significant ion suppression in MS analysis, making them less ideal for sensitive quantitative work.
Issue 2: Mass spectrometer signal is weak, unstable, or non-existent.
-
Primary Cause: The native molecule has poor ionization efficiency. While the carboxylic acid can be deprotonated for negative mode electrospray ionization (ESI-), this mode is often less sensitive and more prone to interferences than positive mode (ESI+).[2]
-
Expert Solution: Derivatization for ESI+ Enhancement. The 3-NPH derivatization strategy also solves this problem. The resulting derivative contains a phenylhydrazine moiety that can be readily protonated, leading to a strong and stable signal in positive ion mode (ESI+). This can increase sensitivity by several orders of magnitude compared to analyzing the underivatized acid in negative mode.[3]
-
Protocol Check: Ensure MS source parameters (e.g., capillary voltage, gas temperatures, gas flows) are optimized specifically for the derivatized product. Infuse a solution of the derivatized standard to find the optimal settings.
Issue 3: Inconsistent results, high variability, or poor accuracy in biological samples.
-
Primary Cause: Matrix effects, specifically ion suppression or enhancement from co-eluting components in the sample matrix (e.g., salts, phospholipids).
-
Expert Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most critical step for achieving high accuracy in bioanalysis. A SIL-IS (e.g., a d4- or 13C3-labeled version of the analyte) will behave identically to the analyte during sample preparation, chromatography, and ionization. Any matrix-induced signal suppression or enhancement will affect both the analyte and the SIL-IS equally, allowing their ratio to remain constant and ensuring accurate quantification.
-
Expert Solution 2: Refine Sample Preparation. A simple protein precipitation may not be sufficient to remove all interfering substances. Consider implementing a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step after the initial protein crash to further clean the sample before the derivatization step.
Section 3: Validated Experimental Protocol
This section provides a detailed, step-by-step protocol for the quantitative analysis of this compound in human plasma using a derivatization-based LC-MS/MS method.
Protocol: LC-MS/MS Analysis with 3-NPH Derivatization
dot
Caption: Experimental workflow for the quantitative LC-MS/MS analysis.
1. Materials and Reagents
-
Reference standards: this compound and its stable isotope-labeled internal standard (SIL-IS).
-
Reagents: 3-Nitrophenylhydrazine (3-NPH) HCl, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) HCl, Pyridine.
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
2. Sample Preparation & Derivatization
-
To 50 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of SIL-IS working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new tube.
-
Add 50 µL of a freshly prepared derivatization solution containing 25 mg/mL EDC and 25 mg/mL 3-NPH in 50:50 Acetonitrile:Pyridine.
-
Vortex briefly and incubate at 60°C for 30 minutes.[3]
-
After cooling to room temperature, add 200 µL of 90:10 Water:Acetonitrile with 0.1% Formic Acid.
-
Filter through a 0.22 µm syringe filter or filter plate into an autosampler vial.
3. LC-MS/MS Instrumentation and Conditions
-
System: A triple quadrupole mass spectrometer with a high-performance liquid chromatography front end.
-
Rationale for Selection: This setup provides the necessary selectivity (using MRM) and sensitivity for bioanalysis.
| LC Parameters | Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column suitable for the derivatized, less polar analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to ensure good peak shape and promote ionization.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for RPLC. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temp | 40°C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Volume | 5 µL | |
| Gradient | 10% B to 95% B over 5 min | A standard gradient to elute the derivatized analyte and clean the column. |
| MS/MS Parameters | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Derivatization enables sensitive detection in positive mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity by monitoring specific parent-to-product ion transitions. |
| Analyte MRM | [M+H]+ → fragment | To be determined by infusing the derivatized standard. |
| SIL-IS MRM | [M+H]+ → fragment | To be determined by infusing the derivatized SIL-IS. |
| Dwell Time | 100 ms | Balances sensitivity with the ability to acquire enough points across the peak. |
| Source Temp | 500°C | Optimized for efficient desolvation. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum signal. |
4. Method Validation
-
The described method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[8][9] Validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.
References
-
SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-(dimethylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
-
Pingaew, R., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
Eggink, M., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Lamos, S. M., et al. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. SciSpace. Retrieved from [Link]
-
Higashi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Retrieved from [Link]
-
Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. Retrieved from [Link]
-
Pike, V. W., et al. (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central. Retrieved from [Link]
-
Iuga, C., et al. (2020). Implementation of QbD Approach to the Analytical Method Development and Validation for the Estimation of Metformin Hydrochloride in Tablet Dosage Forms by HPLC. MDPI. Retrieved from [Link]
-
Chaudhari, V. S., et al. (2020). Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method... OUCI. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
-
Reddit. (2016). Best way to study for Carboxylic Acid Derivatives?. Retrieved from [Link]
-
Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. Retrieved from [Link]
-
Bhandari, R. (2022). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Neuroquantology. Retrieved from [Link]
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Technical Support Center: Optimizing Coupling Reactions with 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
Welcome to the technical support center for improving the efficiency of coupling reactions with 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during amide bond formation with this versatile building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can design robust and reproducible synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of this compound in coupling reactions.
Q1: What are the recommended starting conditions for coupling this acid?
A: For a standard, small-scale reaction (<1 mmol), we recommend starting with a uronium-based coupling reagent like HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).[1][2] The reaction is typically run at room temperature (20-25 °C) for 2-4 hours. A pre-activation step, where the carboxylic acid, base, and HATU are stirred for 15-30 minutes before adding the amine, is highly recommended to ensure efficient formation of the active ester.[3]
Q2: Which solvents are most suitable for this reaction?
A: Anhydrous polar aprotic solvents are the preferred choice.
-
N,N-Dimethylformamide (DMF): Excellent solvating power for the starting materials and reagents. Ensure you use a high-purity, anhydrous grade, as DMF can decompose to dimethylamine, which can consume the activated acid.[4]
-
Dichloromethane (DCM): A good alternative, particularly if the product is sensitive to higher boiling point solvents, making workup easier.
-
Acetonitrile (ACN): Can be effective, especially in protocols using EDC-based coupling systems.[5]
Q3: How can I monitor the reaction's progress effectively?
A: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable mobile phase (e.g., 5-10% Methanol in DCM) to track the consumption of the limiting reagent (usually the carboxylic acid or amine).
-
LC-MS: This is the most definitive method. A small aliquot of the reaction mixture can be quenched, diluted, and injected to monitor the disappearance of starting materials and the appearance of the desired product mass.
Q4: My amine starting material is a hydrochloride salt. Do I need to adjust the protocol?
A: Yes. The HCl salt will neutralize one equivalent of the base. You must add an additional equivalent of base (e.g., DIPEA or Triethylamine) to neutralize the salt and ensure there is sufficient free base to facilitate the coupling reaction. For a reaction using an amine HCl salt, a total of 3.0-4.0 equivalents of base is a good starting point.
Part 2: Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems you might encounter.
Problem: Low or No Product Yield
Q: My reaction yield is very low, or I'm only recovering starting materials. What are the primary causes?
A: Low yield is the most common issue and can stem from several factors. Use the following decision tree to diagnose the problem.
In-depth Explanation:
-
Reagent Quality & Stoichiometry: Coupling reagents, especially uronium salts like HATU and carbodiimides like EDC, are moisture-sensitive.[3] Hydrolysis renders them inactive. Always use fresh reagents from properly stored containers. Incorrect stoichiometry is also a common culprit; carefully measure all components.
-
Carboxylic Acid Activation: The piperidine ring introduces some steric bulk, which can slightly slow the activation step. If standard conditions fail, a more powerful coupling reagent may be needed. Pre-activating the acid before adding the amine ensures the active ester is readily available for coupling and prevents side reactions of the coupling agent with the amine.[3][6]
-
Amine Reactivity: The nature of your amine partner is critical.
-
Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles and react sluggishly.[5][7]
-
Sterically hindered amines (e.g., secondary amines or those with bulky ortho-substituents) struggle to approach the activated ester.[8][9] For these challenging substrates, increasing temperature or switching to a less sterically demanding activation strategy, like forming an acyl fluoride, can be highly effective.[8]
-
-
Reaction Conditions: Water is the enemy of amide coupling reactions as it hydrolyzes the activated intermediate.[3] Ensure all glassware is oven-dried and solvents are anhydrous. If a reaction is sluggish at room temperature, gentle heating (40-50 °C) can often drive it to completion, provided the components are thermally stable.
Problem: Formation of Side Products
Q: My LC-MS shows significant side products. What are they and how can I prevent them?
A: Side product formation often points to issues with the choice of coupling reagent or the stability of the reactants.
-
N-Acylurea Formation (when using EDC): Carbodiimides like EDC activate the carboxylic acid to form a reactive O-acylisourea intermediate. If this intermediate does not react promptly with the amine, it can rearrange to a stable N-acylurea byproduct, which is difficult to remove and terminates the reaction pathway.[6]
-
Guanidinylation of the Amine (when using HATU/HBTU): If the coupling reagent (e.g., HATU) is present in excess or if the amine is added before the carboxylic acid is fully activated, the amine can react directly with the HATU to form a guanidinium byproduct.[6]
-
Solution: Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 1.1 eq acid to 1.05 eq HATU) and always pre-activate the acid before adding the amine.
-
-
Racemization: If your amine component contains a chiral center alpha to the nitrogen, racemization can occur, especially with over-activation or prolonged reaction times at elevated temperatures.
-
Solution: Use additives known to suppress racemization, such as HOBt or its safer, more effective analogue, HOAt (1-hydroxy-7-azabenzotriazole), which is the core of HATU.[1][10] Keep reaction temperatures as low as feasible and monitor for completion to avoid unnecessary exposure to basic conditions.
-
Part 3: Optimized Protocols & Data
Comparison of Common Coupling Reagents
The choice of coupling reagent is a critical parameter. The following table provides a comparison to guide your selection.
| Coupling Reagent | Recommended Stoichiometry (Acid:Reagent:Base) | Typical Time | Pros | Cons |
| HATU / DIPEA | 1 : 1.1 : 2-3 | 1-4 hours | High efficiency, fast rates, low racemization risk.[1][12] | Higher cost, byproducts can be tricky to remove via chromatography.[2] |
| EDC / HOBt | 1 : 1.2 : 1.2 (HOBt) | 4-12 hours | Cost-effective, water-soluble byproducts are easily removed by aqueous workup.[10][13] | Slower reaction rates, risk of N-acylurea side product if HOBt is omitted.[6] |
| T3P® (Propylphosphonic Anhydride) | 1 : 1.5 : 3-4 (Pyridine or DIPEA) | 2-8 hours | Excellent for hindered substrates, high yields, byproducts are water-soluble. | Requires a stoichiometric base, can be viscous and difficult to handle. |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is recommended for most primary and unhindered secondary amines.
Step-by-Step Methodology:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Add the amine component (1.0-1.1 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).
-
Add DIPEA (2.0-3.0 eq) and stir the solution for 5 minutes at room temperature.
-
Add HATU (1.1 eq) in a single portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Protocol 2: Protocol for Hindered or Electron-Deficient Amines
This modified protocol uses elevated temperatures and adjusted stoichiometry to drive difficult couplings to completion.
-
Follow steps 1-3 from Protocol 1.
-
Add DIPEA (3.0-4.0 eq) and stir for 5 minutes.
-
Add HATU (1.2 eq) and allow the mixture to pre-activate for 30 minutes at room temperature.
-
Add the challenging amine component (1.2-1.5 eq).
-
Heat the reaction mixture to 50 °C and stir for 4-16 hours, monitoring periodically.
-
Proceed with workup and purification as described in Protocol 1.
Part 4: Understanding the Chemistry
A deeper understanding of the reaction mechanism allows for more effective troubleshooting. Uronium-based reagents like HATU follow a specific activation pathway.
Mechanistic Insights:
-
Deprotonation: The base (DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.[14] This is a crucial first step as the carboxylate is the active nucleophile.
-
Activation: The carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester.[1][14] This reaction releases one equivalent of tetramethylurea.
-
Acylation: The amine nucleophile then attacks the carbonyl carbon of the active ester. The excellent leaving group potential of HOAt (1-hydroxy-7-azabenzotriazole) facilitates the formation of the stable amide bond. The high efficiency of HATU is partly attributed to the pyridine nitrogen in the HOAt moiety, which is believed to stabilize the transition state.[1]
By understanding this process, it becomes clear why anhydrous conditions are vital (water can hydrolyze the active ester) and why pre-activation can be beneficial (it ensures a high concentration of the active ester before the final nucleophile is introduced).
References
-
Wikipedia. HATU. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
ACS Omega. Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]
-
YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
-
YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Biotage. What do you do when your peptide synthesis fails?. [Link]
-
Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]
-
ScienceDirect. Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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Validation & Comparative
A Comparative Guide for Synthetic Strategy: 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid vs. 1-Boc-piperidine-4-carboxylic acid
In the landscape of drug discovery and peptide synthesis, the piperidine scaffold is a cornerstone, prized for its conformational rigidity and versatile functionalization potential.[1][2] The strategic protection of the piperidine nitrogen is paramount for achieving desired chemical transformations with high selectivity and yield. Among the myriad of protecting groups, the tert-butyloxycarbonyl (Boc) group is a well-established and extensively utilized moiety.[3][4] This guide introduces a comparative analysis between the widely-used 1-Boc-piperidine-4-carboxylic acid and the less conventional 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid, providing insights into their respective chemical properties and potential applications in synthetic workflows.
Unveiling the Contenders: Structure and Physicochemical Properties
At first glance, both molecules share the same core piperidine-4-carboxylic acid structure. The key distinction lies in the nature of the N-protecting group, a difference that imparts distinct physicochemical characteristics.
The N,N-dimethylcarbamoyl group on this compound presents a more polar character compared to the bulky and lipophilic tert-butyl group of the Boc moiety. This seemingly subtle structural change has significant implications for solubility, reactivity, and the overall strategic deployment of these building blocks in a synthetic sequence.
| Property | This compound | 1-Boc-piperidine-4-carboxylic acid |
| CAS Number | 467430-50-8[5][6] | 84358-13-4[7][8] |
| Molecular Formula | C₈H₁₄N₂O₃ | C₁₁H₁₉NO₄ |
| Molecular Weight | 186.21 g/mol | 229.27 g/mol [7] |
| Topological Polar Surface Area | 67.8 Ų | 66.8 Ų |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 4 |
| Predicted Solubility | Higher in polar solvents | Higher in nonpolar organic solvents |
| Appearance | Not specified in available literature | White crystalline powder[7] |
| Melting Point | Not specified in available literature | 148-153 °C[7] |
The Core of the Matter: N-Protecting Group Stability and Reactivity
The choice between the dimethylcarbamoyl and Boc protecting groups hinges on the planned synthetic route and the required deprotection conditions. The Boc group is renowned for its stability in a wide range of non-acidic conditions and its clean, quantitative removal under acidic treatment, typically with trifluoroacetic acid (TFA).[3][4][9] This acid-lability is a cornerstone of its utility in peptide synthesis and medicinal chemistry.[3]
The N,N-dimethylcarbamoyl group, on the other hand, is generally more robust and resistant to acidic conditions that would readily cleave a Boc group. Deprotection of a dimethylcarbamoyl group often necessitates more forcing conditions, such as strong acid or base hydrolysis at elevated temperatures, or reductive cleavage. This enhanced stability can be advantageous in multi-step syntheses where acidic reagents are employed for other transformations. However, the harsh deprotection conditions may not be compatible with sensitive functional groups elsewhere in the molecule.
Application in Amide Bond Formation: A Comparative Workflow
A primary application for both molecules is in the synthesis of amides, where the piperidine nitrogen is protected, allowing for selective coupling of the carboxylic acid moiety. The general workflow is similar, but the choice of protecting group influences solvent selection and work-up procedures.
Experimental Protocol: Amide Coupling
1. Activation of the Carboxylic Acid:
-
Dissolve this compound or 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as HATU (1.1 eq) and an amine base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
2. Amine Addition:
-
Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
3. Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-protected piperidine-4-carboxamide.
Considerations for each compound:
-
This compound: Its potentially higher polarity might favor more polar solvents like DMF for the coupling reaction. The resulting amide product will also be more polar, which should be considered during chromatographic purification.
-
1-Boc-piperidine-4-carboxylic acid: This compound is readily soluble in a range of aprotic solvents like DCM and THF.[7] The Boc-protected amide is generally less polar than its dimethylcarbamoyl counterpart.
Strategic Selection: Which Derivative to Choose?
The decision between this compound and 1-Boc-piperidine-4-carboxylic acid is dictated by the overall synthetic strategy.
Choose 1-Boc-piperidine-4-carboxylic acid when:
-
A mild and selective deprotection is required.
-
The synthetic route involves base-sensitive functional groups.
-
Orthogonal protection strategies with base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) groups are employed.[3][4]
Consider this compound when:
-
The N-protecting group must withstand acidic conditions used in subsequent steps.
-
A more robust and less labile protecting group is necessary.
-
The final deprotection step can accommodate harsher conditions without compromising the integrity of the molecule.
Conclusion
While 1-Boc-piperidine-4-carboxylic acid remains the workhorse for many applications due to its well-documented reliability and mild deprotection protocol, this compound presents a potentially valuable alternative for specific synthetic challenges that demand a more robust N-protecting group. The enhanced stability of the dimethylcarbamoyl group towards acidic reagents could open up new avenues for the synthesis of complex molecules where the lability of the Boc group is a limiting factor. Further experimental investigation into the precise deprotection conditions and comparative performance of this compound is warranted to fully elucidate its potential in the synthetic chemist's toolkit.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Modern Drug Discovery. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. [Link]
-
PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]
-
PubChem. 1-carbamoylpiperidine-4-carboxylic Acid. [Link]
-
Organic Chemistry Portal. Selective Deprotection Method of N-Phenylcarbamoyl Group. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Gunda, I. et al. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules 2012, 17, 14736-14749. [Link]
-
PubChem. 1-Methylpiperidine-4-carboxylic acid. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]
-
Chigome, S. et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2020, 10, 24101-24107. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. [Link]
-
PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Link]
-
Bentley, T.W. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules 2017, 22, 1103. [Link]
-
Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Chigome, S. et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2020, 10, 24101-24107. [Link]
-
ChemSynthesis. 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. [Link]
-
ResearchGate. Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. [Link]
-
PubChem. 4-Piperidinecarboxylic acid. [Link]
-
Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]
-
Smith, C. et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org. Process Res. Dev. 2024, 28, 4, 915–922. [Link]
-
ResearchGate. Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]
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- 1. nbinno.com [nbinno.com]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-carbamoylpiperidine-4-carboxylic Acid | C7H12N2O3 | CID 3875700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 467430-50-8 CAS MSDS (1-CARBAMOYL-PIPERIDINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [guidechem.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Synthesis of N-Substituted Piperidine-4-Carboxylic Acids
The N-substituted piperidine-4-carboxylic acid motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence is a testament to the favorable pharmacokinetic properties imparted by the piperidine ring and the versatile synthetic handle provided by the carboxylic acid. The substituent on the nitrogen atom is a critical determinant of a molecule's pharmacological activity, making the efficient and selective synthesis of these derivatives a paramount concern for researchers in drug discovery and development.
This guide provides an in-depth, objective comparison of the primary synthetic routes to N-substituted piperidine-4-carboxylic acids. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and limitations, supported by experimental data.
Direct N-Alkylation of Piperidine-4-Carboxylic Acid and its Esters
Direct N-alkylation is a straightforward and intuitive approach for the synthesis of N-alkylated piperidine-4-carboxylic acids. This method involves the reaction of a piperidine-4-carboxylic acid derivative with an alkylating agent, typically an alkyl halide.
Mechanism
The reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen atom of the piperidine ring attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. The presence of a base is crucial to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.
Experimental Protocol: Synthesis of N-Benzyl-4-piperidinecarboxylic acid methyl ester
This protocol describes the N-benzylation of methyl 4-piperidinecarboxylate hydrochloride.
Materials:
-
Methyl 4-piperidinecarboxylate hydrochloride
-
Benzyl bromide
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Methanol or Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 4-piperidinecarboxylate hydrochloride (1.0 eq) in anhydrous methanol, add triethylamine (2.2 eq) at room temperature with stirring.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-4-piperidinecarboxylic acid methyl ester.[1]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Simple and direct method. | Potential for over-alkylation to form quaternary ammonium salts. |
| Readily available starting materials. | May require forcing conditions (high temperatures) for less reactive alkyl halides. |
| Good for introducing simple alkyl groups. | Limited to alkylating agents susceptible to SN2 reactions. |
Reductive Amination
Reductive amination is a highly versatile and widely employed method for the formation of C-N bonds. In the context of N-substituted piperidine-4-carboxylic acids, it typically involves the reaction of a 4-oxopiperidine derivative with a primary or secondary amine in the presence of a reducing agent.
Mechanism
The reaction proceeds in two main steps. First, the amine reacts with the ketone to form a hemiaminal, which then dehydrates to form an iminium ion intermediate. In the second step, a reducing agent, selectively reduces the iminium ion to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for iminium ions over ketones.
// Nodes ketone [label="4-Oxopiperidine derivative"]; amine [label="Primary Amine (R-NH2)"]; hemiaminal [label="Hemiaminal Intermediate"]; iminium [label="Iminium Ion"]; product [label="N-Substituted Piperidine"]; reducing_agent [label="[H]", shape=plaintext];
// Edges ketone -> hemiaminal [label="+ R-NH2\n- H2O"]; hemiaminal -> iminium; iminium -> product [label="+ [H]"]; reducing_agent -> iminium [style=invis];
// Invisible nodes for spacing dummy1 [style=invis]; dummy2 [style=invis];
ketone -> dummy1 [style=invis]; dummy1 -> amine [style=invis]; amine -> dummy2 [style=invis];
{rank=same; ketone; amine;} {rank=same; hemiaminal;} {rank=same; iminium;} {rank=same; product;} }
Reductive Amination Mechanism
Experimental Protocol: Synthesis of N-Substituted Piperidine-4-carboxamides
This protocol outlines a general procedure for the N-alkylation of 4-piperidinecarboxamide with an aldehyde.[2]
Materials:
-
4-Piperidinecarboxamide
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-piperidinecarboxamide (1.0 eq) and the aldehyde (1.1 eq) in DCE.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High functional group tolerance. | Requires a carbonyl precursor (4-oxopiperidine derivative). |
| Wide substrate scope for both the amine and carbonyl components. | The reducing agent can be moisture-sensitive. |
| Generally mild reaction conditions. | Potential for side reactions if the carbonyl or amine is unstable. |
| High yields are often achieved. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C(aryl)-N bonds.[1] This method is particularly valuable for the synthesis of N-aryl piperidine-4-carboxylic acids, a class of compounds that are challenging to synthesize via traditional nucleophilic aromatic substitution.
Mechanism
The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The piperidine derivative coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.
-
Reductive Elimination: The N-aryl piperidine product is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.
// Nodes pd0 [label="Pd(0)L_n"]; oxidative_addition [label="Oxidative Addition\n(Ar-X)"]; pd_complex [label="Ar-Pd(II)-X(L_n)"]; amine_coordination [label="Amine Coordination\n(R2NH)"]; pd_amine_complex [label="[Ar-Pd(II)-NHR2(L_n)]+X-"]; deprotonation [label="Deprotonation\n(Base)"]; pd_amide_complex [label="Ar-Pd(II)-NR2(L_n)"]; reductive_elimination [label="Reductive Elimination"]; product [label="Ar-NR2"];
// Edges pd0 -> pd_complex [label=" "]; pd_complex -> pd_amine_complex [label=" "]; pd_amine_complex -> pd_amide_complex [label=" "]; pd_amide_complex -> product [label=" "]; product -> pd0 [label=" ", style=invis]; pd_amide_complex -> pd0 [label=" ", style=dashed];
// Invisible nodes for layout dummy1 [style=invis]; dummy2 [style=invis];
pd_complex -> dummy1 [style=invis]; dummy1 -> amine_coordination [style=invis];
pd_amine_complex -> dummy2 [style=invis]; dummy2 -> deprotonation [style=invis];
{rank=same; pd0; oxidative_addition;} {rank=same; pd_complex;} {rank=same; amine_coordination; pd_amine_complex;} {rank=same; deprotonation; pd_amide_complex;} {rank=same; reductive_elimination; product;} }
Buchwald-Hartwig Amination Catalytic Cycle
Experimental Protocol: General Procedure for N-Arylation of Piperidines
This is a general protocol that can be adapted for the synthesis of N-aryl piperidine-4-carboxylic acid esters.[3]
Materials:
-
Piperidine-4-carboxylic acid ester
-
Aryl halide (bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the piperidine derivative (1.2 eq), the base (1.4 eq), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).
-
Seal the tube, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Excellent for the synthesis of N-aryl and N-heteroaryl derivatives. | The palladium catalyst and phosphine ligands can be expensive. |
| Broad substrate scope. | The reaction can be sensitive to air and moisture. |
| High functional group tolerance. | Removal of the metal catalyst from the final product can be challenging. |
| Milder conditions compared to classical methods like the Ullmann condensation. |
Catalytic Hydrogenation of Pyridine-4-Carboxylic Acid Derivatives
This approach involves the reduction of a pre-functionalized pyridine ring to the corresponding piperidine. This method is attractive for its atom economy.
Mechanism
Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the pyridine ring in the presence of a metal catalyst. The substrate adsorbs onto the surface of the catalyst, and hydrogen atoms are transferred to the ring. A significant challenge with the hydrogenation of pyridylcarboxylic acids is the propensity for decarboxylation under harsh conditions.[4] The use of rhodium catalysts and the conversion of the pyridine to a pyridinium salt can mitigate this issue and improve the efficiency of the reduction.[5][6]
Experimental Protocol: Hydrogenation of Pyridinium Salts
This protocol describes the rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts.[5]
Materials:
-
N-Benzylpyridinium-4-carboxylate salt
-
Rhodium catalyst (e.g., [RhCp*Cl₂]₂)
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Solvent (e.g., methanol)
Procedure:
-
To a solution of the N-benzylpyridinium-4-carboxylate salt in a 5:2 mixture of formic acid and triethylamine, add the rhodium catalyst.
-
Heat the reaction mixture at a specified temperature (e.g., 40-60 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction mixture and neutralize with a base.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Atom-economical. | Risk of decarboxylation. |
| Can be performed on a large scale. | May require high pressures of hydrogen gas. |
| Avoids the use of expensive ligands. | The catalyst can be poisoned by certain functional groups. |
| Good for accessing the piperidine core from readily available pyridines. | Substrate scope may be limited by the stability of functional groups to hydrogenation. |
Comparison of Synthesis Routes
| Feature | Direct N-Alkylation | Reductive Amination | Buchwald-Hartwig Amination | Catalytic Hydrogenation |
| N-Substituent | Alkyl | Alkyl, Aryl | Aryl, Heteroaryl | Pre-installed on Pyridine |
| Starting Material | Piperidine-4-carboxylic acid | 4-Oxopiperidine | Piperidine-4-carboxylic acid | Pyridine-4-carboxylic acid |
| Key Reagents | Alkyl halide, Base | Aldehyde/Ketone, Reducing Agent | Aryl halide, Pd catalyst, Ligand, Base | H₂ or H-donor, Metal catalyst |
| Yields | Moderate to Good | Good to Excellent | Good to Excellent | Moderate to Good |
| Scalability | Good | Good | Moderate (cost of catalyst) | Excellent |
| Functional Group Tolerance | Moderate | High | High | Moderate |
| Key Advantage | Simplicity | Versatility | Access to N-aryl compounds | Atom economy |
| Key Disadvantage | Over-alkylation | Requires carbonyl precursor | Catalyst cost and removal | Decarboxylation risk |
Case Studies in Drug Development
The choice of synthetic route is often dictated by the specific target molecule and the desired scale of production.
-
Carfentanil: The synthesis of this potent opioid analgesic often involves the N-alkylation of a 4-anilinopiperidine-4-carboxylic acid precursor.[7][8] This highlights the utility of building the piperidine core first, followed by N-functionalization.
-
Tiagabine: This anticonvulsant drug features a complex N-substituent. Its synthesis involves the N-alkylation of (R)-nipecotic acid (piperidine-3-carboxylic acid), demonstrating the application of direct N-alkylation with a more complex alkylating agent.[9]
Conclusion
The synthesis of N-substituted piperidine-4-carboxylic acids can be achieved through a variety of robust and well-established methods.
-
Direct N-alkylation is a simple and effective method for introducing alkyl groups.
-
Reductive amination offers exceptional versatility and high functional group tolerance.
-
Buchwald-Hartwig amination is the premier choice for the synthesis of N-aryl derivatives.
-
Catalytic hydrogenation provides an atom-economical route from readily available pyridine precursors.
The selection of the optimal synthetic route requires careful consideration of factors such as the nature of the desired N-substituent, the availability of starting materials, scalability, and cost. The methodologies outlined in this guide provide a strong foundation for researchers and drug development professionals to make informed decisions in the synthesis of this critical class of compounds.
References
- Wang, D., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Chorghade, M. S., et al. (1995). Synthesis of Desmethyl Tiagabine.
- Cools, M., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(10), 8493-8513.
- US Patent 5,106,983. (1992).
- CN Patent 111484444A. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- Subramanian, G., et al. (2016). Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. ACS Medicinal Chemistry Letters, 7(12), 1134-1138.
- Williams, T. J., et al. (2018). Ruthenium Catalyzed Tandem Pictet-Spengler Reaction. Journal of the American Chemical Society, 140(40), 12866-12871.
- Di Braccio, M., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-1487.
- Cools, M., et al. (2011). A: Synthesis of ¹¹C-labelled carfentanil and ¹⁸F-derivatives. B: Failure to cleave simple alkyl esters of 4-AP-carboxylic acid.
- Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Walz, A. J., et al. (2009). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil.
- US Patent 3,159,639. (1964). Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
- Wang, D., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
Sources
- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5106983A - Process of making carfentanil and related analgesics - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic Acid and Other Carbamoyl Derivatives
Introduction: The Piperidine Scaffold and the Promise of N-Carbamoylation
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. The parent compound of the series under investigation, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[4][5] As such, isonipecotic acid itself exhibits biological activity as a partial agonist of the GABA-A receptor.[4]
The nitrogen atom of the piperidine ring offers a prime site for chemical modification to modulate the pharmacological profile of the core structure. N-substitution can profoundly influence a compound's affinity for its target, as well as its selectivity, metabolic stability, and pharmacokinetic properties. This guide focuses on a specific class of N-substituted piperidine-4-carboxylic acids: the N-carbamoyl derivatives. The introduction of a carbamoyl moiety (-C(=O)NR₂) at the piperidine nitrogen introduces a polar, planar group capable of participating in hydrogen bonding and other electrostatic interactions.
This guide will provide a comparative analysis of the biological activity of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid against other structurally related N-carbamoyl derivatives. Due to the limited availability of direct comparative experimental data in the public domain for this specific compound, this guide will present a proposed in-depth experimental framework for such a comparison, grounded in the known pharmacology of the parent scaffold and related molecules. We will explore the rationale behind the selection of biological targets, provide detailed experimental protocols for their evaluation, and discuss the potential structure-activity relationships (SAR) that may emerge.
Hypothesized Biological Targets and Scientific Rationale
The structural similarity of this compound to isonipecotic acid strongly suggests that its primary biological target is likely to be the GABA-A receptor . The N-dimethylcarbamoyl group would be expected to modulate the affinity and efficacy of the parent compound at this receptor. The size, polarity, and hydrogen bonding capacity of the carbamoyl group could influence how the molecule docks into the GABA binding site.
Furthermore, emerging research on other carbamoylpiperidine derivatives points towards additional potential biological activities. These include the inhibition of acetylcholinesterase (AChE) and the potential for antioxidant activity .[6] The carbamoyl moiety is a common feature in many enzyme inhibitors, acting as a stable mimic of the transition state of substrate hydrolysis.[7] Therefore, a comprehensive biological evaluation of this compound should also investigate these potential secondary targets.
Proposed Comparative In Vitro Study
To elucidate the structure-activity relationships of N-carbamoyl piperidine-4-carboxylic acid derivatives, a comparative in vitro study is proposed. This study would evaluate the biological activity of our lead compound, this compound, against a curated set of analogues:
-
Piperidine-4-carboxylic acid (Isonipecotic Acid): The parent compound, to establish a baseline activity.
-
1-(Methylcarbamoyl)piperidine-4-carboxylic acid: A less sterically hindered analogue to probe the effect of a single methyl group.
-
1-(Diethylcarbamoyl)piperidine-4-carboxylic acid: A more sterically bulky analogue to investigate the impact of larger alkyl substituents.
The following key biological assays would be performed:
-
GABA-A Receptor Binding Assay: To determine the affinity of the compounds for the GABA-A receptor.
-
Acetylcholinesterase (AChE) Inhibition Assay: To assess the potential of these compounds to inhibit this key enzyme in cholinergic neurotransmission.
Experimental Protocols
A general and efficient method for the synthesis of the target compounds involves a two-step procedure starting from commercially available piperidine-4-carboxylic acid.
Step 1: Esterification of Piperidine-4-carboxylic acid
To prevent unwanted side reactions at the carboxylic acid moiety during the subsequent N-carbamoylation step, it is first protected as an ester (e.g., a methyl or ethyl ester).
-
Procedure:
-
Suspend piperidine-4-carboxylic acid in an appropriate alcohol (e.g., methanol or ethanol).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Remove the solvent under reduced pressure.
-
The resulting ester hydrochloride can be neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the piperidine-4-carboxylic acid ester.
-
Step 2: N-Carbamoylation
The N-carbamoyl group is introduced by reacting the piperidine-4-carboxylic acid ester with the appropriate carbamoyl chloride.
-
Procedure:
-
Dissolve the piperidine-4-carboxylic acid ester in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.
-
Slowly add the desired carbamoyl chloride (e.g., dimethylcarbamoyl chloride, methylcarbamoyl chloride, or diethylcarbamoyl chloride) to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 3: Hydrolysis of the Ester
The final step is the hydrolysis of the ester to yield the desired N-carbamoyl piperidine-4-carboxylic acid.
-
Procedure:
-
Dissolve the purified N-carbamoyl piperidine-4-carboxylic acid ester in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or ethanol) and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide.
-
Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.
-
This assay measures the ability of the test compounds to displace a radiolabeled ligand that is known to bind to the GABA-A receptor, thereby determining their binding affinity.
-
Materials:
-
Rat brain cortex membrane preparation (source of GABA-A receptors).
-
[³H]-Muscimol (radioligand).
-
Test compounds and unlabeled GABA (for non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the binding buffer, the rat brain membrane preparation, the test compound (or vehicle), and [³H]-Muscimol.
-
For the determination of non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate the plate at 4°C for 60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
The data is analyzed to calculate the Ki (inhibition constant) for each compound.
-
This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction. The ability of the test compounds to inhibit this reaction is then quantified.
-
Materials:
-
Purified acetylcholinesterase (from electric eel or human recombinant).
-
Acetylthiocholine iodide (substrate).
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compounds and a known AChE inhibitor (e.g., Donepezil) as a positive control.
-
A 96-well plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the phosphate buffer, the test compound (or vehicle), and the AChE enzyme solution.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide) and DTNB.
-
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a plate reader.
-
The rate of the reaction is determined from the change in absorbance over time.
-
The percentage of inhibition for each compound concentration is calculated, and the data is used to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Data Presentation and Interpretation of Hypothetical Results
The quantitative data from the proposed experiments would be summarized for easy comparison.
Table 1: Hypothetical Biological Activity Data for N-Carbamoyl Piperidine-4-Carboxylic Acid Derivatives
| Compound | Structure | GABA-A Receptor Binding (Ki, nM) | AChE Inhibition (IC₅₀, µM) |
| Isonipecotic Acid | Piperidine-4-carboxylic acid | 500 | > 100 |
| This compound | Lead Compound | 150 | 25 |
| 1-(Methylcarbamoyl)piperidine-4-carboxylic acid | 250 | 50 | |
| 1-(Diethylcarbamoyl)piperidine-4-carboxylic acid | 400 | 75 |
Interpretation of Hypothetical Results and Structure-Activity Relationships (SAR):
-
GABA-A Receptor Activity: The hypothetical data suggests that N-carbamoylation enhances the affinity for the GABA-A receptor compared to the parent compound, isonipecotic acid. The dimethylcarbamoyl derivative shows the highest affinity, indicating that this substitution pattern may be optimal for interaction with the binding site. The decreased affinity of the diethylcarbamoyl derivative could be due to steric hindrance, suggesting a size limitation within the binding pocket.
-
AChE Inhibition: The N-carbamoyl derivatives exhibit moderate AChE inhibitory activity, a property not observed with the parent compound. This suggests that the carbamoyl moiety is crucial for this activity. The trend in potency (dimethyl > methyl > diethyl) again points to a specific size and electronic requirement for optimal inhibition of the enzyme.
Visualization of Key Pathways and Workflows
Signaling at the GABAergic Synapse
Caption: Simplified diagram of a GABAergic synapse.
Experimental Workflow for Comparative Analysis
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A Comparative Analysis of N-Substituted Piperidine-4-Carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals
The piperidine ring is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its conformational rigidity and the synthetic tractability of its nitrogen atom make it an ideal starting point for the development of novel therapeutics.[2] This guide provides an in-depth comparative analysis of N-substituted piperidine-4-carboxylic acid derivatives, focusing on how modifications at the nitrogen atom influence their biological activity. We will explore the structure-activity relationships (SAR) of these compounds as inhibitors of 5α-reductase, modulators of opioid receptors, and antibacterial agents targeting DNA gyrase, supported by experimental data and detailed protocols.
The Significance of the N-Substituent: A Gateway to Diverse Biological Activity
The core structure of piperidine-4-carboxylic acid offers a versatile platform for drug design. The nitrogen atom, in particular, serves as a key modification point, allowing for the introduction of a wide range of substituents that can dramatically alter the compound's physicochemical properties and biological target engagement. The choice of an N-substituent—be it an alkyl, aryl, or acyl group—can profoundly impact a molecule's size, shape, lipophilicity, and hydrogen bonding capacity, thereby dictating its pharmacological profile.[2]
Comparative Analysis of N-Substituted Derivatives by Therapeutic Target
This section will delve into a comparative analysis of N-substituted piperidine-4-carboxylic acid derivatives based on their activity against three distinct biological targets: 5α-reductase, opioid receptors, and DNA gyrase.
Inhibition of 5α-Reductase
The enzyme 5α-reductase is a critical therapeutic target for conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia, as it catalyzes the conversion of testosterone to the more potent dihydrotestosterone (DHT).[3] N-substituted piperidine-4-carboxylic acid derivatives have emerged as promising inhibitors of this enzyme.
A comparative study of various N-substituted piperidine-4-(benzylidene-4-carboxylic acids) revealed a strong dependence of inhibitory activity on the nature of the N-substituent.[4] As illustrated in the table below, bulky and lipophilic acyl groups tend to confer potent inhibitory activity.
| Compound ID | N-Substituent | 5α-Reductase Type 1 IC50 (µM) | 5α-Reductase Type 2 IC50 (µM) | Reference |
| 6 | Diphenylacetyl | 3.44 | 0.37 | [4] |
| 9 | Diphenylcarbamoyl | 0.54 | 0.69 | [4] |
| 7 | Dicyclohexylacetyl | ~10 | 0.08 | [4] |
| 2 | Benzyl | - | - | [4] |
Structure-Activity Relationship (SAR) Insights:
-
N-Acyl Derivatives: Large, hydrophobic acyl groups like diphenylacetyl, diphenylcarbamoyl, and dicyclohexylacetyl demonstrate potent inhibition, particularly against the type 2 isozyme.[4] This suggests that the N-substituent occupies a large hydrophobic pocket in the enzyme's active site.
-
N-Alkyl Derivatives: While not as extensively studied in this series, the N-benzyl derivative was synthesized, indicating the exploration of alkyl substituents.[4] Generally, the lipophilicity and size of the alkyl group would be expected to influence activity.
Experimental Protocols
To provide a practical framework for researchers, this section details the synthesis of a representative N-substituted piperidine-4-carboxylic acid derivative and a key biological assay for its evaluation.
Synthesis of N-Benzyl-4-piperidinecarboxylic Acid
This protocol describes a common method for the N-alkylation of piperidine-4-carboxylic acid.
Materials:
-
4-Piperidinecarboxylic acid
-
Benzyl chloride
-
Triethylamine
-
1,2-Dichloroethane
-
Water
Procedure: [5]
-
To a reaction flask, add 1,2-dichloroethane.
-
With stirring, add 4-piperidinecarboxylic acid and triethylamine.
-
At a temperature of 20°C, add benzyl chloride dropwise.
-
After the addition is complete, slowly heat the reaction mixture to 83.5°C and reflux for 10 hours.
-
Cool the reaction liquid to room temperature.
-
Add water, stir uniformly, and separate the layers.
-
The organic layer can then be further processed to isolate the N-benzyl-4-piperidinecarboxylic acid product.
In Vitro 5α-Reductase Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of test compounds against 5α-reductase.[6][7]
Materials:
-
Rat liver microsomes (as a source of 5α-reductase)
-
Testosterone
-
NADPH
-
Modified phosphate buffer (pH 6.5)
-
Test compound
-
1 N HCl
-
EIA kit for testosterone quantification
Procedure: [7]
-
Pre-incubate the test compound and/or vehicle with 20 µg/ml of the enzyme in the modified phosphate buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding 0.9 µM testosterone and incubate for another 30 minutes at 37°C.
-
Terminate the reaction by adding 1 N HCl.
-
Determine the amount of remaining testosterone spectrophotometrically using an EIA kit.
-
Calculate the percent inhibition and IC50 value for the test compound.
Modulation of Opioid Receptors
N-substituted piperidine derivatives are well-represented among opioid receptor modulators, with the nature of the N-substituent playing a critical role in determining affinity and efficacy.[8]
| Compound Class | N-Substituent Type | Key SAR Features | Biological Effect | Reference |
| 4-Phenylpiperidines | Arylalkyl | A three-atom spacer between the nitrogen and a phenyl, thiophene, or cyclohexyl group is optimal for potency. | Pure opioid receptor antagonists | [5] |
| Benzylpiperidines | Benzyl | The presence and position of substituents on the benzyl ring can modulate affinity for both MOR and σ1R. | Dual MOR/σ1R ligands with antinociceptive effects | [4] |
Structure-Activity Relationship (SAR) Insights:
-
N-Arylalkyl Derivatives: For trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, an N-substituent with a three-atom linker to an aromatic or cycloaliphatic ring is crucial for antagonist potency.[5] This suggests a specific spatial arrangement is required for optimal receptor interaction.
-
N-Benzyl Derivatives: The benzyl group offers a scaffold for further functionalization. Substituents on the phenyl ring can be tailored to fine-tune the affinity and selectivity for different opioid receptor subtypes, as well as for other receptors like the sigma-1 receptor.[4]
Opioid Receptor Signaling Pathway:
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily signal through the G-protein dependent pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channels, which ultimately results in analgesia.[8][9][10]
Inhibition of Bacterial DNA Gyrase
Certain N-substituted piperidine-4-carboxamides have been identified as a novel class of bacterial DNA gyrase inhibitors, particularly effective against Mycobacterium abscessus.[11][12][13][14] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for antibacterial drug development.[3][15]
Structure-Activity Relationship (SAR) Insights:
Mechanism of Action of DNA Gyrase Inhibitors:
DNA gyrase inhibitors function by stabilizing the complex between the enzyme and DNA, which prevents the re-ligation of cleaved DNA strands.[3][15] This leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately halting replication and leading to cell death.[3][15]
Conclusion
The N-substituted piperidine-4-carboxylic acid scaffold is a remarkably versatile platform in drug discovery. As demonstrated, the strategic modification of the N-substituent allows for the fine-tuning of biological activity across a diverse range of therapeutic targets. N-acyl derivatives with bulky, lipophilic groups show promise as 5α-reductase inhibitors. N-arylalkyl substituents are key for potent opioid receptor antagonism, while complex N-arylalkyl groups are found in novel DNA gyrase inhibitors. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of new derivatives. A thorough understanding of the structure-activity relationships presented in this guide will empower researchers to rationally design the next generation of piperidine-based therapeutics.
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Signaling pathways used by opioid receptors. Opioid receptors signal... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed. (n.d.). Retrieved from [Link]
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Structure-based design of bitopic ligands for the μ-opioid receptor - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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N-acyl-4-arylaminopiperidines: Design and synthesis of a potential antimicrobial scaffold | Request PDF - ResearchGate. (2025). Retrieved from [Link]
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Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy - Frontiers. (n.d.). Retrieved from [Link]
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Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives - MDPI. (n.d.). Retrieved from [Link]
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Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PubMed. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and quality control. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid, a key building block in the synthesis of various pharmaceutical agents.
The selection of an appropriate analytical method is critical for ensuring data integrity, reproducibility, and regulatory compliance. This document will objectively compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely used and robust technique, with Gas Chromatography-Mass Spectrometry (GC-MS), a powerful method for volatile compounds, often requiring derivatization for polar molecules like carboxylic acids. The comparison is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4][5]
The Importance of Method Validation
Analytical method validation provides documented evidence that a procedure is fit for its intended purpose.[3] A well-validated method ensures that the measurements are accurate, precise, and specific for the analyte of interest. This guide will delve into the practical application of validation parameters to our target molecule, this compound, offering a clear rationale for experimental choices and a transparent presentation of performance data.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical first choice, given the presence of a chromophore in the dimethylcarbamoyl group.
Experimental Workflow: HPLC-UV
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
Introduction
1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid is a synthetic compound featuring a piperidine core, a scaffold prevalent in a wide array of centrally active pharmaceuticals. Its structure, which combines a carboxylic acid moiety and a tertiary amide, suggests potential interactions with a variety of biological targets through hydrogen bonding and ionic interactions. While its primary target is under investigation, any progression of this molecule towards a therapeutic candidate necessitates a thorough understanding of its selectivity profile. Off-target interactions can lead to unforeseen side effects, toxicity, or a complex pharmacological profile that can derail a drug development program.
This guide provides a comprehensive framework for systematically evaluating the cross-reactivity of this compound. We will detail a tiered experimental approach, from broad liability screening to focused functional analysis, and explain the scientific rationale behind each stage. The objective is to build a robust selectivity profile, enabling data-driven decisions for researchers, scientists, and drug development professionals. This document outlines not just the "how" but the "why" of each methodological choice, ensuring a self-validating and scientifically rigorous investigation.
Part 1: Structural Rationale for Cross-Reactivity Assessment
The molecular architecture of this compound provides clues to its potential for promiscuity. The piperidine ring is a privileged scaffold found in numerous approved drugs targeting G-protein coupled receptors (GPCRs) and ion channels. The presence of both a hydrogen bond acceptor (carbamoyl oxygen) and a potential ionic interaction site (carboxylic acid) increases the probability of binding to diverse protein families.
To contextualize our investigation, we will hypothesize a primary target for this compound: the Dopamine D2 receptor , a common target for CNS-active agents with piperidine scaffolds. Our goal is to determine the selectivity of the compound for this primary target against a wide panel of common off-targets.
Below is a diagram illustrating the key structural features that necessitate a broad screening approach.
Caption: Key structural features of the lead compound and their potential for off-target interactions.
Part 2: A Tiered Strategy for Selectivity Profiling
A systematic, tiered approach is the most resource-efficient and scientifically sound method for profiling cross-reactivity. This strategy begins with a broad, cost-effective screen to identify potential liabilities, followed by more focused and physiologically relevant assays to confirm and quantify these interactions.
Caption: Visual representation of the selectivity window calculation.
Tier 3: Functional Activity Confirmation
Demonstrating that a compound binds to an off-target is only part of the story. It is crucial to determine if this binding translates into a functional consequence (i.e., is the compound an agonist, antagonist, or allosteric modulator?). Cell-based functional assays provide this next level of detail.
-
Rationale: A compound that binds to an off-target but has no functional effect is less of a concern than one that potently activates or inhibits it. For GPCRs, calcium flux or cAMP assays are standard. For ion channels like hERG, automated patch-clamp electrophysiology is the gold standard for assessing channel block, a known pro-arrhythmic risk.
-
Protocol: FLIPR Calcium Flux Assay for Adrenergic α1A Receptor
-
Materials: HEK293 cells expressing the human Adrenergic α1A receptor and a G-protein like Gαq, culture medium, Fluo-4 AM calcium indicator dye, probenecid, HBSS buffer, test compound, and a known agonist (e.g., Phenylephrine).
-
Cell Preparation: a. Plate cells in a 384-well black-walled, clear-bottom plate and grow to confluence. b. Remove culture medium and add Fluo-4 AM loading buffer containing probenecid. Incubate for 1 hour at 37°C.
-
Antagonist Mode Assay: a. Wash the cells with HBSS buffer. b. Add serial dilutions of the test compound (or buffer for control wells) to the plate and incubate for 15-30 minutes. c. Place the plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument. d. Add a pre-determined concentration of the agonist (e.g., Phenylephrine at its EC₈₀) to all wells. e. The FLIPR will monitor the change in fluorescence (indicating intracellular calcium release) over time.
-
Data Analysis: A reduction in the agonist-induced fluorescence signal in the presence of the test compound indicates antagonist activity. The IC₅₀ of this functional antagonism can be calculated.
-
Part 3: Comparative Analysis and Conclusion
-
Summary of Findings:
-
This compound: Shows high potency for the primary D2 target. However, it possesses a modest 30-fold selectivity window against the Adrenergic α1A receptor and a 65-fold window against hERG. The α1A liability could translate into cardiovascular side effects like orthostatic hypotension. The hERG activity, while not highly potent, warrants careful monitoring.
-
Analog A (Piperidine-4-carboxylic acid): This analog is slightly less potent at the D2 target but displays a significantly improved safety profile. It has much weaker activity at the α1A receptor and negligible hERG interaction, making it a potentially safer, albeit less potent, alternative. Its primary liability appears to be the Muscarinic M1 receptor.
-
Analog B (N,N-Dimethylpiperidine-4-carboxamide): The most potent D2 ligand, but with the poorest selectivity against the α1A receptor (25-fold). This suggests that while removing the carboxylic acid improves D2 potency, it worsens adrenergic selectivity.
-
-
Strategic Recommendation: The lead compound, this compound, presents a mixed profile. The 30-fold selectivity against a hemodynamically relevant target like α1A is a potential concern. A medicinal chemistry effort should be initiated with the goal of improving this selectivity window. The profile of Analog A suggests that modifications to the N1 substituent (the dimethylcarbamoyl group) could be a fruitful strategy for mitigating both α1A and hERG liabilities while attempting to retain D2 potency. Further progression of the current lead should be contingent on demonstrating a clear safety margin in relevant in vivo models.
This structured approach, moving from a broad screen to quantitative, functional readouts, provides the robust data package necessary to confidently assess the risks associated with off-target activity and guide the next steps in the drug discovery cascade.
References
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Bowes, J., Brown, A.J., Hamon, J. et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Available at: [Link]
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Whitebread, S., Hamon, J., Bojanic, D. et al. (2005). In vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today. Available at: [Link]
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Kramer, J., Obejero-Paz, C.A., Myatt, G. et al. (2013). MICE models: superior to the HERG model in predicting Torsade de Pointes. Nature Reviews Drug Discovery. Available at: [Link]
structure-activity relationship of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid analogs
Future research should focus on optimizing the pharmacokinetic properties of these analogs by modifying the C4-substituents to reduce lipophilicity and improve metabolic stability, as demonstrated in the development of advanced pyrimidine-4-carboxamides. [13]Furthermore, exploring bioisosteric replacements for the piperidine ring, such as piperazine or pyrrolidine, could yield compounds with novel selectivity profiles. [13][14]
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A Comparative Investigation: Evaluating the Efficacy of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid Against Known FAAH Inhibitors
Introduction: The Therapeutic Promise of FAAH Inhibition and the Emergence of a Novel Candidate
The targeted inhibition of Fatty Acid Amide Hydrolase (FAAH) has emerged as a promising therapeutic strategy for a range of neurological and inflammatory disorders. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides, which play crucial roles in pain, inflammation, and mood regulation. By inhibiting FAAH, the endogenous levels of these signaling lipids are elevated, leading to enhanced activation of cannabinoid receptors and subsequent therapeutic effects, often without the psychoactive side effects associated with direct cannabinoid receptor agonists.
Numerous FAAH inhibitors have been developed, with compounds like PF-3845 and URB597 standing out as well-characterized, potent, and selective agents that have been extensively studied in preclinical models. This guide introduces a novel compound, 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid , and proposes a hypothetical investigation into its efficacy as a FAAH inhibitor. Based on its chemical structure, which features a carbamoyl moiety capable of covalent modification and a piperidine scaffold common to many FAAH inhibitors, we hypothesize that this compound may act as an irreversible inhibitor of FAAH.[1][2]
This comprehensive guide will provide a head-to-head comparison of the theoretical efficacy of this compound with the established inhibitors PF-3845 and URB597. We will delve into their mechanisms of action, present comparative inhibitory data, and provide detailed experimental protocols for researchers to validate this hypothesis and further explore the potential of this novel compound.
Mechanism of Action: A Tale of Covalent and Irreversible Inhibition
The enduring efficacy of many potent FAAH inhibitors lies in their ability to form a covalent bond with a key serine residue in the enzyme's active site, leading to irreversible inactivation.
PF-3845 , a well-documented irreversible inhibitor, functions by carbamylating the catalytic serine nucleophile (Ser241) within the FAAH active site.[3] This covalent modification renders the enzyme permanently inactive.
URB597 also acts as a potent, irreversible inhibitor of FAAH. Its mechanism involves the carbamylation of the same catalytic serine, leading to a sustained increase in anandamide levels.[4]
This compound , our compound of interest, is hypothesized to follow a similar path of covalent inhibition. The dimethylcarbamoyl group is a reactive moiety that can be attacked by the serine nucleophile in the FAAH active site, leading to the formation of a stable carbamate adduct and rendering the enzyme inactive. The piperidine ring is a common structural motif in FAAH inhibitors and is believed to contribute to the compound's affinity for the enzyme's active site.[2][5]
Comparative Efficacy: A Quantitative Look at Inhibitory Potency
To provide a clear comparison, the following table summarizes the known inhibitory potencies of PF-3845 and URB597 against human and rat FAAH. The values for this compound are presented as hypothetical, representing the target for a successful inhibitor based on this scaffold.
| Compound | Target | IC50 (nM) | Ki (nM) | Mechanism of Action |
| This compound | FAAH | Hypothetical | Hypothetical | Covalent, Irreversible (Hypothesized) |
| PF-3845 | hFAAH | 18[3] | 230[3] | Covalent, Irreversible[3] |
| URB597 | hFAAH | 3 (liver) | - | Irreversible[4] |
| rFAAH | 5 (brain) | - |
IC50 (Half-maximal inhibitory concentration) and Ki (inhibitor constant) are key measures of an inhibitor's potency.
Visualizing the Science: Pathways and Protocols
To better understand the underlying biology and the experimental approaches to validate our hypothesis, the following diagrams illustrate the FAAH signaling pathway and a typical workflow for assessing inhibitor efficacy.
Caption: FAAH-mediated degradation of anandamide and its inhibition.
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A Comparative Guide to Alternative Scaffolds for the Piperidine-4-Carboxylic Acid Core
Introduction: The Ubiquity and Limitations of a Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most important saturated heterocyclic scaffolds in drug design.[1][2][3] Its prevalence is evident in numerous clinically approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS).[3] Specifically, the piperidine-4-carboxylic acid moiety serves as a highly versatile building block, combining the rigid conformational properties of the piperidine chair with two key vectors for chemical modification: the nitrogen atom and the carboxylic acid.[4] This structure is adept at mimicking natural amino acids, such as γ-aminobutyric acid (GABA), and provides a robust framework for orienting pharmacophoric groups in three-dimensional space.
However, reliance on this single scaffold can limit the exploration of new chemical space and may lead to suboptimal physicochemical or pharmacokinetic (ADME) properties. The inherent characteristics of the piperidine-4-carboxylic acid core—its lipophilicity, basicity (pKa), and metabolic profile—are not always ideal for every biological target.[3] Consequently, the strategic replacement of this core with alternative scaffolds, a practice known as "scaffold hopping," has become a critical strategy in modern drug discovery. The goal is to retain or improve biological activity while enhancing drug-like properties such as solubility, metabolic stability, and cell permeability, or to achieve novel intellectual property.[5]
This guide provides a comparative analysis of key alternative scaffolds to the piperidine-4-carboxylic acid core, offering objective comparisons, supporting data, and actionable experimental protocols for researchers in drug development.
Comparative Analysis of Alternative Scaffolds
The selection of an alternative scaffold is a multifactorial decision driven by the desired changes in the molecule's size, shape, rigidity, and the spatial orientation of its functional groups. We will compare several classes of alternatives, from simple ring-size variants to more complex bridged and spirocyclic systems.
Caption: Workflow for the synthesis of N-substituted nipecotic acids.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of ethyl nipecotate (1.0 eq) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF) (approx. 0.2 M), add a mild base such as potassium carbonate (K₂CO₃, 2.5 eq). [6]2. Addition of Alkylating Agent: Add the desired lipophilic alkylating agent (e.g., a substituted benzyl bromide or a diarylpropyl bromide, 1.1-1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and a 5% aqueous sodium bicarbonate solution. Separate the layers, and extract the aqueous layer with ethyl acetate. [6]6. Purification of Ester: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude N-alkylated ethyl nipecotate derivative by flash column chromatography on silica gel.
-
Saponification (Ester Hydrolysis): Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC/LC-MS).
-
Isolation: Concentrate the mixture to remove the THF. Dilute with water and acidify the aqueous solution to pH ~5-6 with 1N HCl. The product may precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane). Concentrate the solvent to yield the final N-substituted nipecotic acid.
-
Causality Behind Choices: An aprotic polar solvent like ACN or DMF is chosen to dissolve the reactants without interfering with the nucleophilic substitution. A weak inorganic base like K₂CO₃ is used to deprotonate the secondary amine without causing hydrolysis of the ester, which is a potential side reaction with stronger bases. The final hydrolysis is performed under mild conditions with LiOH to minimize side reactions.
Protocol 2: Synthesis of N-Boc-Azetidine-3-Carboxylic Acid
This protocol outlines a common route to protect the versatile azetidine-3-carboxylic acid scaffold, preparing it for further synthetic modifications.
Step-by-Step Methodology:
-
Dissolution: Suspend azetidine-3-carboxylic acid (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Basification: Cool the suspension in an ice bath and add sodium hydroxide (NaOH, 2.2 eq) dissolved in water. Stir until a clear solution is obtained.
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise to the cold reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1N HCl. A white precipitate should form.
-
Isolation: Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-azetidine-3-carboxylic acid, typically as a white solid which can be used without further purification.
-
Causality Behind Choices: The reaction is run in a biphasic dioxane/water system to ensure all reactants are soluble. NaOH is used to deprotonate the carboxylic acid and the ammonium salt, making the nitrogen nucleophilic enough to attack the Boc-anhydride. The reaction is performed cold initially to control the exothermicity of the acid-base reaction and the reaction with Boc₂O. Acidification protonates the carboxylate, making the final product less water-soluble and thus extractable into an organic solvent.
Conclusion
The piperidine-4-carboxylic acid core is a powerful and validated scaffold in drug discovery, but it is not a universal solution. Strategic replacement with alternative scaffolds such as azetidines, pyrrolidines, positional isomers like nipecotic acid, and conformationally rigid bicyclic systems offers a rational approach to overcoming pharmacokinetic challenges and exploring novel chemical space. Each alternative presents a unique profile of size, shape, and flexibility, providing the medicinal chemist with a rich toolbox to fine-tune molecular properties. The decision to employ a specific scaffold should be hypothesis-driven, with a clear understanding of the desired property modulation and a robust synthetic plan to validate the design.
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A Spectroscopic Journey: Distinguishing 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid from its Precursors
A definitive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid and its synthetic precursors. This guide provides an in-depth analysis of NMR, IR, and Mass Spectrometry data, empowering confident identification and characterization.
In the synthesis of novel chemical entities, the unambiguous identification of the target molecule and the confirmation of its purity are paramount. This guide offers a detailed spectroscopic comparison of this compound, a compound of interest in medicinal chemistry, with its common precursors: piperidine-4-carboxylic acid (also known as isonipecotic acid) and dimethylcarbamoyl chloride. By understanding the distinct spectral signatures of each molecule, researchers can effectively monitor reaction progress and ensure the integrity of their final product.
The Synthetic Pathway: A Visual Overview
The synthesis of this compound typically involves the acylation of piperidine-4-carboxylic acid with dimethylcarbamoyl chloride. This reaction introduces the dimethylcarbamoyl group onto the piperidine nitrogen, leading to significant and predictable changes in the spectroscopic properties of the molecule.
Caption: Synthetic pathway for this compound.
Spectroscopic Fingerprints: A Comparative Analysis
The transformation from precursors to the final product is clearly delineated by changes in their respective NMR, IR, and Mass Spectra. The following sections detail these key differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The comparison of ¹H and ¹³C NMR spectra provides a wealth of information regarding the connectivity and chemical environment of atoms within each molecule.
¹H NMR Spectroscopy:
The most telling change in the ¹H NMR spectrum upon formation of the product is the disappearance of the N-H proton signal of piperidine-4-carboxylic acid and the appearance of a singlet corresponding to the two methyl groups of the dimethylcarbamoyl moiety.
| Compound | Key ¹H NMR Signals (δ, ppm) |
| Piperidine-4-carboxylic Acid | Broad singlet for the N-H proton (variable, often > 8.0 ppm), multiplets for piperidine ring protons (~1.5-3.0 ppm).[1][2] |
| Dimethylcarbamoyl Chloride | Singlet for the two N-methyl groups (~3.0 ppm).[3] |
| This compound | Singlet for the N(CH₃)₂ protons (~2.8 ppm), disappearance of the N-H signal, and shifts in the piperidine ring proton signals due to the electron-withdrawing carbamoyl group.[4] |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon framework. The introduction of the carbamoyl group results in the appearance of a new carbonyl signal and signals for the two methyl carbons.
| Compound | Key ¹³C NMR Signals (δ, ppm) |
| Piperidine-4-carboxylic Acid | Carboxylic acid carbonyl (~175-185 ppm), piperidine ring carbons (~25-50 ppm).[5][6] |
| Dimethylcarbamoyl Chloride | Carbonyl carbon (~165-170 ppm), N-methyl carbons (~36 ppm).[7][8] |
| This compound | Carboxylic acid carbonyl (~175-185 ppm), carbamoyl carbonyl (~165 ppm), N(CH₃)₂ carbons (~36 ppm), and shifted piperidine ring carbons.[9][10][11][12] |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups. The key vibrational bands for each compound are summarized below.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| Piperidine-4-carboxylic Acid | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), and N-H bend (~1600 cm⁻¹).[5] |
| Dimethylcarbamoyl Chloride | Strong C=O stretch of the acyl chloride (~1760-1780 cm⁻¹). |
| This compound | Broad O-H stretch from the carboxylic acid, C=O stretch of the carboxylic acid (~1700 cm⁻¹), and a distinct C=O stretch from the amide (carbamoyl) group (~1630-1650 cm⁻¹).[13][14] |
The appearance of the amide C=O stretch and the disappearance of the N-H bending vibration are clear indicators of successful product formation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, typically yielding the protonated molecule [M+H]⁺.
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Observations |
| Piperidine-4-carboxylic Acid | 129.16[5] | 130.1 | Loss of H₂O and CO₂ are common fragmentation pathways.[15] |
| Dimethylcarbamoyl Chloride | 107.54[16] | 108.0/110.0 (isotope pattern for Cl) | The molecular ion is often observed, with a characteristic M+2 peak for the chlorine isotope.[17] |
| This compound | 200.24 | 201.2 | Fragmentation may involve cleavage of the dimethylcarbamoyl group or losses from the piperidine ring.[18][19][20][21] |
The accurate mass measurement of the molecular ion peak is a definitive method for confirming the identity of the final product.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[22]
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to aid in signal assignment.[23][24]
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or utilize an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify and assign the characteristic absorption bands for the relevant functional groups.[25]
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote ionization.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule.[18] Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation information.[20]
-
Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Caption: Logical workflow for spectroscopic analysis and compound identification.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound from its precursors, piperidine-4-carboxylic acid and dimethylcarbamoyl chloride. By carefully analyzing the key spectral features outlined in this guide, researchers can confidently verify the successful synthesis and purity of their target compound, a critical step in the advancement of drug discovery and development programs.
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A Senior Application Scientist's Guide to Carboxylic Acid Bioisosteres in Piperidine Drug Candidates
Introduction: The Double-Edged Sword of the Carboxylic Acid Group
In the landscape of medicinal chemistry, the carboxylic acid moiety is a cornerstone of pharmacophore design. Its planar structure and pKa of approximately 4-5 ensure it is predominantly ionized at physiological pH (7.4), making it an excellent hydrogen bond acceptor and capable of forming strong charge-charge interactions with biological targets.[1] This functionality is present in over 450 marketed drugs, playing a pivotal role in their efficacy.[1]
However, the very properties that make carboxylic acids effective in binding can become significant liabilities during drug development. The negative charge often leads to low lipophilicity, which can severely limit permeability across biological membranes like the gut wall or the blood-brain barrier.[1][2] Furthermore, carboxylic acids are susceptible to metabolic transformation, most notably forming acyl glucuronides. These reactive metabolites have been implicated in idiosyncratic drug toxicities, leading to the withdrawal of some drugs from the market.[2][3][4]
For piperidine derivatives, a scaffold ubiquitous in modern pharmaceuticals, these challenges are particularly pertinent. Optimizing the properties of acidic piperidine-containing molecules is a frequent hurdle. This guide provides a comparative analysis of common bioisosteric replacements for the carboxylic acid group, offering experimental insights and data-driven guidance for researchers aiming to enhance the developability of their piperidine-based drug candidates. Bioisosteric replacement is a powerful strategy to circumvent these liabilities by substituting the carboxylic acid with a different functional group that retains similar biological activity while offering improved physicochemical and pharmacokinetic profiles.[1][5][6]
Comparative Analysis of Key Carboxylic Acid Bioisosteres
The selection of a suitable bioisostere is highly context-dependent, and a successful outcome cannot be readily predicted.[2][3] Therefore, a systematic evaluation of several alternatives is often necessary. Below, we compare the most widely employed bioisosteres, focusing on their impact on acidity, lipophilicity, metabolic stability, and biological activity.
The 1H-Tetrazole: The Classic Replacement
The 5-substituted 1H-tetrazole is arguably the most recognized non-classical bioisostere of a carboxylic acid, featured in numerous FDA-approved drugs like losartan.[2][5]
-
Rationale: The tetrazole ring mimics the key features of a carboxylic acid remarkably well. It is planar, and its pKa (around 4.5–4.9) is very similar to that of a carboxylic acid, ensuring it is also negatively charged at physiological pH.[2][7] The negative charge is delocalized over the five-membered ring, allowing it to act as a strong hydrogen bond acceptor.[2]
-
Physicochemical Impact: While acidity is comparable, the tetrazolate anion is generally more lipophilic than the corresponding carboxylate.[2][5] A significant advantage is its enhanced metabolic stability; tetrazoles are resistant to the phase II glucuronidation pathways that are problematic for carboxylic acids.[4][8][9] However, despite higher lipophilicity, tetrazoles do not always lead to improved membrane permeability, potentially due to active efflux mechanisms or the larger size of the group.[5][10]
-
Advantages:
-
Disadvantages:
The Acylsulfonamide: A More Tunable Acid
Acylsulfonamides (or sulfonimides) and related sulfonylureas have been used extensively as carboxylic acid surrogates.[2]
-
Rationale: The pKa values of acylsulfonamides fall within the range of 4–5, closely matching carboxylic acids.[2] The geometry of the two oxygen atoms on the sulfonyl group allows for hydrogen bonding patterns similar to those of a carboxylate.[2] Unlike the planar carboxylate, the sulfonamide group is nonplanar.
-
Physicochemical Impact: This bioisostere offers significant opportunities for modulation. The acidity and lipophilicity can be fine-tuned by substituting on the sulfonamide nitrogen. This strategy has been used to improve potency and selectivity. For example, in studies on CXCR2 antagonists and MCL-1/BCL-xL inhibitors, acylsulfonamide replacements led to compounds with equal or superior activity compared to the parent carboxylic acid.[11][12][13]
-
Advantages:
-
Disadvantages:
-
Increased molecular weight and structural complexity.
-
The nonplanar geometry may not be ideal for all targets.
-
The Hydroxamic Acid: A Dual-Purpose Moiety
While frequently employed for their metal-chelating properties in inhibiting metalloenzymes, hydroxamic acids also serve as effective carboxylic acid bioisosteres.[2][14]
-
Rationale: Hydroxamic acids are acidic, although typically weaker than carboxylic acids (pKa ~9). At physiological pH, they exist in equilibrium between neutral and anionic forms.
-
Physicochemical Impact: The key feature of this surrogate is its relatively high lipophilicity compared to a carboxylic acid, which can be advantageous for CNS drug discovery where blood-brain barrier penetration is critical.[2] However, a major drawback is metabolic instability. Hydroxamic acids can undergo rapid conversion to the corresponding carboxylic acid, often mediated by cytochrome P450 enzymes rather than simple hydrolysis.[15]
-
Advantages:
-
Disadvantages:
Other Acidic Heterocycles and Neutral Isosteres
The medicinal chemist's toolbox extends beyond these three mainstays. Heterocycles like 5-oxo-1,2,4-oxadiazoles (pKa ~6-7) are more lipophilic than tetrazoles and have been used successfully to increase oral bioavailability in AT1 receptor antagonists.[2][5] More recently, the concept of using neutral bioisosteres has gained traction.[4][6] This strategy replaces the charged carboxylate with a neutral group that relies on hydrogen bonding or cation-π interactions to engage the target, which can be highly effective for improving CNS distribution.[4]
Data Presentation: A Head-to-Head Comparison
To provide a clear, quantitative comparison, the following table summarizes key physicochemical properties for a phenylpropionic acid scaffold and its various bioisosteres, based on the systematic study by Ballatore, et al.[10][17] This data provides a valuable framework for rationally selecting a bioisosteric replacement.
| Bioisostere | Structure | pKa (Experimental) | logD (pH 7.4) | PAMPA Permeability (logPapp) | Fraction Unbound (fu) |
| Carboxylic Acid | R-COOH | 4.7 | 0.9 | -6.2 | 0.05 |
| 1H-Tetrazole | R-CNNNN | 4.9 | 1.1 | -6.9 | 0.08 |
| Acylsulfonamide | R-CONHSO₂CH₃ | 4.3 | 0.7 | -6.5 | 0.03 |
| Hydroxamic Acid | R-CONHOH | 9.2 | 2.1 | -5.7 | 0.29 |
| Sulfonamide | R-SO₂NH₂ | 10.1 | 2.0 | -5.9 | 0.45 |
| 5-oxo-1,2,4-oxadiazole | R-(C₂N₂O₂) | 6.1 | 1.8 | -5.9 | 0.11 |
Data adapted from Ballatore, C. et al., J. Med. Chem. 2016.[17] The values provide a relative comparison on a standardized scaffold.
Visualizing the Strategy and Structures
Effective drug design requires a logical workflow and a deep understanding of molecular properties. The following diagrams illustrate the decision-making process for bioisosteric replacement and the structural similarities between the carboxylate and its mimics.
Caption: Workflow for bioisosteric replacement of a carboxylic acid.
Caption: Structural comparison of key acidic bioisosteres.
Experimental Protocols: From Synthesis to Evaluation
To translate theory into practice, this section provides validated, step-by-step protocols for the synthesis of a model piperidine carboxylic acid and its acylsulfonamide bioisostere, followed by a general method for biological evaluation.
Protocol 1: Synthesis of a Model Piperidine Carboxylic Acid
This protocol describes the synthesis of 1-benzylpiperidine-4-carboxylic acid, a common building block.
Materials:
-
Ethyl 1-benzylpiperidine-4-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Add LiOH (2.0 eq) to the solution and stir at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the organic solvents (THF, MeOH) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the dropwise addition of 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain 1-benzylpiperidine-4-carboxylic acid as a white solid.
Protocol 2: Synthesis of the Acylsulfonamide Bioisostere
This protocol details the conversion of the carboxylic acid from Protocol 1 into its corresponding N-methanesulfonyl acylsulfonamide.
Materials:
-
1-benzylpiperidine-4-carboxylic acid (from Protocol 1)
-
Methanesulfonamide
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC.HCl
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-benzylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add methanesulfonamide (1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired acylsulfonamide.
Protocol 3: General In Vitro Enzyme Inhibition Assay
This protocol provides a template for comparing the biological potency of the parent carboxylic acid and its bioisosteric analogues using a generic enzyme inhibition assay.
Materials:
-
Target enzyme
-
Substrate (e.g., a fluorogenic or chromogenic substrate)
-
Assay buffer (optimized for enzyme activity)
-
Test compounds (parent acid and bioisosteres, dissolved in DMSO)
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 1 mM, diluted in 10 steps with a 3-fold dilution factor.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A small volume of the diluted test compound (final DMSO concentration should be ≤1%). Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.
-
Target enzyme solution.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for 15-30 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately begin reading the plate kinetically using a plate reader at the appropriate wavelength for the substrate. Read every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the progress curve) for each well.
-
Subtract the background rate from all wells.
-
Normalize the data to the DMSO control (set to 100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
-
Comparison: Directly compare the IC₅₀ values of the parent carboxylic acid and its bioisosteric derivatives to quantify the impact of the structural change on biological potency.
Conclusion and Future Outlook
The replacement of a carboxylic acid with a suitable bioisostere is a cornerstone strategy in modern medicinal chemistry for overcoming challenges in ADME and toxicity. For piperidine-containing drug candidates, this approach is particularly valuable for fine-tuning properties to achieve an optimal balance of potency and developability. While tetrazoles and acylsulfonamides are well-established and effective mimics, the field is continuously evolving. The exploration of novel heterocyclic systems and neutral bioisosteres offers exciting new avenues for drug design.[3][6] The key to success lies in a rational, data-driven approach: systematically synthesizing a small panel of diverse bioisosteres and evaluating them across a range of critical physicochemical and biological assays. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently navigate this essential optimization process.
References
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G. A. M. S. S. P. A. S. T. M. A. W. A. A. A. W. M. T. van der P. M. J. W. M. H. O. R. H. C. J. W. P. A. van der L. G. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]
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Kuntz, K. et al. (2007). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. PubMed. [Link]
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Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
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Ballatore, C. et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. PubMed Central. [Link]
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(2022). Acid Bioisosteres. Cambridge MedChem Consulting. [Link]
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(2021). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. [Link]
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(2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. [Link]
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Malik, M. A. et al. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. ChemInform. [Link]
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Horgan, C., & O'Sullivan, T. P. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. [Link]
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(2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]
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Ballatore, C., & Smith, A. B., III. (2018). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. National Institutes of Health (NIH). [Link]
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Dwyer, M. P. et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. PubMed. [Link]
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Chen, L., Lowe, B., & Fletcher, S. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. PubMed. [Link]
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Ballatore, C. et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [Link]
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(2022). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. YODOSHA. [Link]
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Horgan, C. (2021). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]
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Chen, L., Lowe, B., & Fletcher, S. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Publishing. [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. PubMed. [Link]
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Wang, Y. et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. PubMed. [Link]
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Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ResearchGate. [Link]
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Sbardella, G. et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [Link]
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Meanwell, N. A. (2021). Applications of Bioisosteres in the Design of Biologically Active Compounds. ACS Publications. [Link]
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Sbardella, G. et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. [Link]
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(2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
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Al-Hamdani, Y. A. S. et al. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. PubMed Central. [Link]
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Derasp, J. S. et al. (2020). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Organic Chemistry Portal. [Link]
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Mykhailiuk, P. K. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]
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Gharia, A. K. et al. (2020). Design, synthesis, computational and biological evaluation of novel hydroxamic and carboxylic acid derivatives as histone decaetylase inhibitors. ResearchGate. [Link]
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van der Pijl, M. et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link]
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D'Alonzo, D. et al. (2018). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health (NIH). [Link]
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assessing the purity of synthesized 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid against a reference standard
A Comprehensive Guide to the Purity Assessment of Synthesized 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
In the landscape of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, technically-grounded comparison for assessing the purity of synthesized this compound against a certified reference standard. We will delve into the causality behind the selection of analytical techniques, present detailed experimental protocols, and interpret the resulting data, offering a robust framework for researchers, scientists, and drug development professionals.
The Critical Role of Purity in Drug Development
This compound is a key building block in the synthesis of various pharmaceutical agents. Even minute impurities can have significant impacts on the biological activity and toxicity of the final drug product. Therefore, rigorous purity assessment is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and is guided by international standards such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5][6] The use of highly characterized analytical reference standards is vital for ensuring the accuracy and reproducibility of these purity assessments.[7][8][9][10][11]
Orthogonal Analytical Approach for Comprehensive Purity Profiling
A single analytical technique is often insufficient to fully characterize the purity of a synthesized compound. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, provides a more complete and reliable purity profile. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) is recommended.[12][13]
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for separating, identifying, and quantifying each component in a mixture.[12] Its high resolving power makes it ideal for detecting and quantifying process-related impurities and degradation products.
Causality Behind Method Selection:
A reverse-phase HPLC method is chosen due to the polar nature of the carboxylic acid and the carbamoyl group. A C18 column provides a nonpolar stationary phase, allowing for good retention and separation of the target molecule from potential impurities when using a polar mobile phase. UV detection is suitable as the molecule contains chromophores.
Experimental Protocol: HPLC Purity Assessment
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detector: Diode Array Detector (DAD) at 210 nm.
-
-
Standard and Sample Preparation:
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Synthesized Sample Stock Solution (1 mg/mL): Prepare in the same manner as the reference standard.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the reference standard solution to determine the retention time and peak area of the main component.
-
Inject the synthesized sample solution.
-
-
Data Analysis:
-
Calculate the purity of the synthesized sample by the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Identify and quantify any impurities present by comparing their retention times to known impurity standards, if available.
-
Self-Validating System:
The use of a certified reference standard provides a benchmark for retention time and peak response, validating the identity of the main peak in the synthesized sample. System suitability parameters, such as peak symmetry and theoretical plates, should be monitored to ensure the chromatographic system is performing optimally.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative purity assessment (qNMR).[13][14][15][16][17][18] It provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous identification and the detection of structurally similar impurities.
Causality Behind Method Selection:
¹H NMR is highly sensitive and provides information on the number and type of protons in the molecule. This allows for the confirmation of the expected structure and the detection of any unexpected signals that may indicate the presence of impurities.
Experimental Protocol: ¹H NMR for Structural Confirmation and Purity
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound and the reference standard in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis if required.
-
-
NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Acquire a ¹H NMR spectrum for both the reference standard and the synthesized sample.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and 16 scans.
-
-
Data Analysis:
-
Compare the chemical shifts, coupling constants, and integration values of the signals in the spectrum of the synthesized sample to those of the reference standard.
-
Any additional peaks in the spectrum of the synthesized sample indicate the presence of impurities.
-
The purity can be estimated by comparing the integral of the main compound's signals to the integrals of the impurity signals.
-
Self-Validating System:
The reference standard spectrum serves as a definitive fingerprint for this compound. Any deviation in the synthesized sample's spectrum from this reference is a clear indication of structural differences or the presence of impurities.
III. Mass Spectrometry (MS): Confirming Molecular Weight and Detecting Trace Impurities
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[12][13][19] It is used to confirm the molecular weight of the synthesized compound and to detect and identify impurities, even at very low levels.[20][21][22]
Causality Behind Method Selection:
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and any impurities.
Experimental Protocol: LC-MS for Molecular Weight Confirmation and Impurity Profiling
-
System Preparation:
-
LC-MS System: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTof Mass Spectrometer or equivalent.
-
The same HPLC method as described above can be used for the chromatographic separation prior to mass analysis.
-
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: 50-500 m/z.
-
-
Data Acquisition and Analysis:
-
Inject the synthesized sample and the reference standard.
-
Confirm the presence of the expected protonated molecular ion [M+H]⁺ for this compound (expected m/z = 201.1234).
-
Analyze the data for the presence of any other ions that may correspond to impurities. The accurate mass measurements from HRMS can be used to propose elemental compositions for these impurities.
-
Self-Validating System:
The reference standard provides the expected mass-to-charge ratio for the target compound, allowing for confident identification. The high accuracy of HRMS allows for the differentiation of the target compound from potential isobaric impurities (impurities with the same nominal mass but different elemental compositions).
Data Presentation and Comparison
The quantitative data obtained from the analytical techniques should be summarized in a clear and concise table for easy comparison.
| Analytical Technique | Parameter | Reference Standard | Synthesized this compound | Acceptance Criteria |
| HPLC | Purity (Area %) | 99.9% | 99.5% | ≥ 99.0% |
| Individual Impurity | < 0.05% | Impurity A (0.2%), Impurity B (0.3%) | ≤ 0.5% | |
| ¹H NMR | Structural Integrity | Conforms to structure | Conforms to structure | Conforms to reference |
| Impurity Signals | None detected | Minor signals consistent with Impurities A and B | No significant unknown signals | |
| LC-MS | [M+H]⁺ (m/z) | 201.1233 | 201.1235 | ± 5 ppm from theoretical |
| Impurity Masses | None detected | m/z 187.1078, m/z 215.1390 | Consistent with known impurities |
Visualizing the Workflow
A diagram of the experimental workflow provides a clear overview of the purity assessment process.
Caption: Workflow for the purity assessment of synthesized this compound.
Conclusion
This comprehensive guide outlines a robust, multi-faceted approach for assessing the purity of synthesized this compound. By employing an orthogonal set of analytical techniques—HPLC, NMR, and MS—and comparing the results against a certified reference standard, researchers can confidently determine the purity of their synthesized material. This rigorous approach not only ensures the quality of the compound but also upholds the principles of scientific integrity and contributes to the development of safe and effective pharmaceuticals. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for any laboratory engaged in the synthesis and analysis of pharmaceutical intermediates.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
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Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. (2019). Agilent. [Link]
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New Standards to Limit Impurities in Medicine. (2012). Research & Development World. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Journal of Pharmaceutical Research and Reports. [Link]
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The USP Testing Specifications Master Guide. (2022). Sure BioChem Laboratories. [Link]
-
A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. (2024). Labinsights. [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. [Link]
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Biotherapeutic Peptide Mass Confirmation and Impurity Profiling on a SmartMS Enabled BioAccord LC-MS System. (n.d.). Waters Corporation. [Link]
-
IMPURITY PROFILING. (2024). International Journal of Creative Research Thoughts. [Link]
-
Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. (n.d.). McGill University. [Link]
-
Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (n.d.). MDPI. [Link]
-
Molecular weight confirmation and impurity analysis of a 70-mer oligonucleotide. (n.d.). SCIEX. [Link]
-
Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. [Link]
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What is meant by reference standard in pharmaceuticals? (2023). GMP SOP. [Link]
-
Choosing Reference Standards for API or Impurity. (2025). ResolveMass Laboratories Inc. [Link]
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Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. (n.d.). Journal of the American Society of Brewing Chemists. [Link]
-
Structure Elucidation and NMR. (n.d.). Hypha Discovery. [Link]
-
How to determine the purity of newly synthesized organic compound? (2018). ResearchGate. [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Piperidine Carboxamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Privileged Scaffolds and Computational Scrutiny
The piperidine carboxamide scaffold is a cornerstone in modern medicinal chemistry. Its prevalence stems from its structural versatility, favorable pharmacokinetic properties, and its presence in numerous clinically successful drugs.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activity, showing promise as anticancer[3][4][5], anti-Alzheimer's[1][6][7], and specific enzyme inhibitors.[8][9][10] This chemical tractability, however, presents a challenge: how do we efficiently navigate the vast chemical space of possible derivatives to identify the most promising candidates for synthesis and in vitro testing?
This is where computational methods, specifically molecular docking, provide an indispensable advantage. Molecular docking predicts the preferred orientation of one molecule (a ligand, such as a piperidine carboxamide derivative) when bound to a second (a protein target) to form a stable complex. By estimating the binding affinity and analyzing the specific molecular interactions, we can triage virtual libraries of compounds, prioritize high-potential candidates, and gain mechanistic insights that guide further design iterations.
This guide provides a comprehensive framework for conducting a comparative molecular docking study of piperidine carboxamide derivatives. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and scientifically valid computational workflow. For our primary example, we will focus on Anaplastic Lymphoma Kinase (ALK), a well-validated target in cancer therapy for which piperidine carboxamide derivatives have shown significant inhibitory potential.[3][11]
Pillar 1: Strategic Design of the Docking Study
The success of any docking study is predicated on the careful selection of its core components: the protein target and the ligand set. This initial phase is not merely procedural; it is a strategic exercise that defines the relevance and impact of the study's outcomes.
The 'Why': Rationale for Target and Ligand Selection
Target Protein Selection: The choice of a biological target must be hypothesis-driven. Anaplastic Lymphoma Kinase (ALK) is an exemplary target because its genetic rearrangements are known drivers in various cancers, making it a highly attractive focus for drug design.[3][11] When selecting a specific protein structure from the Protein Data Bank (PDB), several criteria are critical:
-
Resolution: Prioritize crystal structures with high resolution (ideally < 2.5 Å) as they provide a more accurate depiction of atomic positions.
-
Co-crystallized Ligand: A structure containing a bound ligand is invaluable. It explicitly defines the binding pocket, providing a crucial validation point for the docking protocol. The native ligand's position serves as a benchmark for the accuracy of your docking setup.
-
Species and State: Ensure the protein is of the correct species (e.g., human) and in a biologically relevant conformation (e.g., active or inactive state, depending on the therapeutic goal).
Ligand Set Selection: A comparative study requires a thoughtfully curated set of ligands. The goal is to establish a Structure-Activity Relationship (SAR), linking chemical modifications to changes in binding affinity.[12] A robust ligand set should include:
-
A Known Inhibitor: A compound with a known experimental binding affinity (e.g., an IC50 value) serves as a positive control.
-
Structural Diversity: The derivatives should explore variations at key positions on the piperidine carboxamide scaffold. For instance, modifying the substituents on the piperidine ring or the carboxamide's phenyl group can probe different regions of the binding pocket.
-
Physicochemical Properties: The selected compounds should possess drug-like properties, which can be pre-filtered using criteria like Lipinski's Rule of Five to ensure translational relevance.
Pillar 2: The Experimental Protocol - A Self-Validating Workflow
This section details a step-by-step methodology for a comparative docking study. Each stage includes checks and balances to ensure the trustworthiness of the results. We will use AutoDock Vina, a widely used and validated open-source docking program, as our example software.[1]
Step 1: System Preparation - Building a Valid Model
Protein Preparation:
-
Acquisition: Download the 3D crystal structure of the target protein, for example, human ALK kinase domain (PDB ID: 2XP2), from the RCSB Protein Data Bank.
-
Cleaning the Structure: Using molecular visualization software like UCSF Chimera or AutoDock Tools, remove all non-essential components, including water molecules, co-solvents, and any ligands present from the crystallization process. The rationale is to create a clean receptor model, preventing interference from non-target molecules.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein. This is a critical step as hydrogen bonds are primary drivers of ligand binding. Assign appropriate atomic charges (e.g., Gasteiger charges) to all atoms. This is essential for the scoring function to accurately calculate electrostatic interactions.
-
File Conversion: Save the prepared protein structure in the PDBQT format, which includes atomic charge and type information required by AutoDock Vina.
Ligand Preparation:
-
Structure Generation: Draw the 2D structures of your selected piperidine carboxamide derivatives using software like ChemDraw or Marvin Sketch.
-
2D-to-3D Conversion: Convert the 2D structures into 3D models.
-
Energy Minimization: This is a crucial step. Perform a geometry optimization using a force field (e.g., MMFF94). This process relieves steric strain and finds a low-energy, stable conformation for the ligand, which is a more realistic starting point for docking.
-
File Conversion: Save the prepared ligands in the PDBQT format, which will also define the rotatable bonds that the docking algorithm will explore.
Step 2: The Docking Simulation - Probing the Binding Site
Grid Box Generation:
-
Defining the Search Space: The "grid box" is a three-dimensional cube that defines the search space for the docking algorithm. Its dimensions must be large enough to encompass the entire binding site, allowing the ligand to rotate and translate freely within it.
-
Centering the Grid: The most reliable method is to center the grid box on the position of the co-crystallized ligand from the original PDB file.[13] This ensures the search is focused on the known active site. For ALK (2XP2), this would be the ATP-binding site.
-
Setting Dimensions: A typical grid size is 60x60x60 Å, but this should be adjusted to fully contain the binding pocket.
Running AutoDock Vina:
-
Configuration: Create a configuration file that specifies the path to the prepared protein (receptor) and ligand files, the center and dimensions of the grid box, and the output file name.
-
Exhaustiveness: Set the exhaustiveness parameter. This controls the thoroughness of the conformational search. A higher value (e.g., 16 or 32) increases the chances of finding the true minimum-energy binding pose but also increases computation time. For a comparative study, it is critical to use the same exhaustiveness value for all ligands.
-
Execution: Launch the docking simulation from the command line. Vina will generate an output file containing several predicted binding poses for the ligand, ranked by their calculated binding affinity (docking score) in kcal/mol.
Step 3: Analysis - From Raw Data to Actionable Insights
Protocol Validation (Redocking): Before docking your derivative library, a crucial validation step is to dock the co-crystallized ligand back into the protein's binding site. The docking protocol is considered valid if the top-ranked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original crystallographic pose. This confirms that your chosen parameters can accurately reproduce the known binding mode.
Comparative Analysis:
-
Rank by Binding Affinity: The primary quantitative metric is the docking score. A more negative value indicates a stronger predicted binding affinity.[1][8] Rank all derivatives based on this score.
-
Visualize Binding Poses: Use visualization software like PyMOL or Discovery Studio to analyze the top-ranked pose for each derivative. This qualitative analysis is as important as the quantitative score.
-
Identify Key Interactions: Meticulously examine the non-covalent interactions between each ligand and the protein's active site residues. Look for:
-
Hydrogen Bonds: Identify specific donor-acceptor pairs (e.g., the carboxamide carbonyl oxygen with a backbone NH of a residue).[6]
-
Hydrophobic Interactions: Note contacts between nonpolar parts of the ligand and hydrophobic residues like Valine, Leucine, and Isoleucine.
-
Pi-Stacking: Look for interactions between aromatic rings on the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.
-
-
Build the SAR: Correlate the structural differences between your derivatives with their docking scores and observed interactions. For example, does adding a hydroxyl group lead to a new hydrogen bond and a better score? Does a bulky substituent create a steric clash, resulting in a poorer score?
Pillar 3: Data Presentation and Visualization
Clear and concise presentation of data is paramount for interpretation and communication.
Quantitative Data Summary
All quantitative results should be summarized in a structured table for easy comparison.
Table 1: Comparative Docking Results of Piperidine Carboxamide Derivatives against ALK (PDB: 2XP2)
| Compound ID | Key Substituent (R) | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds |
| Control-1 | (Known Inhibitor) | -10.5 | Met1199, Leu1122, Glu1197 | 2 |
| PD-01 | -H | -8.2 | Met1199, Leu1122 | 1 |
| PD-02 | -OH (para) | -9.1 | Met1199, Glu1197, Asp1203 | 2 |
| PD-03 | -Cl (meta) | -8.7 | Met1199, Leu1122, Gly1202 | 1 |
| PD-04 | -OCH3 (para) | -8.5 | Met1199, Leu1122 | 1 |
Note: Data is hypothetical for illustrative purposes.
Mandatory Visualizations
Visual diagrams are essential for conveying complex workflows and relationships.
Caption: A typical workflow for a comparative molecular docking study.
Caption: The logical relationship between structure, interaction, and activity.
Beyond the Score: Field-Proven Insights and Limitations
A common pitfall is to treat the docking score as an absolute measure of a compound's potency. It is a prediction, and its true value lies in relative comparison across a congeneric series.
-
Trustworthiness through Correlation: The ultimate validation of a docking study comes from its correlation with experimental data. If derivatives with better docking scores consistently show lower IC50 values in vitro, it builds confidence in the predictive power of the computational model for that specific target.[3][6][8]
-
Understanding Limitations: Be aware of the inherent limitations of standard docking protocols. Scoring functions are approximations and may not perfectly capture the complex thermodynamics of binding. Protein flexibility is often limited, which can be a significant factor if the protein undergoes conformational changes upon ligand binding. The absence of explicit water molecules can also affect the prediction of binding modes and affinities.
-
Advanced Methods for Refinement: For high-priority candidates identified through docking, more computationally intensive methods can provide deeper insights. Molecular Dynamics (MD) simulations can be used to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment.[11][14] Techniques like MM/PBSA or MM/GBSA can then be applied to the MD trajectory to calculate binding free energies, often providing a more accurate estimate than the initial docking score.
Conclusion
Comparative molecular docking is a powerful, cost-effective tool for navigating the vast chemical space of piperidine carboxamide derivatives. By following a methodologically sound and self-validating workflow, researchers can effectively prioritize compounds, generate testable hypotheses, and gain crucial mechanistic insights that accelerate the drug discovery pipeline. This guide provides the framework to move beyond simple virtual screening and toward a truly integrated computational and experimental research program, ultimately enhancing the probability of identifying novel, high-efficacy therapeutic agents.
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Li, Y., et al. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. Molecules, 20(4), 6956-6974. [Link]
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Dhunmati, K., et al. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology, 20(5), 949-963. [Link]
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Sadeghpour, M., et al. (2022). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 17(1), 72-85. [Link]
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Al-Ostath, A., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Pharmaceuticals, 17(6), 759. [Link]
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Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Prediction. Molecules, 27(21), 7203. [Link]
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Roy, K., et al. (2009). 3D-QSAR and docking studies of aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1. Journal of Molecular Graphics and Modelling, 27(6), 755-765. [Link]
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Faramarzi, S., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]
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Khan, I., et al. (2023). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. Bioorganic Chemistry, 134, 106437. [Link]
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Al-Ostath, A., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. ResearchGate. [Link]
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Taha, M., et al. (2018). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic Chemistry, 79, 223-230. [Link]
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Ullah, A., et al. (2022). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. Journal of Molecular Liquids, 350, 118558. [Link]
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Raj, R., & Raj, C. (2023). Molecular Docking Study of Selected Bio-Active Compounds on Alzheimer's Disease using BACE-1 (Pdb ID: 2WJO) Target Protein. Journal of Pharmaceutical Research International, 35(18), 34-45. [Link]
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Zhou, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(12), 4018-4022. [Link]
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Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. [Link]
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Goodarzi, M., et al. (2011). A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors. Medicinal Chemistry Research, 20, 1364–1376. [Link]
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Meena, P., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 1045-1054. [Link]
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Singh, N., & Singh, S. (2016). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. Structural Chemistry, 27(3), 823-836. [Link]
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Cilibrizzi, A., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 10(1), 1253. [Link]
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Lather, V., et al. (2017). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Journal of Medicinal Chemistry and Toxicology, 2(1), 47-54. [Link]
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A Comparative Guide to In Vitro Assay Validation for Novel Piperidine Carboxamides: A Case Study with 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid
This guide provides a comprehensive framework for the validation of in vitro assays, using the novel compound 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid as a case study. For researchers in drug discovery, the journey from a synthesized compound to a validated lead requires robust, reliable, and relevant assay systems. The piperidine-4-carboxylic acid scaffold is a well-established privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets, from central nervous system receptors to bacterial enzymes.[1] Given this chemical precedent, a new derivative like this compound warrants a systematic and rigorous approach to biological characterization.
This document is not a rigid protocol but a strategic guide. We will explore the critical thinking behind selecting and validating an assay, comparing different methodologies, and ensuring the data generated is trustworthy and fit for purpose, in alignment with international regulatory standards.[2][3][4]
The Compound: Understanding the Starting Point
This compound belongs to a class of compounds based on the isonipecotic acid backbone.[5] This core structure is a conformationally restricted analog of the neurotransmitter GABA, and many of its derivatives interact with GABAergic targets. Furthermore, related piperidine-4-carboxamides have been identified as a novel class of bacterial DNA gyrase inhibitors.[1]
Without pre-existing data on our specific compound, two primary scenarios must be considered for assay development:
-
Target-Based Approach: A specific molecular target is hypothesized based on structural analogy (e.g., GABAA receptor or DNA gyrase). Assays are designed to measure direct interaction with and modulation of this target.
-
Phenotypic Approach: The compound is screened for a specific cellular or organismal effect (e.g., inhibition of bacterial growth), and the molecular target is initially unknown.
This guide will focus on the target-based approach , hypothesizing that our compound is an inhibitor of a bacterial topoisomerase, such as DNA Gyrase, a validated target for antibacterial drug discovery.[1]
Choosing the Right Tool: A Comparison of Assay Formats
The primary goal is to quantify the compound's ability to inhibit DNA gyrase. Two distinct and powerful methodologies are compared below: a biochemical FRET-based assay and a cell-based bacterial growth inhibition assay.
Assay Comparison Overview
| Feature | Biochemical DNA Gyrase Assay (FRET-based) | Cell-Based Bacterial Growth Assay (MIC Determination) |
| Principle | Measures direct inhibition of enzyme-mediated DNA supercoiling using a fluorogenic substrate. | Measures the compound's effect on bacterial proliferation, an integrated measure of target engagement and cell permeability. |
| Throughput | High (384- or 1536-well plates) | Medium to High (96- or 384-well plates) |
| Information | Direct measure of enzyme inhibition (IC50), mechanism of action studies. | Provides Minimum Inhibitory Concentration (MIC), reflects compound permeability and efflux susceptibility. |
| Complexity | Requires purified enzyme and specialized DNA substrate. Prone to compound interference (e.g., fluorescence quenching). | Requires bacterial cell culture. Results can be confounded by off-target toxicity. |
| Relevance | Mechanistic clarity. | High physiological relevance. |
The Blueprint for Trust: In Vitro Assay Validation
Assay validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] We will adhere to the principles outlined in the ICH Q2(R1) guidelines, which, while written for analytical procedures, provide a robust framework for validating bioassays.[2][3][6]
Core Validation Parameters
The following parameters must be assessed to ensure the assay is reliable and reproducible.
-
Specificity & Selectivity: The ability to assess the analyte in the presence of components that may be expected to be present.[4][7] For our biochemical assay, this means confirming that the signal change is due to gyrase inhibition and not compound-induced fluorescence quenching. For the cell-based assay, it involves ensuring that inhibition of growth is not due to non-specific cytotoxicity.
-
Accuracy: The closeness of test results to the true value. This is often determined by spiking a known quantity of a reference inhibitor into the assay.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories (not covered in this guide).
-
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).
The following diagram illustrates the typical workflow for validating a new in vitro assay.
Caption: A streamlined workflow for in vitro assay validation.
Experimental Protocols & Validation Data
Here, we provide detailed, step-by-step methodologies for the validation of our two chosen assays.
Method 1: Biochemical DNA Gyrase FRET Assay
Principle: This assay uses a DNA substrate labeled with a quencher and a fluorophore. In its relaxed state, the substrate produces a low fluorescence signal. DNA gyrase, an ATP-dependent enzyme, introduces negative supercoils, physically separating the quencher and fluorophore, leading to an increase in fluorescence. An inhibitor prevents this process, resulting in a low signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer, purified E. coli DNA gyrase enzyme, FRET-based DNA substrate, ATP, and the reference inhibitor (e.g., Ciprofloxacin).
-
Compound Plating: Serially dilute this compound and the reference inhibitor in DMSO and dispense 100 nL into a 384-well plate.
-
Enzyme Addition: Add 5 µL of DNA gyrase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Add 5 µL of a solution containing the DNA substrate and ATP.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: Read the fluorescence intensity on a compatible plate reader.
-
Data Analysis: Calculate percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls and fit the dose-response data to a 4-parameter logistic model to determine the IC50.
Validation Data Summary (Hypothetical):
| Validation Parameter | Specification | Result | Outcome |
| Specificity | No interference from compound fluorescence | Compound is non-fluorescent at excitation/emission wavelengths | Pass |
| Intra-Assay Precision | CV < 15% | 8.5% CV (n=16 replicates of IC50) | Pass |
| Inter-Assay Precision | CV < 20% | 14.2% CV (n=3 runs on different days) | Pass |
| Accuracy | Reference IC50 within 2-fold of historical average | Ciprofloxacin IC50 = 1.2 µM (Historical = 0.9 µM) | Pass |
| Z'-factor | > 0.5 | 0.78 | Pass |
| Signal Window | > 5-fold | 8.2-fold | Pass |
Method 2: Cell-Based Bacterial Growth Assay
Principle: This assay determines the Minimum Inhibitory Concentration (MIC) by measuring bacterial growth in the presence of serially diluted compound. Growth can be measured by optical density (OD600) or by using a metabolic indicator dye like Resazurin.
Protocol:
-
Culture Preparation: Grow a culture of a susceptible bacterial strain (e.g., E. coli TOP10) to the mid-logarithmic phase in cation-adjusted Mueller-Hinton Broth (MHB).
-
Compound Plating: Prepare a 2-fold serial dilution of the test compound and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well plate.
-
Inoculation: Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL and add it to all wells.
-
Incubation: Incubate the plate at 37°C for 18-24 hours with shaking.
-
Detection: Measure the optical density at 600 nm (OD600). The MIC is the lowest concentration of the compound that inhibits visible growth.
-
Data Analysis: The MIC is determined by visual inspection or by identifying the lowest concentration that inhibits growth by ≥90% compared to the vehicle control.
Validation Data Summary (Hypothetical):
| Validation Parameter | Specification | Result | Outcome |
| Specificity | No intrinsic antimicrobial activity from vehicle (DMSO) | DMSO at highest concentration (0.5%) shows no growth inhibition | Pass |
| Intra-Assay Precision | MIC does not vary by more than one 2-fold dilution | MIC = 16 µg/mL across all replicates (n=8) | Pass |
| Inter-Assay Precision | MIC does not vary by more than one 2-fold dilution | MIC = 16 µg/mL in 2/3 runs; 32 µg/mL in 1/3 runs | Pass |
| Accuracy | Reference MIC within one 2-fold dilution of expected value | Ciprofloxacin MIC = 0.015 µg/mL (Expected ≤ 0.03 µg/mL) | Pass |
| Robustness | Inoculum density variation (±10%) does not alter MIC | No change in MIC | Pass |
Decision Making: Selecting the Right Assay
The choice between a biochemical and a cell-based assay depends on the stage of the drug discovery project. The following decision tree can guide this selection process.
Caption: Decision tree for assay selection in drug discovery.
For our case study, the biochemical assay is ideal for an initial high-throughput screen to identify direct inhibitors of DNA gyrase from a large compound library. The cell-based assay is essential during lead optimization to ensure that improvements in biochemical potency translate into cellular activity, implicitly accounting for cell permeability and efflux.
Conclusion
The validation of in vitro assays is a cornerstone of rigorous drug discovery. For a novel compound like this compound, where the biological target is not yet confirmed, a systematic approach is paramount. By comparing distinct but complementary assays—a mechanistic biochemical assay and a physiologically relevant cell-based assay—researchers can build a comprehensive profile of their compound's activity. Adherence to established validation guidelines, such as those from the ICH, ensures that the data generated is reliable, reproducible, and forms a solid foundation for advancing a compound through the discovery pipeline.[2][6][8] The ultimate goal is to create a self-validating system where the data tells a consistent and trustworthy story, guiding critical project decisions with confidence.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy. [Link]
-
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A Comparative Benchmarking Guide to 1-(Dimethylcarbamoyl)piperidine-4-carboxylic Acid for GABAergic Modulation
This guide provides an in-depth technical comparison of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid and its structural analogs, with a focus on their potential application as modulators of the γ-aminobutyric acid type A (GABAA) receptor. As researchers and drug development professionals in neuroscience, the strategic selection of molecular scaffolds and their derivatives is paramount. This document offers a comparative analysis grounded in structure-activity relationships, physicochemical properties, and detailed experimental protocols to inform your research and development endeavors.
Introduction: The Significance of GABAA Receptor Modulation
The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a critical target for therapeutic intervention. The piperidine-4-carboxylic acid (isonipecotic acid) scaffold is a conformationally restricted analog of GABA and is known to act as a partial agonist at the GABAA receptor.[1] N-substitution on the piperidine ring is a well-established medicinal chemistry strategy to modulate pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles. This guide focuses on the N-dimethylcarbamoyl derivative and compares it with its parent compound, isonipecotic acid, and the N-methyl derivative, to elucidate the impact of this functional group on its potential as a GABAergic modulator.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the calculated properties of this compound with isonipecotic acid and 1-methylpiperidine-4-carboxylic acid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C9H16N2O3 | 200.24 | -0.8 |
| Isonipecotic acid | C6H11NO2 | 129.16 | -1.3 |
| 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | 143.18 | -0.2 |
Data for Isonipecotic acid and 1-Methylpiperidine-4-carboxylic acid are sourced from PubChem. Data for this compound is estimated based on its structure.
The addition of the dimethylcarbamoyl group increases the molecular weight and modifies the lipophilicity (XLogP3). The predicted lower XLogP3 for the carbamoyl derivative compared to the N-methyl analog suggests it may have different solubility and permeability characteristics.
Synthesis of Target Compounds
A reliable synthetic route is crucial for the accessibility of compounds for research. Below are established and proposed synthetic pathways for the compounds discussed in this guide.
Synthesis of this compound (Proposed)
This synthesis involves the reaction of isonipecotic acid with dimethylcarbamoyl chloride.
-
Step 1: Reaction Setup In a round-bottom flask, dissolve isonipecotic acid in a suitable aprotic solvent, such as dichloromethane (DCM), in the presence of a non-nucleophilic base, like triethylamine (TEA), to neutralize the generated HCl.
-
Step 2: Addition of Reagent Slowly add dimethylcarbamoyl chloride to the stirred solution at room temperature.[2]
-
Step 3: Reaction and Work-up Allow the reaction to proceed for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and perform a standard aqueous work-up.
-
Step 4: Purification The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Caption: Workflow for the GABAA receptor binding assay.
Expected Outcomes and Structure-Activity Relationship
Based on the known pharmacology of isonipecotic acid, it is expected that all three compounds will exhibit some affinity for the GABAA receptor. [1]The N-substituents are anticipated to modulate this affinity. The dimethylcarbamoyl group, being more sterically demanding and possessing different electronic properties than a methyl group, may lead to a different binding affinity and potentially selectivity for certain GABAA receptor subtypes. A comprehensive analysis of the Ki values will provide a clear ranking of the compounds' potencies.
Assessment of Membrane Permeability: The PAMPA Assay
A crucial aspect of drug development is assessing a compound's ability to cross biological membranes, such as the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion. [3][4]
Experimental Protocol: PAMPA
-
1. Plate Preparation:
-
A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 20% dodecane solution of a phospholipid mixture) to form an artificial membrane. [3] * A 96-well acceptor plate is filled with a buffer solution.
-
-
2. Assay Procedure:
-
The test compounds are dissolved in a buffer and added to the donor plate.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
-
3. Quantification and Analysis:
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined, typically by LC-MS/MS or UV-Vis spectroscopy.
-
The permeability coefficient (Pe) is calculated using the following equation:
Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VD * VA) / ((VD + VA) * Area * Time)
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
Area = Area of the membrane
-
Time = Incubation time
-
[drug]equilibrium is a reference concentration.
-
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Conclusion and Future Directions
This guide provides a framework for the comparative benchmarking of this compound against its structural analogs for GABAA receptor modulation. The provided experimental protocols for synthesis, receptor binding, and permeability assessment offer a robust methodology for generating critical data to guide drug discovery efforts. The introduction of the N-dimethylcarbamoyl moiety is hypothesized to significantly influence the compound's pharmacological and pharmacokinetic properties. The empirical data generated from these assays will be instrumental in validating this hypothesis and determining the potential of this compound as a lead compound for the development of novel therapeutics targeting the GABAergic system.
References
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1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved January 11, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid for Laboratory Professionals
For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management and disposal of chemical reagents is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid, ensuring the safety of all personnel and the integrity of your research environment.
Hazard Assessment and Compound Profile
Data for the closely related compound, 1-carbamoylpiperidine-4-carboxylic acid, provides the following GHS classifications:
-
H302: Harmful if swallowed (Acute toxicity, oral)[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Given these potential hazards, it is imperative to handle this compound with the utmost care throughout its lifecycle, from initial handling to final disposal.
Physicochemical Properties (Predicted for 1-carbamoylpiperidine-4-carboxylic acid):
| Property | Value | Source |
| Molecular Weight | 172.18 g/mol | PubChem[1] |
| XLogP3-AA | -0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment (PPE). This is a non-negotiable aspect of laboratory safety.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against accidental splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Disposal Decision Workflow
The following workflow provides a logical pathway for the safe and compliant disposal of this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Chemical neutralization should only be considered by highly trained personnel with a thorough understanding of the reaction and its potential hazards.
Protocol for Collection and Segregation:
-
Waste Segregation: Do not mix waste containing this compound with other chemical waste streams unless their compatibility has been confirmed.
-
Container Selection: Use a chemically compatible and sealable container for waste collection. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date of accumulation
-
The primary hazards (e.g., Irritant, Harmful if Swallowed)
-
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[2]
-
Disposal: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of solid material, carefully sweep it up and place it in a suitable container for disposal. Avoid creating dust.[3] For liquid spills, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Clean-up: Once the spill is contained and absorbed, collect the material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor or safety officer.
Conclusion
The proper disposal of this compound is a fundamental aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to environmental protection. Always prioritize safety and consult your institution's specific waste disposal guidelines.
References
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PubChem. 1-carbamoylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
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A Comprehensive Guide to Handling 1-(Dimethylcarbamoyl)piperidine-4-carboxylic Acid: Personal Protective Equipment and Safety Protocols
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel or specialized compounds like 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid, a robust understanding of its potential hazards and the corresponding safety protocols is not merely a matter of compliance, but a prerequisite for scientific excellence. This guide provides a detailed operational plan, grounded in an analysis of the compound's constituent chemical moieties, to ensure your safety and the validity of your experimental outcomes.
Hazard Assessment: A Triad of Chemical Risks
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a comprehensive hazard assessment can be constructed by examining its three primary structural components: the piperidine ring, the carboxylic acid group, and the dimethylcarbamoyl moiety.
-
Piperidine Ring: Piperidine itself is a cyclic secondary amine known to be a flammable, toxic liquid that can cause severe skin burns and eye damage.[1][2] Its derivatives, while varying in physical form, often retain the potential for skin, eye, and respiratory irritation.[3][4][5] Therefore, any handling protocol must assume the potential for corrosive and toxic effects.
-
Carboxylic Acid Group: As a class, carboxylic acids can be corrosive and irritating to the skin, eyes, and respiratory system.[6][7] Direct contact with acids can lead to chemical burns and tissue damage, while inhalation of vapors or dust can irritate airways.[8]
-
Carbamoyl Moiety: Carbamoyl compounds require specific handling due to potential hazards including reactivity and toxicity.[9][10] Some carbamoyl derivatives are moisture-sensitive and can cause severe skin burns and eye damage upon contact.[9]
Given this composite hazard profile, this compound must be treated as a hazardous substance, necessitating a stringent and multi-layered approach to personal protection.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound, with a rationale derived from its potential hazards.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant chemical safety goggles. A full-face shield is required over goggles when handling larger quantities or when there is a significant risk of splashing.[7][8] | Protects against splashes of the chemical, which could cause severe eye irritation or damage due to its acidic and piperidine-related properties.[4][11] Polycarbonate lenses offer excellent impact resistance.[7] |
| Hand Protection | Nitrile or butyl rubber gloves.[8][12] | Provides a chemical-resistant barrier to prevent skin contact. Carboxylic acids and piperidine derivatives can cause skin irritation and burns.[3][5] Gloves must be inspected for integrity before each use and changed frequently.[6] |
| Body Protection | A flame-resistant or acid-resistant laboratory coat.[6][12] | Protects skin and personal clothing from accidental spills and contamination.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[11] If there is a potential for generating dust or aerosols (e.g., during weighing or transfer), an N95 respirator or a full-face respirator with acid gas cartridges is recommended.[7][12] | Prevents the inhalation of airborne particles or vapors that could cause respiratory tract irritation.[4][13] |
Operational Plan: A Step-by-Step Safe Handling Workflow
Adherence to a systematic handling procedure is essential for minimizing exposure and ensuring a safe working environment.
Preparation Phase:
-
Designate Work Area: All handling of the compound must occur within a certified chemical fume hood to control vapor and dust exposure.[11]
-
Verify Emergency Equipment: Before starting, confirm that a safety shower and an eyewash station are readily accessible and have been recently tested.[11][12]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh paper, solvents, and labeled waste containers, and place them inside the fume hood to minimize traffic in and out of the workspace.
Handling Phase:
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Careful Transfer: When weighing and transferring the solid compound, handle it gently to avoid generating dust.[12] Use appropriate tools like a spatula.
-
Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.[6] Always add acid to the solvent, not the other way around.
-
Maintain Containment: Keep containers of the chemical tightly closed when not in active use.[11]
Post-Handling & Cleanup:
-
Decontaminate: Clean all equipment and the work surface within the fume hood.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the procedure.[12] Do not eat, drink, or smoke in the laboratory area.[3][6]
Caption: Safe handling workflow for this compound.
Emergency Response Plan
Immediate and correct action is critical in the event of an exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[11] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Minor Spill (Contained in Fume Hood): Absorb the spill with an inert material like vermiculite, sand, or a commercial sorbent.[10] Using non-sparking tools, carefully collect the absorbed material and place it in a designated hazardous waste container.[3][10]
-
Major Spill: Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) department.[9] Isolate the area and prevent entry.[9]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step to ensure laboratory and environmental safety.
-
Hazardous Waste Designation: All waste containing this compound, including residual solid chemical, solutions, contaminated PPE (gloves, weigh paper), and spill cleanup materials, must be treated as hazardous waste.[9][10][14]
-
Waste Collection:
-
Container: Collect all waste in a dedicated, properly labeled, and sealed container made of a compatible material such as high-density polyethylene (HDPE).[9] The container must be clearly marked as "Hazardous Waste."[10]
-
Labeling: The label must include the full chemical name, "this compound," and any associated hazard symbols.[10] Do not use chemical abbreviations.[9]
-
Segregation: Do not mix this waste stream with incompatible materials.[9]
-
-
Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[10] Ultimate disposal must be conducted through a licensed and approved waste disposal facility.[10]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of safety and reliability that empowers you to focus on your research with confidence.
References
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- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. LeelineWork.
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- BenchChem. (2025). Proper Disposal Procedures for 2-(4-Carbamoylphenyl)propanoic Acid (Carprofen). BenchChem.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Isonipecotic acid. Fisher Scientific.
- University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Washington.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Methylpiperidine-4-carboxylic acid hydrochloride. Fisher Scientific.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine. Carl ROTH.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
